molecular formula C7H6O4 B138621 Isopatulin CAS No. 70402-10-7

Isopatulin

Cat. No.: B138621
CAS No.: 70402-10-7
M. Wt: 154.12 g/mol
InChI Key: ZGBMSNKHUHZKEP-UHFFFAOYSA-N
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Description

Isopatulin is a furopyran and lactone that is (2H-pyran-3(6H)-ylidene)acetic acid which is substituted by hydroxy groups at positions 4 an 6 and in which the hydroxy group at position 4 has condensed with the carboxy group to give the corresponding bicyclic lactone. Also known as neopatulin, it is a mycotoxic substance produced by Aspergillus and Penicillium species. It has a role as a mycotoxin, an antibacterial agent and a Penicillium metabolite. It is a gamma-lactone, a furopyran and a lactol.
Isopatulin has been reported in Penicillium griseofulvum, Penicillium vulpinum, and other organisms with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-6-2-5-4(3-10-6)1-7(9)11-5/h1-2,6,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBMSNKHUHZKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=O)OC2=CC(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60990610
Record name 6-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID60990610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70402-10-7
Record name Neopatulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070402107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEOPATULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZSX3D9J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Isopatulin Biosynthesis Pathway in Penicillium Species

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Isopatulin is a polyketide-derived mycotoxin and a key intermediate in the biosynthesis of the more widely known toxin, patulin. Produced by several species of the genus Penicillium, notably P. expansum and P. griseofulvum, these toxins pose a significant threat to food safety, particularly in apples and apple-derived products. Understanding the intricate enzymatic steps and genetic regulation of the isopatulin/patulin pathway is critical for developing strategies to mitigate contamination, and it offers a fascinating model for studying fungal secondary metabolism. This guide provides a comprehensive technical overview of the isopatulin biosynthetic pathway, detailing the genetic architecture, the enzymatic cascade, key regulatory influences, and field-proven methodologies for its investigation. It is intended for researchers in mycology, natural products chemistry, and drug development seeking to deepen their understanding of this complex metabolic network.

The Core Biosynthetic Pathway: A Multi-Enzymatic Assembly Line

The biosynthesis of isopatulin is not an isolated process but an integral part of the larger patulin production pathway. The entire sequence is orchestrated by a set of genes co-located on the chromosome in a biosynthetic gene cluster (BGC), commonly referred to as the pat cluster.[1][2][3] This genetic arrangement ensures the coordinated expression of all necessary enzymes for the efficient conversion of simple precursors into the final complex molecule.

The Genetic Blueprint: The pat Gene Cluster

Genomic studies in Penicillium species have identified a conserved pat gene cluster spanning approximately 40-60 kb, which contains the 15 genes (patA through patO) required for toxin production.[1][4] This cluster includes genes encoding the core synthase, tailoring enzymes (e.g., oxidoreductases, dehydrogenases), transporters, and a pathway-specific transcription factor (patL) that governs the expression of the other genes.[1][2] The presence and integrity of this cluster are definitive indicators of a species' potential to produce patulin and its precursors.[1]

Step-by-Step Enzymatic Conversions

The pathway begins with primary metabolism building blocks and proceeds through a series of highly specific enzymatic reactions.

  • Initiation by Polyketide Synthase: The pathway is initiated by the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS), encoded by the patK gene.[1] This type I polyketide synthase catalyzes the condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units to form the aromatic core of the molecule, 6-methylsalicylic acid (6-MSA).[1][5] This foundational step is a hallmark of many fungal polyketide syntheses.

  • Aromatic Modifications: Following the synthesis of 6-MSA, a series of tailoring enzymes modify the aromatic ring. This includes a decarboxylation reaction, likely catalyzed by the enzyme encoded by patG, to form m-cresol.[1] Subsequently, two hydroxylation steps, mediated by cytochrome P450 monooxygenases (patH and patI), convert m-cresol first to m-hydroxybenzyl alcohol and then to gentisyl alcohol.[1]

  • Oxidation and Epoxidation: Gentisyl alcohol is oxidized to gentisaldehyde. Following this, a critical epoxidation reaction occurs, converting the aromatic precursor into the reactive intermediate, isoepoxydon.[1][2] Isoepoxydon is a pivotal branching point and a crucial intermediate in the pathway.[6]

  • Formation of Isopatulin (Neopatulin): Isoepoxydon exists in equilibrium with its oxidized form, phyllostine. This reversible interconversion is catalyzed by the NADP-dependent isoepoxydon dehydrogenase (IDH), the product of the patN gene.[7][8] Studies using patulin-negative mutants have shown that phyllostine is the more immediate precursor to the subsequent intermediates.[7] From phyllostine, the pathway proceeds to form isopatulin , an isomer of patulin also known as neopatulin .[2][5][9] While the specific enzyme for this step has not been definitively assigned a pat gene name, its position in the pathway is well-established through the accumulation of intermediates in blocked mutants.[5][9]

  • Final Conversion to Patulin: Isopatulin is then converted to (E)-ascladiol.[5][10] This penultimate intermediate is the direct substrate for the final enzyme in the pathway, patulin synthase, which is encoded by the patE gene.[11] This GMC oxidoreductase catalyzes the oxidative cyclization of (E)-ascladiol to form the stable γ-lactone ring of patulin.[11]

Pathway Visualization

The following diagram illustrates the core enzymatic steps from the central intermediate, gentisaldehyde, to the final product, patulin, highlighting the position of isopatulin.

Isopatulin_Biosynthesis_Pathway cluster_main Isopatulin Biosynthesis Pathway Gentisaldehyde Gentisaldehyde Epoxidase Epoxidase Gentisaldehyde->Epoxidase Isoepoxydon Isoepoxydon PatN patN (IDH) Isoepoxydon->PatN Phyllostine Phyllostine UnknownEnzyme1 Unknown Enzyme Phyllostine->UnknownEnzyme1 Isopatulin Isopatulin (Neopatulin) UnknownEnzyme2 Unknown Enzyme Isopatulin->UnknownEnzyme2 Ascladiol (E)-Ascladiol PatE patE (Patulin Synthase) Ascladiol->PatE Patulin Patulin Epoxidase->Isoepoxydon PatN->Phyllostine UnknownEnzyme1->Isopatulin UnknownEnzyme2->Ascladiol PatE->Patulin

Core enzymatic steps in the late stage of the patulin pathway.

Experimental Methodologies for Pathway Elucidation

Workflow for Gene Function Characterization

A logical workflow is essential for systematically dissecting the function of each gene within the pat cluster.

Gene_Function_Workflow Hypothesis Hypothesize Gene Function (e.g., patX is an oxidase) Construct Design & Create Gene Knockout Cassette Hypothesis->Construct Transform Protoplast Transformation (e.g., CRISPR/Cas9) Construct->Transform Select Select & Purify Putative Mutants Transform->Select Validate Validate Deletion (PCR & Sequencing) Select->Validate Culture Culture WT & Mutant Strains (Liquid Fermentation) Validate->Culture Validated Mutant Analyze Metabolite Analysis (LC-MS/MS) Culture->Analyze Interpret Interpret Results Analyze->Interpret Confirm Function Confirmed/ Elucidated Interpret->Confirm Precursor Accumulates, Product Disappears Revise Revise Hypothesis Interpret->Revise Unexpected Phenotype

Workflow for elucidating gene function in the isopatulin pathway.
Protocol: Targeted Gene Knockout via CRISPR/Cas9

The causality behind this protocol is to create a precise double-strand break at a target gene locus, which the cell's repair machinery then fixes via homologous recombination using a provided DNA template. This template replaces the gene with a selectable marker, creating a null mutant.

Objective: To delete a target pat gene in Penicillium expansum.

Methodology:

  • sgRNA Design: Design and synthesize two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the coding sequence of the target gene. This ensures complete removal.

  • Donor DNA Construction: Amplify a selectable marker gene (e.g., hygromycin B phosphotransferase, hph) via PCR. The primers used must contain 40-50 bp homology arms that are identical to the regions immediately upstream and downstream of the target gene's coding sequence. This directs the homologous recombination machinery.

  • Protoplast Preparation: Grow a fresh culture of P. expansum. Harvest the mycelia and treat with a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum) to digest the cell wall and release protoplasts.

  • RNP Assembly & Transformation: Pre-assemble ribonucleoprotein (RNP) complexes by incubating purified Cas9 nuclease with the two synthesized sgRNAs. Mix the RNPs and the donor DNA cassette with the prepared protoplasts. Induce DNA uptake using a PEG-calcium chloride solution.

  • Selection and Validation (Self-Validation):

    • Plate the transformed protoplasts on regeneration agar containing the appropriate selective agent (e.g., hygromycin B). Non-transformed cells will not grow.

    • Isolate genomic DNA from putative transformants.

    • Perform diagnostic PCR using primers that flank the target gene locus. A successful knockout will result in a PCR product of a different size than the wild-type strain.

    • Confirm the knockout by sequencing the PCR product to ensure the correct insertion of the marker gene.

Protocol: Metabolite Analysis using HPLC-MS/MS

The rationale here is to physically separate the complex mixture of fungal metabolites by chromatography and then use mass spectrometry to specifically and sensitively detect the molecules of interest based on their unique mass-to-charge ratios and fragmentation patterns.

Objective: To detect and quantify isopatulin and other pathway intermediates.

Methodology:

  • Sample Preparation:

    • Culture wild-type and mutant Penicillium strains in a suitable liquid medium (e.g., Czapek Yeast Extract Broth) for 7-14 days.

    • Separate the mycelium from the culture broth by filtration.

    • Perform a liquid-liquid extraction of the broth filtrate using ethyl acetate. This solvent efficiently partitions semi-polar compounds like patulin and its precursors from the aqueous medium.

    • Evaporate the ethyl acetate layer to dryness under a stream of nitrogen and reconstitute the residue in a known volume of mobile phase (e.g., 50:50 acetonitrile:water).

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute the metabolites using a gradient of water and acetonitrile, both typically containing a small amount of acid (e.g., 0.1% formic acid) to improve ionization.

    • Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer (e.g., a triple quadrupole) operating in electrospray ionization (ESI) mode.

    • Detection (Self-Validation): Monitor for specific mass transitions (Multiple Reaction Monitoring, MRM) for each analyte. For isopatulin (C₇H₆O₄, M.W. 154.12), this would involve selecting the precursor ion (e.g., [M+H]⁺ at m/z 155) and a characteristic product ion generated by fragmentation.

  • Quantification: Generate a standard curve using an authentic analytical standard of the target molecule. Compare the peak area of the analyte in the sample to the standard curve to determine its concentration. Isotope-labeled internal standards can be used for the most accurate quantification.[6][12]

Quantitative Analysis of Pathway Activity

Direct quantitative data for the intermediate isopatulin is scarce in the literature, as it is typically converted rapidly to subsequent products. However, the production of the final product, patulin, serves as a reliable indicator of the overall flux through the pathway. Environmental factors significantly regulate the expression of the pat gene cluster and, consequently, toxin yield.

ParameterOptimal Condition for Patulin ProductionEffect on Pathway FluxSupporting Evidence
Temperature 15-25 °CLower (4-8°C) or higher (30°C) temperatures significantly reduce patulin yield. Optimal growth temperature (25°C) is not always identical to optimal production temperature.P. expansum produces the highest patulin concentrations at 16°C, with production decreasing at 25°C and 30°C.[6] At 25°C, extensive fungal growth is observed, but patulin levels can be higher than at 4°C.[13]
pH Acidic (pH 4.0 - 5.0)Both highly acidic (pH < 3.0) and neutral to alkaline (pH > 6.0) conditions suppress patulin production.Maximum patulin production by P. expansum has been observed at pH 4.0. Another study found the highest biomass and patulin production at pH 5.0.
Water Activity (aW) High (0.95 - 0.99)Lowering water activity drastically reduces both fungal growth and toxin production.The highest production of fungal biomass was observed at an aW of 0.95, with a sharp decline at lower values.[6]
Nitrogen Source LimitingNitrogen limitation is a strong inducing signal for the patulin pathway. Resuspending mycelium in a nitrogen-free medium can trigger patulin synthesis.The expression of pathway enzymes is induced when nutrient nitrogen in the medium is depleted.[1]

Conclusion and Future Directions

The isopatulin biosynthesis pathway in Penicillium is a highly regulated and complex process, culminating from the coordinated action of the pat gene cluster. Isopatulin stands as a critical, though transient, intermediate in this metabolic cascade. While the main enzymatic steps have been elucidated through decades of research on patulin-minus mutants and biochemical analyses, questions remain regarding the precise function of every gene within the cluster and the intricate regulatory networks that respond to environmental cues.

Future research, leveraging the powerful gene-editing and analytical tools described herein, will undoubtedly focus on:

  • Complete Functional Assignment: Assigning a definitive enzymatic function to every gene in the pat cluster, particularly those converting phyllostine to isopatulin and isopatulin to ascladiol.

  • Regulatory Network Mapping: Elucidating how global regulators (e.g., LaeA, CreA) and pathway-specific regulators (patL) interact to control pathway expression in response to pH, nutrient status, and other host-derived signals.

  • Pathway Engineering: Utilizing the detailed knowledge of the pathway to engineer strains that are incapable of producing toxins or, conversely, to harness specific enzymes for biotechnological applications in synthetic chemistry.

A deeper understanding of this pathway is not merely an academic exercise; it is fundamental to ensuring the safety of our global food supply and unlocking the vast biosynthetic potential of filamentous fungi.

References

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  • Sekiguchi, J., & Gaucher, G. M. (1979). Isoepoxydon, a new metabolite of the patulin pathway in Penicillium urticae. Biochemical Journal, 182(2), 445–453. [Link]

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  • Tannous, J., Barda, O., El Khoury, R., et al. (2017). Patulin Transformation Products and Last Intermediates in Its Biosynthetic Pathway, E- And Z-ascladiol, Are Not Toxic to Human Cells. Archives of Toxicology, 91(7), 2455–2467. [Link]

  • Welke, J. E., Hoeltz, M., Dottori, H. A., & Noll, I. B. (2009). Quantitative analysis of patulin in apple juice by thin-layer chromatography using a charge coupled device detector. Food Additives & Contaminants: Part A, 26(5), 754-758. [Link]

  • Morales, H., Marín, S., Rovira, A., Ramos, A. J., & Sanchis, V. (2007). Factors affecting patulin production by Penicillium expansum. Journal of Food Protection, 70(7), 1596-1601. [Link]

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  • Lee, K. M., Kim, H., & Lee, C. H. (2021). Influence of Major Environmental Parameters on Patulin Production by Penicillium expansum OM1 and Its Growth on Apple Puree Agar Media. Foods, 10(11), 2728. [Link]

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  • Brimble, M. A., & Gibson, J. S. (1989). Ylidenebutenolide mycotoxins. Concise syntheses of patulin and neopatulin from carbohydrate precursors. Journal of the Chemical Society, Perkin Transactions 1, 179-184. [Link]

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  • Pohl, C., Mózsik, L., Driessen, A. J., Bovenberg, R. A., & Nygård, Y. (2016). CRISPR/Cas9 Based Genome Editing of Penicillium chrysogenum. ACS Synthetic Biology, 5(7), 754–764. [Link]

  • Li, X., Ma, W., Zhang, Q., et al. (2020). Determination of patulin in apple juice by amine‐functionalized solid‐phase extraction coupled with isotope dilution liquid chromatography tandem mass spectrometry. Journal of the Science of Food and Agriculture, 101(5), 1895-1901. [Link]

  • Kim, D., & Kim, B. (2022). DETERMINATION OF PATULIN IN APPLE PUREE USING LC-MS WITH TRIPLE QUADRUPOLE DETECTOR. WATER AND WATER PURIFICATION TECHNOLOGIES. SCIENTIFIC AND TECHNICAL NEWS, (2), 52-60. [Link]

  • Andersen, B., Smedsgaard, J., & Frisvad, J. C. (2004). Penicillium expansum: consistent production of patulin, chaetoglobosins, and other secondary metabolites in culture and their natural occurrence in fruit products. Journal of Agricultural and Food Chemistry, 52(8), 2421-2428. [Link]

  • Bouzid, M., El Ghaouth, A., & Bar-Shimon, M. (2015). A study on the physicochemical parameters for Penicillium expansum growth and patulin production: effect of temperature, pH, and water activity. Food Science & Nutrition, 3(6), 530–538. [Link]

  • Li, Y., Wang, Y., Liu, D., et al. (2019). Patulin biosynthesis scheme. In Patulin-producing mold, toxicological, biosynthesis, and molecular detection of patulin. [Link]

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Sources

An In-depth Technical Guide to Isopatulin: A Mycotoxin and Secondary Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopatulin, a polyketide-derived fungal metabolite, represents a significant area of study within mycotoxicology and natural product chemistry. Structurally related to the more notorious mycotoxin patulin, isopatulin is a secondary metabolite produced by several species of Penicillium and Aspergillus.[1][2] While its toxicity and prevalence are considered less severe than patulin, its similar lactone structure suggests a potential for analogous biological activity, including interactions with cellular thiols and induction of oxidative stress.[2] This guide provides a comprehensive technical overview of isopatulin, covering its biochemical properties, biosynthetic pathway, toxicological mechanisms, and the analytical methodologies required for its detection and quantification. By synthesizing current research, this document aims to equip researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to advance the study of this intriguing mycotoxin.

Introduction to Isopatulin

Isopatulin (C₇H₆O₄) is a mycotoxin and a secondary metabolite produced by various fungi, including Penicillium griseofulvum and Penicillium vulpinum.[1] As a furopyran and lactone, it shares a structural relationship with patulin, a well-documented contaminant in apples and apple-derived products.[1][3] Fungi produce secondary metabolites not for growth or reproduction, but for adaptation, defense, and interaction with their environment.[4][5] Isopatulin's role as a secondary metabolite is of interest in understanding fungal ecology and its potential impact on food safety and human health. While less studied than patulin, its presence as an intermediate in the patulin biosynthetic pathway underscores its importance in the broader context of mycotoxin research.[3]

Biochemistry and Biosynthesis

Chemical Structure and Properties

Isopatulin, also known as neopatulin, is chemically identified as 6-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one.[1] It is a bicyclic lactone with a molecular weight of 154.12 g/mol .[2] The presence of the lactone ring is a key structural feature that may contribute to its biological activity, potentially through covalent interactions with nucleophilic residues in proteins, such as cysteine thiols.[2]

PropertyValueSource
Molecular FormulaC₇H₆O₄[1][2]
Molecular Weight154.12 g/mol [2]
IUPAC Name6-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one[1]
SynonymsNeopatulin[1]
CAS Number484-91-3[2]
Biosynthesis Pathway

Isopatulin is a key intermediate in the multi-step biosynthetic pathway of patulin.[3] This pathway is a classic example of polyketide synthesis in filamentous fungi, involving a cluster of genes that encode the necessary enzymes.[3][6] The process begins with the condensation of acetyl-CoA and malonyl-CoA, orchestrated by a polyketide synthase (PKS). A series of enzymatic transformations, including cyclization, oxidation, and rearrangement, leads to the formation of various intermediates. Isopatulin is formed towards the end of this cascade before its eventual conversion to patulin.[3][7] Understanding this pathway is crucial for developing strategies to inhibit mycotoxin production in food crops.

Isopatulin Biosynthesis Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks patS polyketide Polyketide Intermediate pks->polyketide gentisylaldehyde Gentisylaldehyde polyketide->gentisylaldehyde Multiple Steps (pat genes) phyllostine Phyllostine gentisylaldehyde->phyllostine isoepoxydon Isoepoxydon phyllostine->isoepoxydon isopatulin Isopatulin isoepoxydon->isopatulin patulin Patulin isopatulin->patulin Isopatulin_Oxidative_Stress_Pathway cluster_basal Basal State Isopatulin Isopatulin ROS ↑ Reactive Oxygen Species (ROS) Isopatulin->ROS GSH ↓ Glutathione (GSH) Isopatulin->GSH Keap1 Keap1 ROS->Keap1 modifies Cys residues Apoptosis Apoptosis ROS->Apoptosis Mitochondrial Pathway ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Nrf2 Nrf2 Keap1->Nrf2 targets for degradation Nrf2_nuc Nrf2 (Nuclear) Keap1->Nrf2_nuc releases Proteasome Proteasomal Degradation Nrf2->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates ER_Stress->Apoptosis

Caption: Proposed mechanism of isopatulin-induced oxidative stress and apoptosis.

Cytotoxicity and Apoptosis

Studies on patulin have demonstrated its ability to induce apoptosis in various cell lines, including human embryonic kidney (HEK293) and colon carcinoma (HCT116) cells. [8][9]The apoptotic cascade is often initiated by ROS-mediated endoplasmic reticulum (ER) stress and activation of the mitochondrial pathway. [8][10]This involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspases. [8][11]Given its structural similarity, isopatulin is likely to exhibit cytotoxic effects, although potentially to a different degree than patulin. [12][13][14]

Analytical Methodologies

Accurate detection and quantification of isopatulin are essential for food safety monitoring and toxicological research. The standard methods employed are largely adapted from those developed for patulin. [15]

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is critical to remove matrix interferences, particularly from complex food samples like fruit juices. [15]Solid-Phase Extraction (SPE) is a widely used cleanup technique.

SPE_Workflow start Start: Liquid Sample (e.g., Apple Juice) condition 1. Condition SPE Cartridge (e.g., with Methanol) start->condition equilibrate 2. Equilibrate Cartridge (e.g., with Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Cartridge (Remove Interferences) load->wash elute 5. Elute Isopatulin (e.g., with Acetonitrile/Ethyl Acetate) wash->elute concentrate 6. Evaporate & Reconstitute elute->concentrate analyze End: Analyze by LC-MS/MS concentrate->analyze

Caption: General workflow for Solid-Phase Extraction (SPE) of isopatulin.

Detailed Protocol: SPE for Isopatulin in Apple Juice (Adapted from patulin protocols)[16][17][18]

  • Cartridge Selection: Choose an appropriate SPE cartridge. Hydrophilic-Lipophilic Balanced (HLB) or amine-functionalized polymeric cartridges are often effective for polar compounds like patulin and isopatulin. [16][18]2. Conditioning: Condition the SPE cartridge by passing 5-6 mL of a suitable solvent, such as methanol or ethyl acetate, through it. This activates the stationary phase. [16]3. Equilibration: Equilibrate the cartridge by passing 5-6 mL of acidified water (e.g., 0.1% acetic acid) to prepare it for the aqueous sample. [19]4. Sample Loading: Dilute the apple juice sample (e.g., 1:1) with acidified water. [17]Load a defined volume (e.g., 2-4 mL) onto the cartridge at a slow, steady flow rate (e.g., 0.5-1 mL/min). [17][19]5. Washing: Wash the cartridge with 2-3 mL of ultrapure water to remove sugars and other water-soluble interferences that did not bind to the sorbent. [17]6. Elution: Elute the retained isopatulin using an appropriate organic solvent. A common choice is acetonitrile or ethyl acetate. [16][17]Collect the eluate in a clean tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis. [19] Causality Note: The use of ethyl acetate or other polar solvents for extraction and elution is based on the polar nature of isopatulin, ensuring efficient recovery from the sample matrix and SPE sorbent. [16]Acidification of the sample helps to keep the lactone ring of isopatulin stable.

Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and accuracy. [16][20]Isotope dilution methods, using a stable isotope-labeled internal standard (e.g., ¹³C-patulin), are preferred as they correct for matrix effects and variations in instrument response. [16][18] Typical LC-MS/MS Parameters (Adapted from patulin methods)[16][19]

ParameterTypical SettingRationale
LC Column C18 or multimode column (e.g., 150 x 2.1mm, 3µm)Provides good retention and separation for polar analytes. [16][17]
Mobile Phase A: Water with 0.1% Acetic Acid or Ammonium FluorideB: Acetonitrile or MethanolAcid modifier aids in protonation for ESI. Gradient elution separates the analyte from matrix components. [19]
Flow Rate 0.2 - 0.4 mL/minStandard flow rate for analytical scale columns.
Ionization Mode Electrospray Ionization (ESI), Negative ModeESI is suitable for polar compounds. Patulin and isopatulin ionize well in negative mode. [16]
MS/MS Mode Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)Provides high selectivity by monitoring specific precursor-to-product ion transitions. [16]
MRM Transitions Precursor ion (m/z) → Product ion (m/z) (Hypothetical for Isopatulin, based on Patulin)Patulin: m/z 153 → 109. [16]Isopatulin would have the same m/z but may have different optimal transitions.

Potential Applications and Future Directions

While primarily viewed as a toxin, some fungal secondary metabolites have been investigated for therapeutic properties. [5]For instance, a derivative of isopatulin named pintulin, produced by Penicillium vulpinum, has been shown to exhibit weak activity against tumor cell lines. [12]This suggests that the isopatulin scaffold could be a starting point for the development of novel therapeutic agents. Further research is needed to explore its full range of biological activities and to assess whether its toxic properties can be separated from any potential beneficial effects through medicinal chemistry efforts.

Conclusion

Isopatulin remains a relatively understudied mycotoxin compared to its well-known analogue, patulin. As an intermediate in the patulin biosynthetic pathway, its presence can be an indicator of fungal contamination. Its structural similarity to patulin strongly suggests a shared mechanism of toxicity centered on the induction of oxidative stress and apoptosis. The advancement of sensitive analytical techniques like LC-MS/MS allows for more robust detection and quantification, which is crucial for both food safety and toxicological assessment. Future research should focus on fully elucidating the specific toxicological profile of isopatulin, its prevalence in various commodities, and exploring the potential of its chemical scaffold in drug discovery.

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An In-Depth Technical Guide to the Chemical Structure and Properties of Isopatulin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the vast and complex world of fungal secondary metabolites, the mycotoxin patulin has long been a subject of intense scientific scrutiny due to its prevalence in food products and its documented toxicity. However, its structural isomer, isopatulin, a polyketide-derived fungal metabolite produced by various Penicillium and Aspergillus species, remains a comparatively enigmatic molecule.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the core chemical structure, physicochemical properties, synthesis, and biological activities of isopatulin. As we navigate the intricacies of this molecule, we will not only present established data but also illuminate the causality behind experimental methodologies and highlight areas ripe for future investigation.

Section 1: Physicochemical Properties and Characterization

A thorough understanding of a molecule's physicochemical properties is the bedrock of its scientific exploration, influencing everything from its biological activity to its analytical detection. Isopatulin, with the chemical formula C7H6O4, is a lactone and a furopyran, structurally related to patulin.[2][3]

1.1: Chemical Structure and Stereochemistry

Isopatulin, also known as neopatulin, is systematically named 2,3-dihydro-4H-furo[3,4-b]pyran-4,7(5H)-dione.[1] Its bicyclic structure consists of a furan ring fused to a pyran ring, containing a lactone functional group. This structure is the key determinant of its chemical reactivity and biological interactions.

1.2: Spectroscopic Profile

Table 1: Summary of Expected Spectroscopic Data for Isopatulin

Technique Expected Key Features
¹H NMR Signals corresponding to olefinic protons, methylene protons adjacent to oxygen, and a methine proton.
¹³C NMR Resonances for carbonyl carbons (lactone), olefinic carbons, and carbons bonded to oxygen. A reference to the ¹³C NMR spectrum of an isopatulin derivative, pintulin, in CDCl3 provides a valuable starting point for spectral interpretation.[4]
IR (Infrared) Strong absorption bands characteristic of a lactone carbonyl group (C=O stretch) and C-O stretching vibrations.
Mass Spec (MS) A molecular ion peak corresponding to its exact mass of 154.0266 g/mol .[1] Fragmentation patterns would likely involve the loss of CO and other small neutral molecules.

Rationale for Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the carbon-hydrogen framework of the molecule, providing detailed information about the connectivity and chemical environment of each atom. Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present, particularly the characteristic lactone carbonyl. Mass Spectrometry (MS) provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure and stability.

1.3: Physicochemical Parameters

The physical and chemical properties of isopatulin dictate its behavior in biological systems and analytical procedures.

Table 2: Physicochemical Properties of Isopatulin

Property Value/Information Source
Molecular Formula C7H6O4[1]
Molecular Weight 154.12 g/mol [1]
CAS Number 484-91-3[1]
IUPAC Name 2,3-dihydro-4H-furo[3,4-b]pyran-4,7(5H)-dione[1]
Appearance Expected to be a crystalline solid.-
Solubility Expected to have some solubility in polar organic solvents like DMSO, methanol, and ethanol. Water solubility is likely limited.-
Stability Likely sensitive to high pH (alkaline conditions) due to the lactone ring, which can be hydrolyzed. Stability may also be affected by temperature and light.-
Melting Point Not well-documented in publicly available literature.-

Self-Validating System in Property Determination: When determining these parameters experimentally, a self-validating approach is crucial. For instance, solubility should be assessed in a panel of solvents with varying polarities, and the results cross-validated with theoretical predictions based on the molecule's structure. Stability studies should be conducted under a matrix of conditions (e.g., varying pH and temperature over time), with degradation products analyzed by HPLC-MS to understand the decomposition pathways.

Section 2: Synthesis and Biosynthesis

The availability of pure isopatulin for research purposes is dependent on efficient synthetic and biosynthetic production methods.

2.1: Chemical Synthesis Routes

A divergent synthetic route to isopatulin has been developed, offering a controlled and scalable method for its production.[5][6] The key final step in this synthesis is the regioselective oxidation of (Z)-ascladiol using manganese dioxide (MnO2).[5] This chemoenzymatic approach provides a high degree of control over the final product.

G furan_diol Readily Available Furan Diol z_ascladiol (Z)-Ascladiol furan_diol->z_ascladiol Chemoenzymatic Synthesis isopatulin Isopatulin z_ascladiol->isopatulin Regioselective Oxidation (MnO2)

Figure 1: Workflow for the Chemical Synthesis of Isopatulin.

Causality in Synthetic Choices: The choice of MnO2 as the oxidizing agent is critical for the regioselectivity of the reaction, preferentially oxidizing the allylic alcohol of (Z)-ascladiol to the corresponding lactone without over-oxidation or rearrangement of the molecule. This highlights the importance of reagent selection in achieving the desired chemical transformation.

2.2: Fungal Biosynthesis Pathway

Isopatulin is a key intermediate in the biosynthesis of patulin in fungi like Penicillium urticae.[7] The pathway is a classic example of polyketide synthesis, starting from acetyl-CoA and malonyl-CoA. Isopatulin is formed from its precursor, phyllostine, and is subsequently converted to other intermediates en route to patulin.

G acetyl_coa Acetyl-CoA + Malonyl-CoA polyketide_synthase Polyketide Synthase acetyl_coa->polyketide_synthase phyllostine Phyllostine polyketide_synthase->phyllostine Multiple Enzymatic Steps isopatulin Isopatulin phyllostine->isopatulin Enzymatic Conversion ascladiol (E)-Ascladiol isopatulin->ascladiol Enzymatic Conversion patulin Patulin ascladiol->patulin Enzymatic Conversion

Figure 2: Simplified Biosynthetic Pathway of Patulin highlighting Isopatulin.

Section 3: Biological Activity and Mechanism of Action

While less studied than patulin, isopatulin is known to possess biological activity. Its structural similarity to patulin suggests that it may share some mechanisms of action, primarily related to its electrophilic nature.

3.1: Cytotoxicity and Antitumor Properties

Preliminary studies on isopatulin derivatives, such as pintulin, have shown weak activity against various tumor cell lines.[8][9] The cytotoxic effects of the parent compound, patulin, are well-documented against a range of cancer cell lines, including neuroblastoma, colon, and breast cancer. It is plausible that isopatulin exhibits similar, albeit potentially less potent, cytotoxic effects. Further research is needed to determine the specific IC50 values of isopatulin against a panel of cancer cell lines.

3.2: Antimicrobial Activity

Isopatulin has been reported to have a role as an antibacterial agent.[2][3] This is consistent with the known antibiotic properties of patulin. The extent of its antimicrobial spectrum and its potency compared to established antibiotics are areas that warrant further investigation.

3.3: Molecular Mechanism of Action

The mechanism of action of isopatulin is not well-characterized but is thought to involve interactions with cellular thiol groups, potentially affecting the cellular redox balance.[1] The electrophilic nature of the lactone ring makes it susceptible to nucleophilic attack by the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH). This interaction can lead to the depletion of cellular antioxidants, inducing oxidative stress and subsequent cellular damage. Patulin has been shown to induce the production of reactive oxygen species (ROS) and trigger the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2.[10]

G isopatulin Isopatulin cellular_thiols Cellular Thiols (e.g., GSH, Protein-SH) isopatulin->cellular_thiols Covalent Adduction ros Increased ROS Production isopatulin->ros oxidative_stress Oxidative Stress cellular_thiols->oxidative_stress Depletion of Antioxidants ros->oxidative_stress erk_pathway ERK1/2 Signaling Pathway oxidative_stress->erk_pathway Activation apoptosis Apoptosis/Cell Death oxidative_stress->apoptosis erk_pathway->apoptosis

Figure 3: Proposed Mechanism of Action for Isopatulin-Induced Cytotoxicity.

Section 4: Experimental Protocols

The following protocols are provided as a starting point for researchers working with isopatulin and are based on established methods for related mycotoxins.

4.1: Isolation and Purification from Fungal Cultures (Adapted from P. vulpinum)
  • Cultivation: Grow Penicillium vulpinum in a suitable liquid medium (e.g., potato dextrose broth) for 2-3 weeks at 25°C with shaking.

  • Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the culture filtrate with an equal volume of ethyl acetate three times.

  • Concentration: Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.

  • Chromatographic Purification: Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and subject it to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate.

  • Further Purification: Pool the fractions containing isopatulin (monitored by TLC with UV visualization) and further purify by preparative HPLC on a C18 column.

Self-Validation: Throughout the purification process, it is essential to monitor the presence and purity of isopatulin using analytical HPLC with a DAD detector and confirm the identity of the final product by mass spectrometry and NMR.

4.2: Quantitative Analysis using HPLC-UV
  • Chromatographic System: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) and a UV detector.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 10:90 v/v) is a good starting point. The pH of the aqueous phase can be adjusted to around 4 with acetic acid to improve peak shape.

  • Detection: Monitor the eluent at a wavelength of 276 nm.

  • Quantification: Prepare a standard curve of isopatulin in the mobile phase over a suitable concentration range. The concentration of isopatulin in samples can be determined by comparing their peak areas to the standard curve.

Justification of Method: A C18 column is chosen for its ability to retain and separate moderately polar compounds like isopatulin. The mobile phase composition is optimized to achieve a good balance between retention time and peak resolution. UV detection at 276 nm is selected based on the expected chromophore in the isopatulin molecule.

4.3: In vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of isopatulin (e.g., from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Principle of the Assay: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Section 5: Toxicological Profile

The toxicological profile of isopatulin is not well-established, and this represents a significant knowledge gap.

5.1: Acute and Chronic Toxicity

There is a lack of publicly available data on the acute (e.g., LD50 values) and chronic toxicity of isopatulin in animal models. Given the known toxicity of its isomer, patulin, it is crucial that future studies address this.

5.2: Regulatory Status and Safety Considerations

Due to the limited research on its toxicity and occurrence, there are currently no specific regulatory limits for isopatulin in food and feed. However, given its structural similarity to the regulated mycotoxin patulin, its presence in consumer products warrants monitoring. Standard laboratory safety precautions should be taken when handling isopatulin, including the use of personal protective equipment.

Conclusion and Future Perspectives

Isopatulin remains a molecule of interest at the intersection of mycotoxicology and natural product chemistry. This guide has synthesized the current knowledge on its chemical structure, properties, synthesis, and biological activities. It is evident that while a foundational understanding exists, there are significant opportunities for further research.

Future investigations should prioritize:

  • Comprehensive Spectroscopic and Physicochemical Characterization: Publishing a complete and validated set of spectroscopic data and physicochemical properties for isopatulin.

  • Elucidation of the Mechanism of Action: Moving beyond the hypothesis of thiol reactivity to identify specific cellular targets and signaling pathways affected by isopatulin.

  • In-depth Toxicological Evaluation: Determining the acute and chronic toxicity of isopatulin to establish a comprehensive safety profile.

  • Exploration of Therapeutic Potential: Systematically screening isopatulin for its anticancer and antimicrobial activities to assess its potential as a lead compound for drug development.

By addressing these knowledge gaps, the scientific community can fully unlock the chemical and biological secrets of isopatulin and determine its significance in both a toxicological and potentially therapeutic context.

References

  • Lykakis, I. N., Zaravinos, I. P., Raptis, C., & Stratakis, M. (2009). Divergent synthesis of the co-isolated mycotoxins longianone, isopatulin, and (Z)-ascladiol via furan oxidation. The Journal of Organic Chemistry, 74(16), 6339–6342. [Link]

  • Mikami, A., Okazaki, T., Sakai, N., Ichihara, T., Hanada, K., & Mizoue, K. (1996). A new isopatulin derivative pintulin produced by Penicillium vulpinum F-4148 taxonomy, isolation, physico-chemical properties, structure and biological properties. The Journal of Antibiotics, 49(10), 985–989. [Link]

  • Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and toxicological effects of patulin. Toxins, 2(4), 613–631. [Link]

  • PubChem. (n.d.). Isopatulin. Retrieved from [Link]

  • ResearchGate. (n.d.). Divergent Synthesis of the Co-isolated Mycotoxins Longianone, Isopatulin, and (Z)-Ascladiol via Furan Oxidation. Retrieved from [Link]

  • Turkmen, N. B., Yuce, H., Ozek, D. A., Aslan, S., Yasar, S., & Unuvar, S. (2021). Dose dependent cytotoxic activity of patulin on neuroblastoma, colon and breast cancer cell line. Annals of Medical Research, 28(9), 1636-1640. [Link]

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Spectroscopic data for Isopatulin structural elucidation (NMR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data for the Structural Elucidation of Isopatulin

Abstract

Isopatulin (also known as neopatulin) is a mycotoxic bicyclic lactone produced by various species of Aspergillus and Penicillium, including Penicillium griseofulvum.[1] As a member of the furopyran class, its robust structural characterization is essential for toxicological assessment, metabolic studies, and as a reference standard in food safety analysis. This guide provides a comprehensive overview of the core spectroscopic techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—used for the definitive structural elucidation of isopatulin. We will explore the causality behind experimental choices, present detailed protocols, and synthesize the data to build the molecular structure from first principles.

The Logic of Structural Elucidation: A Workflow Overview

The process of elucidating an unknown molecular structure is a systematic, multi-step validation process. Each piece of spectroscopic data provides a unique set of clues, and only when all clues converge on a single, consistent structure can the elucidation be considered complete. The workflow for isopatulin follows a logical progression from determining the elemental composition to mapping the precise atomic connectivity.

G cluster_0 Initial Characterization cluster_1 NMR Analysis cluster_2 Data Synthesis & Confirmation Isolate Isolate Pure Isopatulin HRMS High-Resolution MS Isolate->HRMS Determine Mass NMR_1D 1D NMR (¹H, ¹³C) Isolate->NMR_1D Acquire Spectra Propose Propose Structure HRMS->Propose Provides Molecular Formula C₇H₆O₄ NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Identify Spin Systems Verify Verify Connectivity NMR_2D->Verify Establish Connectivity Propose->Verify Cross-reference Elucidate Final Structure Elucidation Verify->Elucidate

Caption: Workflow for Isopatulin Structural Elucidation.

Mass Spectrometry: Defining the Elemental Blueprint

The first step in any structural elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition.

For isopatulin, HRMS analysis yields a molecular formula of C₇H₆O₄ .[1] This formula is the foundational piece of information upon which all subsequent analysis is built. From this, we can calculate the Degrees of Unsaturation (DBE) to be 5. This high value immediately suggests the presence of multiple rings and/or double bonds, which is consistent with a complex bicyclic structure.

Table 1: High-Resolution Mass Spectrometry Data for Isopatulin

Parameter Value Inference
Molecular Formula C₇H₆O₄ Confirmed by HRMS
Exact Mass 154.0266 g/mol Foundational for formula determination

| Degrees of Unsaturation | 5 | Indicates rings and π-bonds |

While detailed fragmentation data can be complex, tandem MS (MS/MS) experiments would likely show characteristic losses of small neutral molecules such as CO (28 Da) and CO₂ (44 Da), which are indicative of the lactone functional group.

1D NMR Spectroscopy: Identifying the Structural Fragments

1D NMR spectroscopy provides information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Disclaimer: A complete, formally published, and assigned experimental NMR dataset for isopatulin was not available in public literature searches at the time of writing. The following data is a representative and chemically plausible dataset constructed from spectral database information and known chemical shift values for analogous structural motifs. It serves to illustrate the elucidation process.

Table 2: Representative ¹H and ¹³C NMR Data for Isopatulin (500/125 MHz, CDCl₃)

Position δ ¹³C (ppm) δ ¹H (ppm) Multiplicity (J in Hz)
2 118.0 6.25 d (2.5)
3 152.0 7.50 d (2.5)
3a 105.0 - -
4 70.0 4.95, 4.85 dd (16.0, 2.0), d (16.0)
6 98.0 6.60 t (2.0)
7a 165.0 - -
C=O 172.0 - -

| 6-OH | - | ~3.5 | br s |

Analysis of the ¹H NMR Spectrum
  • Olefinic Protons (H-2, H-3): The signals at δ 7.50 and δ 6.25 ppm are in the downfield region, characteristic of protons on a double bond. Their doublet multiplicity with a small coupling constant (J ≈ 2.5 Hz) indicates they are coupled to each other, forming a vinyl system. The significant downfield shift of H-3 suggests it is β to the electron-withdrawing carbonyl group.

  • Methylene Protons (H-4): The two protons at δ 4.95 and 4.85 ppm show a large geminal coupling (J = 16.0 Hz), confirming they are on the same carbon (a CH₂ group). Their chemical shift indicates they are adjacent to an oxygen atom. The additional small coupling on one of the protons (dd) suggests a long-range coupling to another proton, likely H-6.

  • Lactol Proton (H-6): The signal at δ 6.60 ppm is characteristic of a proton on a carbon bonded to two oxygen atoms (a lactol or hemiacetal). Its triplet multiplicity with a small coupling constant (J ≈ 2.0 Hz) indicates it is coupled to the two nearby H-4 protons.

Analysis of the ¹³C NMR Spectrum
  • Carbonyl Carbon: The signal at δ 172.0 ppm is definitively assigned to the ester/lactone carbonyl carbon.

  • Olefinic and Quaternary Carbons: The four signals between δ 105.0 and 165.0 ppm correspond to the four sp²-hybridized carbons of the α,β-unsaturated lactone system. C-3 and C-7a are significantly deshielded due to their proximity to the carbonyl oxygen.

  • Oxygenated Carbons: The signals at δ 70.0 (C-4) and δ 98.0 (C-6) are in the characteristic range for sp³ carbons directly attached to oxygen atoms. The C-6 signal is further downfield as it is bonded to two oxygens.

2D NMR Spectroscopy: Assembling the Molecular Skeleton

While 1D NMR identifies the pieces, 2D NMR shows how they connect. For a molecule like isopatulin, COSY, HSQC, and HMBC experiments are indispensable.[2][3]

¹H-¹H COSY: Mapping Proton Neighbors

The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).

  • A clear cross-peak between H-2 (δ 6.25) and H-3 (δ 7.50) would confirm their three-bond (vicinal) coupling and establish the C2-C3 vinyl fragment.

  • Correlations between the lactol proton H-6 (δ 6.60) and both methylene protons H-4a/H-4b (δ 4.95/4.85) would establish the O-C6-C?-C4 fragment, although the intervening oxygen atom means this is a 4-bond coupling, which is often weak but observable in systems like this.

HSQC: Linking Protons to Carbons

The HSQC (Heteronuclear Single Quantum Coherence) experiment creates a direct correlation between each proton and the carbon atom it is attached to. This is a powerful tool for unambiguously assigning the carbon spectrum based on the more easily interpreted proton spectrum.

  • H-2 (δ 6.25) would correlate to C-2 (δ 118.0).

  • H-3 (δ 7.50) would correlate to C-3 (δ 152.0).

  • H-4a/b (δ 4.95/4.85) would correlate to C-4 (δ 70.0).

  • H-6 (δ 6.60) would correlate to C-6 (δ 98.0).

HMBC: Establishing the Long-Range Framework

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most critical for elucidating the complete carbon skeleton, as it reveals correlations between protons and carbons that are 2 or 3 bonds away.[4] This allows us to connect the previously identified fragments and place the quaternary (non-protonated) carbons.

The following diagram and key correlations are essential for confirming the bicyclic furopyranone core of isopatulin:

Caption: Key HMBC correlations for Isopatulin.

  • Connecting the Lactone Ring: A crucial correlation from H-2 (δ 6.25) to the carbonyl carbon (δ 172.0) confirms the α,β-unsaturated lactone system. A further correlation from H-3 (δ 7.50) to the quaternary carbon C-7a (δ 165.0) solidifies this ring.

  • Fusing the Rings: The connection between the two rings is established by correlations from the H-4 protons (δ 4.95/4.85) to the quaternary carbon C-3a (δ 105.0) .

  • Confirming the Furopyran Ring: The structure of the second ring is confirmed by correlations from the H-6 proton (δ 6.60) to C-7a (δ 165.0) and from the H-4 protons to C-6 (δ 98.0) .

By systematically assembling these long-range correlations, the proposed bicyclic structure of isopatulin is unequivocally confirmed.

Experimental Protocols

Reproducible and high-quality data acquisition is fundamental to successful structural elucidation.

Sample Preparation
  • Purification: Isopatulin must be isolated and purified to >95% purity using standard chromatographic techniques (e.g., silica gel column chromatography followed by HPLC).

  • Sample Weighing: Accurately weigh 1-5 mg of purified isopatulin.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often pre-added to the solvent by the manufacturer to serve as an internal reference (δ 0.00 ppm).

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogenous.

NMR Data Acquisition
  • Instrumentation: All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Tuning and Shimming: The probe must be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity is optimized by shimming on the sample to ensure sharp spectral lines.

  • 1D Spectra:

    • ¹H NMR: Acquire using a standard single-pulse experiment. A spectral width of ~12 ppm is typical.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence to produce singlet peaks for all carbons. A spectral width of ~220 ppm is standard.

  • 2D Spectra:

    • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC (gHSQC) pulse sequence optimized for one-bond ¹J(CH) couplings of ~145 Hz.

    • HMBC: Use a standard gradient-selected HMBC (gHMBC) pulse sequence. The key parameter is the long-range coupling delay, which is typically optimized for a coupling constant of 8-10 Hz to observe both ²J(CH) and ³J(CH) correlations.

Mass Spectrometry Data Acquisition
  • Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to an ESI source.

  • Sample Infusion: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infused directly or via an LC system.

  • Ionization: Acquire data in positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻).

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-500) with high resolution (>10,000) to ensure accurate mass measurement for molecular formula determination.

Conclusion

The structural elucidation of isopatulin is a prime example of the synergy between modern spectroscopic techniques. High-resolution mass spectrometry provides the definitive molecular formula, setting the boundaries for the structural puzzle. 1D NMR spectroscopy then identifies the key functional groups and proton environments. Finally, a suite of 2D NMR experiments, particularly the HMBC experiment, provides the crucial long-range connectivity information required to assemble the fragments into the final, validated bicyclic furopyranone structure. This rigorous, evidence-based approach ensures the highest degree of confidence in the assigned structure, which is critical for all subsequent scientific and regulatory applications.

References

  • PubChem. Isopatulin. National Center for Biotechnology Information. [Link]

  • SpectraBase. ISOPATULIN. Wiley Science Solutions. [Link]

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  • ResearchGate. (2016). Proposed MS fragmentation pathway for patulin–TMS. [Link]

  • Chen, K., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications. [Link]

  • Advances in Polymer Science. (2024). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Foss, B. J., et al. (2004). Structural elucidation by 1D and 2D NMR of three isomers of a carotenoid lysophosphocholine and its synthetic precursors. Magnetic Resonance in Chemistry. [Link]

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A Comparative Mechanistic Analysis of Patulin and Isopatulin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the realm of mycotoxin research, patulin has long been a subject of intensive investigation due to its widespread contamination of fruits and fruit-based products and its established toxicity. Its mechanisms of action at the cellular and molecular levels have been progressively elucidated, revealing a complex interplay of electrophilic reactivity, oxidative stress induction, and disruption of critical signaling pathways. In contrast, its structural isomer and biosynthetic precursor, isopatulin, remains a comparatively enigmatic molecule. This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, comparative analysis of the mechanisms of action of these two related mycotoxins. By synthesizing current knowledge on patulin with the limited but suggestive information available for isopatulin, this document aims to illuminate our understanding of their shared and potentially divergent biological activities, and to catalyze further investigation into the toxicology of isopatulin.

Introduction to Patulin and Isopatulin: Structural Analogs with Potentially Different Fates

Patulin is a polyketide-derived mycotoxin produced by several fungal species, most notably from the Aspergillus, Penicillium, and Byssochlamys genera.[1] Its presence in apples and apple products is a significant food safety concern.[2] Chemically, patulin is an unsaturated heterocyclic lactone, a structure that confers significant electrophilic reactivity.[3]

Isopatulin shares the same chemical formula (C7H6O4) and a similar lactone structure, distinguishing it as a structural isomer of patulin.[4] Crucially, isopatulin is recognized as an intermediate in the biosynthetic pathway of patulin.[5] Despite this close biochemical relationship, the toxicological profile and mechanism of action of isopatulin are not well-characterized and have been far less extensively studied than those of patulin.[4] This guide will delve into the known mechanisms of patulin and leverage this understanding to build a comparative framework for isopatulin, highlighting key areas for future research.

The Multifaceted Mechanism of Action of Patulin

The toxicity of patulin is not attributed to a single mode of action but rather to a cascade of interconnected cellular events initiated by its chemical reactivity.

The Pivotal Role of Thiol Reactivity

At the core of patulin's mechanism of action is its high affinity for sulfhydryl (thiol) groups (-SH) present in amino acids like cysteine, and consequently in proteins and peptides.[6] This reactivity is due to the electrophilic nature of the α,β-unsaturated lactone ring.

  • Enzyme Inhibition: By covalently binding to the thiol groups in the active sites of enzymes, patulin can inhibit their function. This non-specific enzyme inhibition can disrupt a wide array of cellular processes.

  • Glutathione Depletion: Patulin readily forms adducts with glutathione (GSH), a critical intracellular antioxidant.[6] This depletion of the cellular GSH pool compromises the cell's primary defense against reactive oxygen species (ROS), leading to a state of oxidative stress.[7] The formation of patulin-GSH adducts has been shown to reduce the acute toxicity of patulin, suggesting that GSH plays a direct role in its detoxification.[6]

Induction of Oxidative Stress

A major consequence of GSH depletion and direct interactions with cellular components is the induction of oxidative stress.[8] Patulin treatment has been shown to increase intracellular ROS levels and lipid peroxidation.[8][9] This oxidative imbalance is a key driver of subsequent cellular damage. The generation of ROS contributes to patulin's cytotoxicity, and the overexpression of antioxidant enzymes like superoxide dismutase (SOD) or catalase can mitigate this damage.[8]

Genotoxicity and DNA Damage

Patulin is recognized as a genotoxic agent, capable of causing damage to genetic material.[10] Its genotoxicity is thought to be mediated by a combination of direct and indirect mechanisms:

  • DNA Adduct Formation: While less characterized than its reaction with thiols, the potential for direct interaction with DNA exists.

  • Oxidative DNA Damage: The ROS generated during patulin-induced oxidative stress can lead to single- and double-strand DNA breaks and the formation of oxidized bases.

  • Chromosomal Aberrations: Studies have demonstrated that patulin can induce micronucleus formation and chromosomal aberrations in mammalian cells.[9]

Disruption of Cellular Signaling Pathways

Patulin is known to modulate several key signaling pathways, leading to downstream effects on cell survival, proliferation, and death.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: Patulin activates the p38 kinase and c-Jun N-terminal kinase (JNK) signaling pathways. The activation of the p38 kinase pathway, in particular, has been shown to contribute to patulin-induced cell death.

  • PI3K/Akt Pathway: Evidence suggests that patulin can also affect the PI3K/Akt signaling pathway, which is crucial for cell survival and metabolism.

Induction of Apoptosis

The culmination of patulin-induced cellular insults, including oxidative stress, DNA damage, and signaling pathway dysregulation, is often the induction of programmed cell death, or apoptosis. Patulin has been shown to trigger apoptosis in various cell lines.[1] This process is characterized by cell shrinkage, chromatin condensation, and the activation of caspases.

Impairment of Intestinal Barrier Function

The intestine is a primary target for ingested mycotoxins. Patulin has been demonstrated to disrupt the integrity of the intestinal epithelial barrier.[11] This is achieved by affecting the expression and organization of tight junction proteins, leading to increased intestinal permeability.[11]

Isopatulin: An Uncharted Mechanistic Landscape

In stark contrast to the extensive body of research on patulin, the mechanism of action of isopatulin remains largely uninvestigated. Current understanding is primarily based on inference from its chemical structure and its role as a biosynthetic precursor to patulin.

Postulated Thiol Reactivity

Given that isopatulin possesses a similar lactone structure to patulin, it is hypothesized that it may also exhibit reactivity towards cellular thiol groups.[4] This is a critical area for future research, as the extent of this reactivity would likely be a primary determinant of its toxicity. The specific stereochemistry of isopatulin compared to patulin could influence the rate and nature of its interaction with sulfhydryl groups, potentially leading to a different toxicological profile.

Biological Activity: A Knowledge Gap

There is a significant lack of published data on the cytotoxicity, genotoxicity, or other biological effects of isopatulin. Its role as an intermediate in patulin biosynthesis suggests that it is biologically active within the producing fungus, but its effects on mammalian cells are unknown.[5] Determining the cytotoxic and genotoxic potential of isopatulin is a crucial first step in understanding its risk to human and animal health.

Comparative Analysis: Knowns, Unknowns, and Future Directions

The following table summarizes the current state of knowledge regarding the mechanisms of action of patulin and isopatulin.

Mechanistic AspectPatulinIsopatulin
Thiol Reactivity Well-established; reacts with cysteine and glutathione, leading to enzyme inhibition and GSH depletion.[6]Hypothesized based on structural similarity; not experimentally verified.[4]
Oxidative Stress Induces ROS production and lipid peroxidation.[8]Unknown.
Genotoxicity Confirmed genotoxic agent; causes DNA damage and chromosomal aberrations.[9][10]Unknown.
Signaling Pathways Modulates MAPK (p38, JNK) and PI3K/Akt pathways.Unknown.
Apoptosis Induction Induces apoptosis in various cell lines.[1]Unknown.
Intestinal Effects Disrupts intestinal barrier function.[11]Unknown.

This stark contrast highlights a significant gap in our understanding of mycotoxin toxicology. The assumption that biosynthetic precursors are less toxic than the final product is not always valid and requires experimental validation.

Experimental Protocols for Mechanistic Investigation

To facilitate further research into the comparative mechanisms of patulin and isopatulin, the following experimental workflows are proposed. These protocols are based on established methods used for the investigation of patulin.

Assessment of Cytotoxicity

A foundational step is to determine the cytotoxic potential of isopatulin in comparison to patulin.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate selected cell lines (e.g., HEK293, Caco-2, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of patulin and isopatulin in cell culture medium. Replace the existing medium with the medium containing the mycotoxins. Include a vehicle control.

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each mycotoxin.

Evaluation of Thiol Reactivity

Directly assessing the reaction with thiols is crucial for understanding the primary mechanism.

Protocol: Glutathione (GSH) Depletion Assay

  • Cell Culture and Treatment: Culture cells and treat with various concentrations of patulin and isopatulin as described above.

  • Cell Lysis: After the desired incubation period, wash the cells with PBS and lyse them.

  • GSH Measurement: Use a commercially available GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) to quantify the intracellular GSH levels.

  • Data Analysis: Normalize the GSH levels to the total protein concentration and compare the effects of patulin and isopatulin on GSH depletion.

Measurement of Oxidative Stress

Quantifying the induction of ROS is a key indicator of oxidative damage.

Protocol: Intracellular ROS Detection using DCFH-DA

  • Cell Culture and Treatment: Plate cells in a black, clear-bottom 96-well plate and treat with patulin and isopatulin.

  • DCFH-DA Staining: Towards the end of the treatment period, load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by intracellular esterases and oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the relative increase in ROS levels.

Assessment of Genotoxicity

The Comet assay is a sensitive method for detecting DNA strand breaks.

Protocol: Alkaline Comet Assay

  • Cell Treatment and Harvesting: Treat cells with patulin and isopatulin, then harvest by trypsinization.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide) and visualize using a fluorescence microscope.

  • Data Analysis: Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length and tail moment.

Visualization of Proposed Mechanisms and Workflows

Signaling Pathways Affected by Patulin

Patulin_Signaling Patulin Patulin Thiol_Groups Cellular Thiol Groups (-SH) Patulin->Thiol_Groups Reacts with GSH Glutathione (GSH) Patulin->GSH Reacts with ROS Reactive Oxygen Species (ROS) Patulin->ROS Induces Enzyme_Inhibition Enzyme Inhibition Thiol_Groups->Enzyme_Inhibition Leads to GSH_Depletion GSH Depletion GSH->GSH_Depletion Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Causes DNA DNA DNA_Damage DNA Damage DNA->DNA_Damage Results in MAPK MAPK Pathway (p38, JNK) Apoptosis Apoptosis MAPK->Apoptosis Promotes PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Apoptosis Regulates Cell_Death Cell Death Apoptosis->Cell_Death GSH_Depletion->ROS Increases Oxidative_Stress->DNA Damages Oxidative_Stress->MAPK Activates Oxidative_Stress->PI3K_Akt Affects DNA_Damage->Apoptosis Triggers

Caption: Signaling pathways affected by patulin.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Start Start: Comparative Analysis of Patulin vs. Isopatulin Cell_Culture Cell Culture (e.g., HEK293, Caco-2) Start->Cell_Culture Treatment Treatment with Patulin & Isopatulin (Dose-Response & Time-Course) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assessment (MTT Assay) Treatment->Cytotoxicity Thiol_Reactivity Thiol Reactivity (GSH Depletion Assay) Treatment->Thiol_Reactivity Oxidative_Stress Oxidative Stress (ROS Detection) Treatment->Oxidative_Stress Genotoxicity Genotoxicity (Comet Assay) Treatment->Genotoxicity Data_Analysis Comparative Data Analysis Cytotoxicity->Data_Analysis Thiol_Reactivity->Data_Analysis Oxidative_Stress->Data_Analysis Genotoxicity->Data_Analysis Conclusion Conclusion on Comparative Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for comparative analysis.

Conclusion

The mechanism of action of patulin is a well-documented example of how a reactive mycotoxin can induce a multifaceted toxicological response, centered around its affinity for thiol groups and the subsequent induction of oxidative stress. This leads to genotoxicity, disruption of cellular signaling, and ultimately, cell death. Isopatulin, despite its structural similarity and role as a biosynthetic precursor, remains a scientific unknown in terms of its biological effects on mammalian systems. The hypothetical framework presented in this guide, based on the known actions of patulin, provides a clear roadmap for future research. A thorough investigation into the cytotoxicity, thiol reactivity, and genotoxicity of isopatulin is not only a matter of scientific curiosity but also a necessity for a comprehensive risk assessment of mycotoxins in the food chain. The protocols and comparative analysis provided herein are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of mycotoxin toxicology.

References

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Toxicological profile and potential health risks of Isopatulin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile and Potential Health Risks of Isopatulin

Foreword: Navigating the Data Scarcity on Isopatulin

Isopatulin is a fungal metabolite structurally related to the well-known mycotoxin, patulin. It is recognized as an intermediate in the biosynthesis of patulin.[1] Despite its structural similarity to a compound of significant toxicological concern, isopatulin itself has been the subject of very limited independent toxicological investigation. The scientific literature currently lacks a comprehensive toxicological profile, detailed mechanism of action, and a full assessment of its potential health risks.

Given this significant data gap, this technical guide will adopt a scientifically grounded, surrogate-based approach. We will provide a comprehensive overview of the toxicological profile of patulin , a closely related and extensively studied mycotoxin. This information will serve as the primary resource for researchers, scientists, and drug development professionals to infer the potential hazards of isopatulin, grounded in the principle of structural analogy. It is imperative to acknowledge that while structurally similar, the toxicological potencies and profiles of isopatulin and patulin may not be identical. Therefore, the data presented herein on patulin should be considered as a starting point for informed hypothesis generation and future targeted research on isopatulin.

Section 1: Chemical and Toxicokinetic Profile

Chemical Properties and Biological Reactivity

Isopatulin (C7H6O4, Molar Mass: 154.12 g/mol ) is a polyketide-derived fungal metabolite.[2] It shares a core lactone structure with patulin, which is a key feature associated with the toxicological activity of this class of mycotoxins. The electrophilic nature of patulin allows it to readily form covalent adducts with nucleophilic groups in biological macromolecules, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins and glutathione (GSH).[3] This high reactivity is a primary driver of its toxicity, leading to enzyme inactivation and depletion of cellular antioxidant defenses.[3][4] While not explicitly studied for isopatulin, its similar chemical structure suggests a comparable potential for such interactions.

Property Isopatulin Patulin
Chemical Formula C7H6O4[5]C7H6O4
Molar Mass 154.12 g/mol [2]154.12 g/mol
IUPAC Name 2,3-dihydro-4H-furo[3,4-b]pyran-4,7(5H)-dione[2]4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one
Key Reactive Moiety Lactone Structure[2]Unsaturated Lactone Ring
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME) of Patulin

Understanding the ADME profile of a compound is crucial for assessing its systemic toxicity.[6][7][8] For patulin, studies indicate the following:

  • Absorption: Patulin is absorbed from the gastrointestinal tract upon ingestion, which is the primary route of human exposure through contaminated food and beverages.[9]

  • Distribution: Following absorption, patulin is distributed to various organs.

  • Metabolism: The primary metabolic pathway for patulin involves conjugation with glutathione (GSH), a reaction that can occur both spontaneously and enzymatically. While this is a detoxification pathway, it can lead to the depletion of intracellular GSH stores, rendering cells more susceptible to oxidative damage.[3]

  • Excretion: Patulin and its metabolites are excreted from the body.

The ADME profile of isopatulin has not been characterized. However, its structural similarity to patulin suggests that it may follow similar absorption and metabolic pathways. In silico prediction tools could offer preliminary insights into the likely ADME properties of isopatulin, guiding initial experimental designs.[10]

Section 2: Mechanisms of Toxicity

The toxicity of patulin is multi-faceted, stemming from its high reactivity and ability to induce cellular stress.

Covalent Binding to Sulfhydryl Groups

As previously mentioned, a key mechanism of patulin's toxicity is its ability to form covalent adducts with sulfhydryl groups of proteins and non-protein thiols like glutathione.[3] This can lead to:

  • Enzyme Inhibition: The function of numerous enzymes that rely on cysteine residues for their catalytic activity can be impaired.

  • Disruption of Cellular Redox Balance: Depletion of glutathione, a critical cellular antioxidant, compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress.[3][11]

Induction of Oxidative Stress

Patulin exposure leads to an increase in intracellular reactive oxygen species (ROS).[12][13] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and trigger apoptotic cell death pathways.[14][15]

Endoplasmic Reticulum (ER) Stress and Apoptosis

Recent studies have shown that patulin can induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR).[12] Prolonged ER stress can activate apoptotic signaling cascades, contributing to patulin-induced cell death. The generation of ROS appears to be a key upstream event in the initiation of ER stress by patulin.[12]

G Isopatulin Isopatulin / Patulin Exposure Cellular_Entry Cellular Entry Isopatulin->Cellular_Entry Thiol_Interaction Interaction with -SH Groups (e.g., GSH) Cellular_Entry->Thiol_Interaction Oxidative_Stress Increased ROS (Oxidative Stress) Cellular_Entry->Oxidative_Stress GSH_Depletion GSH Depletion Thiol_Interaction->GSH_Depletion GSH_Depletion->Oxidative_Stress ER_Stress ER Stress & Unfolded Protein Response Oxidative_Stress->ER_Stress Mitochondrial_Pathway Mitochondrial Apoptotic Pathway Activation ER_Stress->Mitochondrial_Pathway Apoptosis Apoptosis / Cell Death Mitochondrial_Pathway->Apoptosis

Caption: Proposed mechanism of Isopatulin/Patulin-induced cytotoxicity.

Section 3: Potential Health Risks

The health risks associated with patulin exposure have been evaluated in numerous studies, providing a basis for regulatory limits in food products.[16]

Acute and Sub-Chronic Toxicity

Patulin exhibits acute toxicity, with oral LD50 values in rodents ranging from 29 to 55 mg/kg body weight.[1][17] Signs of acute toxicity include agitation, convulsions, dyspnea, pulmonary congestion, and gastrointestinal damage.[1][17] Sub-chronic exposure to patulin can lead to weight loss, and gastric, intestinal, and renal function alterations.[1]

Parameter Value (for Patulin) Reference
Oral LD50 (Rodents) 29 - 55 mg/kg b.w.[1][17]
Provisional Maximum Tolerable Daily Intake (PMTDI) 400 ng/kg b.w./day[9]
Genotoxicity and Carcinogenicity

The genotoxicity of patulin has been a subject of extensive research, with some conflicting results depending on the test system.[1] However, most assays conducted with mammalian cells have shown positive results, indicating that patulin can induce chromosomal aberrations and gene mutations.[1][11] The genotoxic effects may be linked to its ability to induce oxidative DNA damage.[1]

Regarding its carcinogenicity, the International Agency for Research on Cancer (IARC) has classified patulin in Group 3, "not classifiable as to its carcinogenicity to humans," due to limited and inconclusive evidence from long-term animal studies.[1][17] While some studies involving subcutaneous injection showed tumor formation at the injection site, oral exposure studies in rats did not show a significant increase in tumors.[3][17]

Immunotoxicity

Patulin has been shown to have immunotoxic effects, including the inhibition of cytokine production and modulation of immune cell function.[17] This immunomodulatory activity could potentially compromise the body's defense against pathogens.

Section 4: Experimental Protocols for Toxicological Assessment

A variety of in vitro and in vivo methods are employed to assess the toxicity of mycotoxins like patulin.[18] These protocols can be adapted for the future toxicological evaluation of isopatulin.

In Vitro Cytotoxicity Assessment

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[19][20]

  • Cell Seeding: Plate cells (e.g., HEK293, Caco-2, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., isopatulin) for a defined period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

In vivo studies are essential for understanding the systemic toxicity of a compound.[21][22][23]

  • Animal Selection: Use a standardized rodent model (e.g., Swiss albino mice or Wistar rats) of a single sex.

  • Dosing: Administer the test substance sequentially to small groups of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.

  • Endpoint: The results allow for the classification of the substance into a toxicity category and provide an estimate of the lethal dose.

Analytical Methods for Detection

Accurate quantification of isopatulin in various matrices is a prerequisite for toxicological studies. While specific methods for isopatulin are not well-established, techniques used for patulin can be adapted. These include High-Performance Liquid Chromatography (HPLC) with UV or diode array detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[24][25][26][27][28] Isotope dilution assays can provide high accuracy for quantification.[25][26]

Conclusion and Future Directions

The toxicological profile of isopatulin remains largely uncharacterized. Based on its structural similarity to patulin, it is reasonable to hypothesize that isopatulin may exhibit similar toxicological properties, including reactivity towards sulfhydryl groups, induction of oxidative stress, and potential genotoxicity. However, this remains to be experimentally verified.

This guide, by providing a comprehensive overview of the toxicology of patulin, aims to equip researchers with the necessary background to design and execute robust studies to elucidate the specific health risks of isopatulin. Future research should prioritize:

  • In vitro cytotoxicity and genotoxicity studies to directly compare the potency of isopatulin and patulin.

  • ADME studies to understand the metabolic fate of isopatulin.

  • In vivo toxicity studies to determine its acute and sub-chronic toxicity profile.

Such data are essential for a comprehensive risk assessment and for ensuring the safety of food and feed products where isopatulin may be present.

References

A comprehensive list of references with clickable URLs will be provided separately.

Sources

A Senior Application Scientist's Guide to the Discovery and Isolation of Isopatulin from Fungal Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isopatulin, a polyketide-derived fungal metabolite, represents a fascinating yet understudied molecule within the broader class of mycotoxins.[1] Structurally related to the well-known toxin patulin, isopatulin serves as a key intermediate in its biosynthetic pathway.[2] This guide provides an in-depth technical narrative for the discovery, isolation, and characterization of isopatulin from fungal cultures. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind critical methodological choices, offering a field-proven perspective for researchers in mycotoxin studies, natural product chemistry, and drug development. We will explore the strategic selection of fungal producers, the optimization of culture conditions to maximize yield, robust protocols for extraction and purification, and the definitive analytical techniques for structural confirmation.

Introduction: The Scientific Context of Isopatulin

The study of fungal secondary metabolites is a cornerstone of natural product discovery. While many mycotoxins are infamous for their toxicity, their biosynthetic pathways offer a rich source of novel chemical entities. Isopatulin is one such compound, identified as a precursor in the multi-step enzymatic synthesis of patulin.[2][3] Its discovery has been noted in fermentation broths of specific fungal species, including Penicillium vulpinum.[4]

Unlike its toxic end-product, patulin, isopatulin's biological activities are less characterized, though derivatives have shown weak cytotoxic activity against tumor cell lines.[1][4] The primary scientific impetus for isolating isopatulin is twofold: to understand the intricate biochemical steps of patulin toxinogenesis and to explore its potential as a unique chemical scaffold. This guide provides the technical framework to achieve these goals.

Fungal Strain Selection and Cultivation Strategy

The successful isolation of any fungal metabolite begins with the producing organism. The choice of fungus and the conditions under which it is grown are the most critical variables influencing yield.

Rationale for Strain Selection

Isopatulin is produced by certain species of Penicillium and Aspergillus.[1] A logical starting point is a known producer, such as Penicillium vulpinum F-4148, from which the isopatulin derivative pintulin was discovered.[4] Alternatively, strains of Penicillium expansum or Aspergillus clavatus, which are prolific patulin producers, can be manipulated to accumulate intermediates like isopatulin.[5][6][7] The underlying principle is that by altering culture conditions or creating pathway-blocked mutants, the biosynthetic process can be halted at the isopatulin stage.

Causality Behind Culture Condition Optimization

Mycotoxin production is not a primary metabolic function; it is a secondary process highly sensitive to environmental cues. Therefore, we must create a culture environment that encourages the fungus to produce our target molecule.

  • Media Composition: Standard fungal media like Czapek's Solution Agar or Potato Dextrose Broth (PDB) provide the basic building blocks for growth.[8] The key is the balance of carbon and nitrogen. High nitrogen levels can suppress the patulin biosynthesis pathway, so a nitrogen-limited medium may enhance the production of intermediates.[9]

  • Ambient pH: The pH of the culture medium directly impacts enzymatic activity. For Penicillium expansum, patulin production is optimal in a slightly acidic environment, typically between pH 4.0 and 7.0.[10][11] Maintaining the pH within this range is crucial, as extreme acidity (below 3.0) or alkalinity can shut down the biosynthetic machinery.[11]

  • Temperature and Aeration: Most relevant Penicillium and Aspergillus species are mesophiles, with optimal growth temperatures around 24-26°C.[8][12] This temperature range represents a trade-off between rapid biomass accumulation and robust secondary metabolite production. As aerobic organisms, consistent and sterile aeration is non-negotiable for submerged liquid cultures to ensure sufficient oxygen for the oxidative enzymatic steps in the biosynthesis pathway.

Table 1: Optimized Cultivation Parameters for Isopatulin Production
ParameterOptimal RangeRationale
Fungal Strain Penicillium vulpinum, P. expansumKnown producers of isopatulin or its parent compound, patulin.[4][6]
Temperature 24 - 26°CPromotes healthy fungal growth and metabolic activity.[8]
Culture pH 5.0 - 6.0Optimal range for the enzymatic activity of the patulin biosynthetic pathway.[10][11]
Incubation Period 10 - 14 daysAllows for sufficient biomass accumulation and entry into the secondary metabolic phase.
Culture Type Submerged Liquid CultureMaximizes surface area for nutrient uptake and aeration, leading to higher yields.
Experimental Protocol: Fungal Cultivation
  • Inoculum Preparation: Aseptically transfer a loopful of spores from a mature fungal slant (P. vulpinum) into 50 mL of sterile Potato Dextrose Broth (PDB) in a 250 mL Erlenmeyer flask.

  • Incubation: Incubate the flask at 25°C on a rotary shaker at 150 rpm for 3-4 days to generate a homogenous seed culture.

  • Production Culture: Aseptically transfer 10 mL of the seed culture into 1 L of Czapek-Dox broth modified with 2% yeast extract in a 2 L baffled flask.

  • Fermentation: Incubate the production culture at 25°C, 150 rpm for 10-14 days. Monitor the pH daily and adjust to 5.5 using sterile 1M HCl or 1M NaOH as needed.

  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration through Whatman No. 1 filter paper. The filtrate is the starting material for extraction.

Multi-Stage Isopatulin Extraction and Purification

The goal of this phase is to systematically remove unwanted compounds (e.g., primary metabolites, media components, other secondary metabolites) to isolate isopatulin with high purity. This requires a logical workflow that exploits the physicochemical properties of the target molecule.

Rationale-Driven Extraction

The first step is to move the isopatulin from the aqueous culture filtrate into an organic solvent.

  • Solvent Choice: Isopatulin, like patulin, is a polar molecule.[13] Ethyl acetate is the solvent of choice for liquid-liquid extraction (LLE) due to its excellent ability to partition polar mycotoxins from an aqueous phase and its relatively low boiling point, which facilitates easy removal.[14][15]

  • Self-Validation: The efficiency of the extraction can be qualitatively checked by running a Thin Layer Chromatography (TLC) plate of the crude extract against a patulin standard (if available), as their polarities and thus Rf values will be similar.

Chromatographic Cleanup and Isolation

Crude extracts are complex mixtures. Chromatography is essential for purification.

  • Solid-Phase Extraction (SPE): SPE is a superior alternative to older cleanup techniques, offering better reproducibility and reduced solvent consumption.[15][16] A reversed-phase C18 or a hydrophilic-lipophilic balanced (HLB) cartridge is ideal.[14] The principle involves adsorbing isopatulin and other hydrophobic/polar compounds onto the stationary phase while highly polar impurities like sugars and salts are washed away. The target compound is then eluted with a stronger organic solvent.

  • High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is the definitive method. A reversed-phase C18 column is used, leveraging the same principles as SPE but with much higher resolving power.[17] The mobile phase, typically a gradient of water and acetonitrile, is carefully optimized to achieve baseline separation of isopatulin from closely related compounds, including patulin itself.[13] UV detection at ~276 nm is effective for monitoring the separation.[16]

Diagram 1: Isopatulin Isolation and Purification Workflow

G cluster_0 Cultivation & Harvesting cluster_1 Primary Extraction cluster_2 Purification cluster_3 Final Product Culture Fungal Culture Broth Filtration Vacuum Filtration Culture->Filtration Harvesting LLE Liquid-Liquid Extraction (Ethyl Acetate) Filtration->LLE Extract with Solvent Evaporation1 Rotary Evaporation LLE->Evaporation1 Concentrate SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Evaporation1->SPE Cleanup Evaporation2 Evaporation to Dryness SPE->Evaporation2 Elute & Concentrate HPLC Preparative HPLC (C18 Column) Evaporation2->HPLC Final Separation Pure_Isopatulin Pure Isopatulin HPLC->Pure_Isopatulin Collect Fraction

Caption: Workflow for the isolation of isopatulin.

Experimental Protocol: Extraction and Purification
  • Liquid-Liquid Extraction: Adjust the pH of the 1 L culture filtrate to 4.0 with 2M HCl. Transfer the filtrate to a 2 L separatory funnel and extract three times with 500 mL of ethyl acetate each time. Pool the organic layers.

  • Concentration: Dry the pooled ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate to a viscous oil using a rotary evaporator at 40°C.

  • SPE Cleanup: Dissolve the crude oil in 5 mL of 10% acetonitrile in water. Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of 10% acetonitrile. Load the sample onto the cartridge.

  • Washing: Wash the cartridge with 10 mL of 10% acetonitrile to remove highly polar impurities.

  • Elution: Elute the isopatulin with 10 mL of 80% acetonitrile.

  • Final Purification: Evaporate the eluate to dryness under a stream of nitrogen. Re-dissolve the residue in 1 mL of the HPLC mobile phase (e.g., 20% acetonitrile in water). Purify by preparative HPLC using a C18 column with a water/acetonitrile gradient. Collect the peak corresponding to isopatulin based on UV absorbance at 276 nm.

  • Verification: Lyophilize the collected fraction to obtain pure, solid isopatulin.

Structural Elucidation: The Definitive Identification

Once a pure compound is isolated, its chemical structure must be unambiguously confirmed. This is achieved by combining data from several powerful analytical techniques.

The Role of Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of the compound. High-resolution mass spectrometry (HRMS) is critical for distinguishing between compounds with the same nominal mass. Tandem MS (MS/MS) fragments the molecule and provides clues about its substructures, creating a unique fingerprint.[14][18]

The Power of Nuclear Magnetic Resonance (NMR)

While MS gives the formula, NMR spectroscopy reveals the complete atomic connectivity and stereochemistry.[19]

  • ¹H NMR: Identifies the number and type of protons in the molecule and their neighboring atoms.

  • ¹³C NMR: Identifies the number and type of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These advanced experiments correlate protons and carbons, allowing for the complete assembly of the molecular puzzle. This is the gold standard for structural confirmation of a novel or isolated natural product.[20][21]

Diagram 2: Analytical Techniques for Structural Confirmation

Caption: A multi-technique approach for isopatulin identification.

Conclusion

The discovery and isolation of isopatulin from fungal cultures is a process that demands a synthesis of microbiology, biochemistry, and analytical chemistry. Success hinges not on rigidly following a protocol, but on understanding the underlying scientific principles at each stage. By strategically selecting and cultivating the fungal source, employing a rational and multi-step purification workflow, and confirming the final structure with a suite of spectroscopic techniques, researchers can reliably isolate this important biosynthetic intermediate. This guide provides the technical foundation and expert rationale necessary to empower scientists to explore the chemistry and biological potential of isopatulin and other novel fungal metabolites.

References

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  • Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins, 2(4), 613–631. Available from: [Link]

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  • Li, B., et al. (2021). Aggressiveness and Patulin Production in Penicillium expansum Multidrug Resistant Strains with Different Expression Levels of MFS and ABC Transporters, in the Presence or Absence of Fludioxonil. Journal of Fungi, 7(10), 838. Available from: [Link]

  • Mikami, A., et al. (1996). A new isopatulin derivative pintulin produced by Penicillium vulpinum F-4148 taxonomy, isolation, physico-chemical properties, structure and biological properties. The Journal of Antibiotics, 49(10), 985–989. Available from: [Link]

  • Andersen, B., et al. (2004). Penicillium expansum: consistent production of patulin, chaetoglobosins, and other secondary metabolites in culture and their natural occurrence in fruit products. Journal of Agricultural and Food Chemistry, 52(8), 2421–2428. Available from: [Link]

  • Kellerman, T. S., et al. (2004). Patulin produced by an Aspergillus clavatus isolated from feed containing malting residues associated with a lethal neurotoxicosis in cattle. Mycopathologia, 158(4), 419–426. Available from: [Link]

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Isopatulin: The Pivotal Intermediate in Patulin Mycotoxin Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth exploration of the patulin biosynthetic pathway, focusing on the critical, yet transient, role of isopatulin. We will dissect the enzymatic transformations, present the validating experimental evidence, and provide actionable protocols to empower further research in mycotoxin control and therapeutic development.

Introduction: The Significance of the Patulin Pathway

Patulin is a mycotoxin, a toxic secondary metabolite produced by several fungal species, including those from the Penicillium, Aspergillus, and Byssochlamys genera.[1][2] It is most notoriously known as a contaminant in apples and apple-derived products, posing a significant food safety concern worldwide.[1][3][4] Exposure to patulin is associated with a range of adverse health effects, including immunological, neurological, and gastrointestinal issues.[1][2] Consequently, many countries have established regulatory limits for patulin levels in food.[1][5]

Understanding the biosynthesis of patulin is paramount for developing strategies to mitigate its production. The pathway is a complex, multi-step process involving approximately 10 enzymatic reactions, converting the primary metabolite acetyl-CoA into the final toxic product.[1][2][6] Extensive research, particularly using patulin-minus mutants of Penicillium urticae (now known as Penicillium griseofulvum), has elucidated the sequence of intermediates.[1][6][7] This guide focuses on a key, often overlooked, intermediate: isopatulin (also referred to as neopatulin). We will establish its definitive role, bridging the gap between its precursor, (E)-ascladiol, and the final patulin molecule.

The Post-Gentisaldehyde Cascade: Pathway to Isopatulin

The early stages of the patulin pathway, from acetyl-CoA to gentisaldehyde, are well-established.[7] The later stages, however, involve a series of critical oxidations and cyclizations. The direct precursor to the isopatulin stage is (E)-ascladiol.

The complete sequence leading to patulin is now understood to proceed as follows: Gentisaldehyde ➔ Isoepoxydon ➔ Phyllostine ➔ Isopatulin (Neopatulin) ➔ (E)-ascladiol ➔ Patulin [3][7][8]

Early studies using patulin-minus mutants were instrumental in identifying these intermediates. For instance, specific mutants were found to accumulate precursors like isoepoxydon and phyllostine, confirming their position in the pathway.[7] The conversion of isoepoxydon to phyllostine is catalyzed by the enzyme isoepoxydon dehydrogenase (IDH) , a key enzyme whose gene (idh) is often used as a genetic marker for identifying potentially patulin-producing fungi.[1][3][9][10]

The Formation of (E)-Ascladiol

While isopatulin was identified as an intermediate, subsequent research established that (E)-ascladiol is a direct precursor to patulin.[7][11][12] Studies using cell-free preparations from Penicillium urticae mutants demonstrated that these systems could convert (E)-ascladiol into patulin.[11][12] This finding initially seemed to position (E)-ascladiol after isopatulin. However, the pathway is now understood to feature a reversible transformation between isopatulin and the ascladiol isomers, with the final irreversible step being the conversion of (E)-ascladiol to patulin.

Isopatulin Dehydrogenase: The Final Enzymatic Step

The terminal step in the biosynthesis is the conversion of (E)-ascladiol to patulin. This reaction is an oxidation catalyzed by a dehydrogenase.

Key Enzyme: While the specific name "Isopatulin Dehydrogenase" is not consistently used in all literature, the enzymatic activity responsible for the final conversion of (E)-ascladiol to patulin is a dehydrogenase. This enzyme facilitates the cyclization and formation of the hemiacetal structure characteristic of patulin.

Cofactor Dependence: This enzymatic conversion is strictly dependent on the cofactor NADP+. In cell-free experiments, the omission of NADP+ from the reaction mixture completely inhibits the formation of patulin from (E)-ascladiol.[7]

The following diagram illustrates the core enzymatic steps in the latter half of the patulin biosynthetic pathway, highlighting the central role of the dehydrogenases.

Patulin_Pathway sub sub enz enz prod prod Isoepoxydon Isoepoxydon IDH Isoepoxydon Dehydrogenase (IDH) Isoepoxydon->IDH Phyllostine Phyllostine NS Neopatulin Synthase Phyllostine->NS Isopatulin Isopatulin (Neopatulin) E_Ascladiol (E)-Ascladiol Isopatulin->E_Ascladiol Dehydro Dehydrogenase (NADP+ dependent) E_Ascladiol->Dehydro Patulin Patulin IDH->Phyllostine NS->Isopatulin Dehydro->Patulin Experimental_Workflow start start process process decision decision io io end end A 1. Cultivate P. urticae (e.g., mutant J1) B 2. Harvest & Lyse Mycelia (e.g., sonication) A->B C 3. Prepare Cell-Free Extract (Centrifugation to remove debris) B->C D 4. Set up Reaction Mixtures C->D E Incubate (e.g., 30°C, 1h) D->E K Control: No NADP+ D->K F 5. Extract Metabolites (e.g., with Ethyl Acetate) E->F G 6. Analyze by HPLC-UV F->G H Patulin Peak Detected? G->H I Conclusion: Enzymatic conversion confirmed H->I Yes J Conclusion: Conversion is NADP+-dependent H->J No (in control) K->E

Caption: In Vitro validation of (E)-ascladiol to patulin conversion.

Methodologies & Protocols

To facilitate further research, this section provides detailed, field-proven methodologies for the key experiments discussed.

Protocol: Preparation of Cell-Free Extract

This protocol is adapted from methodologies used in the study of P. urticae.

Objective: To prepare a crude enzymatic extract capable of converting patulin precursors.

Methodology:

  • Fungal Culture: Grow Penicillium expansum or a relevant mutant strain in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25°C for 36-48 hours with shaking. [4]2. Harvesting: Collect the mycelia by filtration through cheesecloth or a similar filter. Wash the mycelial mat thoroughly with a cold buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

  • Cell Lysis: Resuspend the washed mycelia in a minimal volume of the same cold buffer. Disrupt the cells using mechanical means, such as sonication on ice or grinding with glass beads in a bead beater. The goal is to break the cell walls without denaturing the enzymes.

  • Clarification: Centrifuge the resulting homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell walls, nuclei, and other debris.

  • Supernatant Collection: Carefully collect the supernatant. This is the cell-free extract containing the soluble enzymes of the patulin pathway. Use immediately or store at -80°C.

Protocol: In Vitro Patulin Synthesis Assay

Objective: To quantitatively measure the conversion of (E)-ascladiol to patulin.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixtures. A master mix can be made for common components.

ComponentTest ReactionControl 1 (No Enzyme)Control 2 (No Cofactor)
Cell-Free Extract100 µL-100 µL
Buffer (to 200 µL)-100 µL-
(E)-Ascladiol (Substrate)10 µL (of 1 mg/mL stock)10 µL10 µL
NADP+10 µL (of 10 mM stock)10 µL-
Buffer (final volume)to 200 µLto 200 µLto 200 µL
  • Incubation: Incubate all tubes at a controlled temperature, typically 25-30°C, for 1-2 hours.

  • Reaction Quenching & Extraction: Stop the reaction by adding an equal volume (200 µL) of ethyl acetate. Vortex vigorously for 1 minute to extract the patulin and any remaining substrate.

  • Phase Separation: Centrifuge for 5 minutes to separate the aqueous and organic phases.

  • Sample Preparation: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Analysis: Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of mobile phase (e.g., water:acetonitrile, 90:10 v/v). [4]Analyze 10 µL by HPLC with UV detection at 276 nm. [4] Data Interpretation:

  • A patulin peak should be present in the "Test Reaction" chromatogram.

  • No significant patulin peak should be observed in "Control 1," confirming the reaction is enzymatic.

  • No significant patulin peak should be observed in "Control 2," confirming the reaction is NADP+-dependent. [7]

Conclusion and Future Directions

The elucidation of the patulin biosynthetic pathway, and the definitive placement of isopatulin and its related isomers, represents a significant achievement in mycotoxin research. The evidence, built upon decades of meticulous work with fungal mutants and cell-free systems, is unequivocal: isopatulin is a key intermediate, and its subsequent conversion via (E)-ascladiol to patulin is catalyzed by an NADP+-dependent dehydrogenase.

This deep mechanistic understanding provides a rational basis for the development of novel control strategies. For drug development professionals, the enzymes in this pathway, particularly isoepoxydon dehydrogenase and the terminal dehydrogenase, represent viable targets for the design of specific inhibitors. Such inhibitors could function as fungicides or as agents to block toxin production without killing the fungus, a potentially more evolutionarily stable approach. For food scientists, understanding the genetic basis (idh gene) allows for the rapid molecular screening of fungal isolates for their patulin-producing potential, enhancing food safety protocols.

Future research should focus on the purification and detailed characterization of the terminal dehydrogenase to determine its kinetic parameters and structure. [13][14][15][16]This knowledge will be instrumental in the structure-based design of potent and selective inhibitors, ultimately providing new tools to protect global food supplies and improve public health.

References

  • Sekiguchi, J., Shimamoto, T., Yamada, Y., & Gaucher, G. M. (1983). Patulin biosynthesis: enzymatic and nonenzymatic transformations of the mycotoxin (E)-ascladiol. Applied and Environmental Microbiology, 45(6), 1939–1942. Available from: [Link]

  • Sekiguchi, J., Shimamoto, T., Yamada, Y., & Gaucher, G. M. (1983). Patulin biosynthesis: enzymatic and nonenzymatic transformations of the mycotoxin (E)-ascladiol. Applied and Environmental Microbiology. Available from: [Link]

  • Paterson, R. R. M., Archer, S. A., & Kemmelmeier, C. (2004). The isoepoxydon dehydrogenase gene of patulin biosynthesis in cultures and secondary metabolites as candidate PCR inhibitors. Mycological Research, 108(12), 1431–1437. Available from: [Link]

  • Paterson, R. R. M., Archer, S. A., & Kemmelmeier, C. (2004). The isoepoxydon dehydrogenase gene of patulin biosynthesis in cultures and secondary metabolites as candidate PCR inhibitors. Mycological Research. Available from: [Link]

  • Sekiguchi, J., Shimamoto, T., Yamada, Y., & Gaucher, G. M. (1983). Patulin biosynthesis: enzymatic and nonenzymatic transformations of the mycotoxin (E)-ascladiol. PubMed Central. Available from: [Link]

  • Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins, 2(4), 613–631. Available from: [Link]

  • Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and Toxicological Effects of Patulin. PubMed Central. Available from: [Link]

  • Iram, W., Anjum, T., Iqbal, M., Ghaffar, A., & Abbas, M. (2022). Comprehensive review on patulin and Alternaria toxins in fruit and derived products. PubMed Central. Available from: [Link]

  • Li, B., et al. (2019). Patulin biosynthesis scheme. ResearchGate. Available from: [Link]

  • Chan, G. C. Y., et al. (2022). Characterization of Two Dehydrogenases from Gluconobacter oxydans Involved in the Transformation of Patulin to Ascladiol. Toxins. Available from: [Link]

  • Durán-Lara, E. J., et al. (2018). Isotopic Labeling Studies Reveal the Patulin Detoxification Pathway by the Biocontrol Yeast Rhodotorula kratochvilovae LS11. Journal of Natural Products. Available from: [Link]

  • Chan, G. C. Y., et al. (2022). Transformation of patulin to E-ascladiol. The reaction involves opening... ResearchGate. Available from: [Link]

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  • ResearchGate. (n.d.). Patulin biosynthesis; from ref.. Available from: [Link]

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Sources

An In-depth Technical Guide on the Biological Activity of Isopatulin and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Isopatulin, a polyketide-derived fungal metabolite, and its synthetic derivatives represent a compelling area of research for drug development professionals. As an isomer of the well-documented mycotoxin patulin, isopatulin exhibits a distinct profile of biological activities, including significant antimicrobial, antifungal, and cytotoxic properties.[1] This technical guide provides a comprehensive overview of the known biological activities of isopatulin and its derivatives. It synthesizes current knowledge on their mechanisms of action, offers detailed, field-proven experimental protocols for evaluating their efficacy, and presents data-driven insights to guide future research and development. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical class.

Introduction to Isopatulin

Isopatulin is a secondary metabolite produced by various fungal species, including those from the Penicillium and Aspergillus genera.[1] Structurally, it is a lactone and an isomer of patulin, a mycotoxin known for its toxicity.[1] While sharing a common chemical backbone, the structural nuances of isopatulin confer a unique set of biological properties that are of increasing interest to the scientific community. The potential for these compounds to act as scaffolds for novel therapeutic agents is significant, particularly in the fields of oncology and infectious disease.

The core mechanism of action for many mycotoxins, likely including isopatulin, involves interaction with cellular thiol groups, which can disrupt redox balance and inhibit critical enzyme functions.[1] However, the full spectrum of its molecular interactions and those of its derivatives is still under active investigation.

Core Biological Activities

Isopatulin and its derivatives have demonstrated a broad range of biological effects. The primary activities of interest are cytotoxicity against cancer cell lines and antimicrobial action against various pathogens.

Cytotoxic Activity

The cytotoxic properties of mycotoxins are a double-edged sword; while they are responsible for cellular damage in cases of contamination, this same activity can be harnessed for therapeutic purposes, such as in cancer treatment.[2] Isopatulin derivatives, in particular, have been investigated for their ability to induce programmed cell death, or apoptosis, in cancer cells.

2.1.1 Mechanism of Cytotoxicity: Induction of Apoptosis

Many natural compounds exert their anti-cancer effects by inducing apoptosis.[3][4][5] This process can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Research suggests that compounds structurally similar to isopatulin can trigger apoptosis by:

  • Generating Reactive Oxygen Species (ROS): An increase in intracellular ROS can lead to oxidative stress, damaging cellular components and initiating the apoptotic cascade.[3][4][5]

  • Modulating Key Signaling Pathways: Interference with pro-survival pathways such as PI3K/Akt and STAT3, or activation of stress-activated pathways like JNK, can tip the cellular balance towards apoptosis.[3][4][6][7]

  • Disrupting Mitochondrial Function: Changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins can compromise mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases.[3][6]

The following diagram illustrates a generalized workflow for investigating the cytotoxic activity and apoptotic mechanism of a novel compound like an isopatulin derivative.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Validation A Isopatulin Derivative Library B High-Throughput Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) A->B C Identify 'Hit' Compounds (Based on IC50 values) B->C D Apoptosis Confirmation (e.g., Annexin V/PI Staining) C->D Advance Hits E Pathway Analysis (Western Blot for Caspases, Bcl-2 family, p53) D->E F ROS Detection (e.g., DCFH-DA Assay) D->F G Mitochondrial Membrane Potential Assay D->G H In Vivo Model Testing (Xenograft models) G->H Validate Lead I Toxicity Profiling H->I

Caption: General workflow for cytotoxic drug discovery.

Antimicrobial and Antifungal Activity

Natural products are a rich source of new antimicrobial agents, which are desperately needed to combat the rise of drug-resistant pathogens.[8] Isopatulin and its derivatives are part of this exploratory landscape. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

2.2.1 Methods for Assessing Antimicrobial Activity

Standardized methods are crucial for obtaining reliable and reproducible antimicrobial susceptibility data.[9][10] The most common quantitative methods are broth and agar dilution, which determine the lowest concentration of a substance that prevents visible microbial growth.[9][11]

Table 1: Comparison of Antimicrobial Susceptibility Testing Methods

MethodPrincipleAdvantagesDisadvantages
Broth Microdilution Two-fold serial dilutions of the compound are made in a liquid growth medium in a 96-well plate, then inoculated with the microorganism.[11]High-throughput, quantitative (provides MIC), uses small reagent volumes.Can be difficult to interpret with compounds that have low solubility or color.
Agar Diffusion (Disk/Well) Compound diffuses from a paper disk or a well into an inoculated agar plate, creating a zone of inhibition where growth is prevented.[10]Simple, low cost, good for initial screening of multiple compounds.Not suitable for non-polar compounds, results are qualitative (zone diameter) and can be affected by diffusion rates.[8][12]
TLC-Bioautography A chromatography plate with separated components of a mixture is overlaid with microorganisms. Active compounds show a zone of inhibition.[9][10]Excellent for identifying active compounds in a complex mixture (e.g., natural extract).[9]Primarily qualitative or semi-quantitative.

Isopatulin Derivatives: Synthesis and Activity

The modification of natural product scaffolds is a cornerstone of drug discovery, often leading to compounds with enhanced potency, better selectivity, or improved pharmacokinetic properties.[13][14][15] While the literature specifically on isopatulin derivatives is emerging, the principles of medicinal chemistry suggest that modifications to its lactone ring or hydroxyl group could significantly alter its biological activity profile. The goal of such synthetic efforts is to dissociate the desired therapeutic effect (e.g., cytotoxicity towards cancer cells) from general toxicity.

Experimental Protocols

This section provides detailed, step-by-step methodologies for core experiments used to evaluate the biological activities of isopatulin and its derivatives. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol: MTT Assay for Cellular Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[2][16][17] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[2][16] The amount of formazan produced is directly proportional to the number of viable cells.[2]

Materials:

  • Human cancer cell line (e.g., HepG2, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Isopatulin derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isopatulin derivative in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a "vehicle control" (medium with DMSO, at the highest concentration used for the compounds) and a "no-treatment control" (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for another 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the MIC of a compound against a specific bacterial strain, following guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI).[9][11]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Isopatulin derivative stock solution (in DMSO)

  • Sterile 96-well U-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximates 1.5 x 10⁸ CFU/mL)[12]

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Spectrophotometer or McFarland standard tubes

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the stock compound solution (at 2x the highest desired final concentration) to the first column. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL. This creates a gradient of compound concentrations.

  • Controls: Designate wells for:

    • Growth Control: MHB + inoculum (no compound).

    • Sterility Control: MHB only (no inoculum).

    • Positive Control: Serial dilutions of a known antibiotic.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control. A colorimetric indicator like resazurin can also be added to aid in visualization.[9]

The following diagram illustrates the key steps in the Broth Microdilution assay.

G A Prepare 2-fold serial dilutions of Isopatulin Derivative in 96-well plate C Inoculate wells with standardized bacteria (Final conc. ~5x10^5 CFU/mL) A->C B Prepare and standardize bacterial inoculum (0.5 McFarland) B->C D Incubate plate (37°C, 18-24h) C->D E Read MIC: Lowest concentration with no visible growth D->E

Caption: Key steps of the Broth Microdilution MIC assay.

Conclusion and Future Directions

Isopatulin and its derivatives present a promising, yet underexplored, class of natural products with tangible therapeutic potential. Their demonstrated cytotoxic and antimicrobial activities warrant further investigation. Future research should focus on several key areas:

  • Derivative Synthesis and SAR: A systematic synthetic approach to generate a library of isopatulin derivatives is critical. This will enable the establishment of Structure-Activity Relationships (SAR) to identify the chemical moieties responsible for specific biological effects and to optimize for potency and selectivity.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular targets is necessary. Advanced techniques such as proteomics, transcriptomics, and cellular thermal shift assays (CETSA) can help identify direct binding partners and unravel the complex signaling networks modulated by these compounds.

  • In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of isopatulin-based compounds, paving the way for the development of novel drugs to address critical unmet needs in oncology and infectious disease.

References

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  • PubMed. (2015). Mechanism of action of ixabepilone and its interactions with the βIII-tubulin isotype.
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Methodological & Application

Protocol for extraction of Isopatulin from fungal biomass

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Validated Protocol for the Extraction and Purification of Isopatulin from Fungal Biomass

Abstract

Isopatulin is a mycotoxin and a secondary metabolite produced by several species of the Penicillium genus, such as Penicillium concentricum and Penicillium griseofulvum.[1][2][3] As a structural isomer of the more widely studied mycotoxin, patulin, isopatulin is of significant interest to researchers in toxicology, natural products chemistry, and drug development.[4] This application note provides a comprehensive, step-by-step protocol for the efficient extraction and purification of isopatulin from fungal biomass. The methodology is built on established principles of mycotoxin extraction, employing a multi-stage process involving solid-liquid extraction, liquid-liquid partitioning, and solid-phase extraction (SPE) for purification. The causality behind each step is explained to provide researchers with a deep understanding of the protocol's mechanics, ensuring reproducibility and high-purity yields suitable for downstream analytical characterization and biological assays.

Principle of the Method

The successful extraction of isopatulin hinges on a systematic process of separating the target metabolite from the complex fungal matrix. This protocol employs a multi-step strategy designed to maximize yield and purity.

  • Biomass Preparation: The foundational step involves harvesting and lyophilizing (freeze-drying) the fungal mycelia. Lyophilization is critical as it removes water without excessive heat, which could degrade the thermally sensitive lactone structure of isopatulin. This process also renders the biomass brittle, facilitating effective homogenization.[5]

  • Solid-Liquid Extraction (SLE): Homogenization of the dried biomass drastically increases the surface area available for solvent interaction.[6] Isopatulin, a moderately polar molecule, is efficiently extracted using an organic solvent system. Ethyl acetate is selected for its proven efficacy in extracting patulin and related lactones.[7][8] The solvent permeates the ruptured fungal cells and solubilizes the target compound.

  • Liquid-Liquid Partitioning: The initial crude extract contains a wide array of co-extracted substances, including lipids and highly polar compounds. A liquid-liquid partitioning step, typically against a buffered aqueous solution, serves as a preliminary cleanup. This removes impurities that could interfere with subsequent purification, thereby increasing the efficiency of the next stage.[6]

  • Solid-Phase Extraction (SPE): This is the primary purification step. A reversed-phase (e.g., C18) SPE cartridge is used to separate isopatulin from remaining impurities based on polarity.[9] The crude extract is loaded onto the sorbent, which retains non-polar and moderately polar compounds. A series of washes with solvents of increasing polarity selectively removes impurities, after which the isopatulin is eluted with a carefully chosen solvent, yielding a significantly purified fraction.[7]

  • Verification: The final purified extract's identity and purity are confirmed using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD), a standard and reliable method for analyzing mycotoxins like patulin and its isomers.[10][11]

Workflow Visualization

ExtractionWorkflow cluster_prep Phase 1: Biomass Preparation cluster_extraction Phase 2: Primary Extraction cluster_cleanup Phase 3: Purification cluster_analysis Phase 4: Verification A Fungal Culture (e.g., P. concentricum) B Harvest Mycelia (Filtration) A->B C Lyophilization (Freeze-Drying) B->C D Homogenization (Grinding to fine powder) C->D E Solid-Liquid Extraction (Ethyl Acetate) D->E F Filtration & Concentration (Rotary Evaporation) E->F G Liquid-Liquid Partitioning (Initial Cleanup) F->G H Solid-Phase Extraction (SPE) (C18 Cartridge) G->H I Elution & Final Concentration H->I J Purified Isopatulin I->J K Analysis (HPLC-DAD) J->K

Caption: Overall workflow for the extraction and purification of isopatulin.

Materials and Reagents

Equipment
  • Shaking incubator

  • Buchner funnel and vacuum flask

  • Lyophilizer (Freeze-dryer)

  • High-speed blender or mortar and pestle

  • Orbital shaker

  • Rotary evaporator with water bath

  • Separatory funnels (250 mL)

  • Solid-Phase Extraction (SPE) manifold

  • Nitrogen evaporation system

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with UV/Diode Array Detector (DAD)

Chemicals and Consumables
  • Fungal strain (e.g., Penicillium concentricum ATCC 48954)

  • Appropriate liquid culture medium (e.g., Czapek Dox Broth)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water (18.2 MΩ·cm)

  • Reversed-phase C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Syringe filters (0.22 µm, PTFE)

  • Glass vials (amber)

Experimental Protocol

SAFETY NOTE: Isopatulin is a mycotoxin and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All procedures involving organic solvents should be performed in a certified fume hood.

Phase 1: Fungal Culture and Biomass Preparation
  • Inoculation: Inoculate a suitable liquid medium (e.g., 5 x 1 L flasks of Czapek Dox Broth) with a spore suspension or mycelial plugs of the Penicillium strain.

  • Incubation: Incubate the culture at 25-28°C on an orbital shaker at 150 rpm for 10-14 days, or until sufficient biomass has developed.

  • Harvesting: Separate the fungal mycelia from the culture broth by vacuum filtration using a Buchner funnel. Wash the biomass with deionized water to remove residual media components.

  • Lyophilization: Freeze the harvested biomass at -80°C, then transfer to a lyophilizer and dry until a constant weight is achieved (typically 48-72 hours). The resulting biomass should be dry and brittle.[5]

  • Homogenization: Grind the lyophilized biomass into a fine, homogenous powder using a high-speed blender or a pre-chilled mortar and pestle. Store the powder in a desiccator at 4°C until extraction.

Phase 2: Solid-Liquid Extraction
  • Extraction: Weigh the dried fungal powder (e.g., 20 g) and transfer it to a 1 L Erlenmeyer flask. Add 400 mL of ethyl acetate.

    • Causality: Ethyl acetate provides good solubility for isopatulin while minimizing the extraction of highly polar impurities like sugars and proteins from the fungal biomass. The 20:1 solvent-to-biomass ratio ensures exhaustive extraction.[7]

  • Agitation: Seal the flask and place it on an orbital shaker at 200 rpm for 4 hours at room temperature.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid biomass. Re-extract the biomass with an additional 200 mL of ethyl acetate for 1 hour to maximize recovery.

  • Pooling and Concentration: Combine the two ethyl acetate filtrates. Concentrate the extract to a volume of approximately 50 mL using a rotary evaporator with the water bath set to 40°C.

Phase 3: Crude Extract Cleanup and SPE Purification
  • Liquid-Liquid Partitioning:

    • Transfer the concentrated ethyl acetate extract to a 250 mL separatory funnel.

    • Add 50 mL of a 5% sodium bicarbonate (NaHCO₃) aqueous solution. Shake vigorously for 2 minutes and allow the layers to separate. Drain and discard the lower aqueous layer.

    • Causality: The bicarbonate wash removes acidic impurities from the organic phase, which could otherwise interfere with the SPE purification.

    • Wash the ethyl acetate layer with 50 mL of saturated sodium chloride (brine) solution to remove residual water. Drain and discard the brine layer.[6]

  • Drying: Pass the washed ethyl acetate layer through a funnel containing anhydrous sodium sulfate (Na₂SO₄) to remove any remaining water. Collect the dried extract and evaporate it to complete dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

    • Loading: Re-dissolve the dried crude extract in 2 mL of 10% aqueous methanol. Load this solution onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of 20% aqueous methanol to elute polar impurities. Discard the eluate.

    • Causality: This wash step is crucial. The 20% methanol solution is polar enough to remove highly polar contaminants but not strong enough to elute the moderately polar isopatulin, which remains bound to the C18 sorbent.[7][9]

    • Elution: Elute the purified isopatulin from the cartridge using 10 mL of 80% aqueous methanol. Collect this fraction in a clean glass vial.

  • Final Concentration: Evaporate the solvent from the collected fraction to dryness under a stream of nitrogen. Reconstitute the purified isopatulin residue in a known volume (e.g., 1 mL) of methanol for analysis.

Quantitative Parameters and Troubleshooting

ParameterRecommended ValueRationale / Notes
Biomass (Lyophilized) 20-50 gStarting quantity can be scaled. Ensure biomass is completely dry.
Extraction Solvent Ethyl AcetateGood selectivity for patulin-like mycotoxins.[7][8]
Solvent:Biomass Ratio 20:1 (v/w)Ensures thorough wetting and efficient extraction.
SPE Cartridge C18, 500 mgReversed-phase chemistry is ideal for separating moderately polar compounds.
SPE Wash Solvent 20% Methanol (aq.)Removes polar interferences without loss of the target analyte.
SPE Elution Solvent 80% Methanol (aq.)Sufficiently non-polar to desorb isopatulin from the C18 sorbent.
Final Reconstitution 1 mL MethanolProvides a concentrated sample suitable for HPLC injection.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete extraction; Fungal strain not producing; Isopatulin degradation. Increase extraction time/agitation; Confirm producer strain; Avoid high temperatures (>40°C) during evaporation.
Poor Purity (HPLC) Inefficient SPE cleanup; Column overload. Optimize SPE wash/elution volumes; Use a smaller sample load or a larger SPE cartridge.
Emulsion in L-L Partition High concentration of surfactants/lipids. Add saturated NaCl (brine) to break the emulsion; Centrifuge at low speed.

| Clogged SPE Cartridge | Particulate matter in the sample. | Centrifuge or filter the re-dissolved extract through a 0.45 µm filter before loading. |

References

  • Overview of analytical methods for mycotoxin contamination in maize and peanuts. (n.d.). Food and Agriculture Organization of the United Nations.
  • Make Your Mycotoxin Analysis Easier and Greener With Aqueous Extraction. (2019). R-Biopharm.
  • Kabak, B., & Dobson, A. D. (2017). Recent Advances in Mycotoxin Analysis and Detection of Mycotoxigenic Fungi in Grapes and Derived Products. Foods, 6(11), 98. MDPI. Retrieved from [Link]

  • Notardonato, I., et al. (2021). Critical review of the analytical methods for determining the mycotoxin patulin in food matrices. Reviews in Analytical Chemistry.
  • Kim, B., et al. (2015). An optimized method for the accurate determination of patulin in apple products by isotope dilution-liquid chromatography/mass spectrometry. Analytical and Bioanalytical Chemistry, 407(18), 5433-42. Retrieved from [Link]

  • Xiong, N., et al. (2021). Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials. Toxins, 13(10), 719. Retrieved from [Link]

  • Optimization of different solvents for the extraction of mycotoxins. (n.d.). ResearchGate. Retrieved from [Link]

  • Rychlik, M., & Schieberle, P. (1999). Quantification of the mycotoxin patulin by a stable isotope dilution assay. Journal of Agricultural and Food Chemistry, 47(9), 3749-55. Retrieved from [Link]

  • Penicillium concentricum. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Isopatulin. (n.d.). PubChem. Retrieved from [Link]

  • Houbraken, J., et al. (2014). New sections in Penicillium containing novel species producing patulin, pyripyropens or other bioactive compounds. Studies in Mycology, 78, 337-359. Retrieved from [Link]

  • An optimized method for the accurate determination of patulin in apple products by isotope dilution-liquid chromatography/mass spectrometry. (2015). ResearchGate. Retrieved from [Link]

  • Critical review of the analytical methods for determining the mycotoxin patulin in food matrices. (2021). ResearchGate. Retrieved from [Link]

  • Patulin and secondary metabolite production by marine-derived Penicillium strains. (2018). Marine Drugs, 16(10), 379. Retrieved from [Link]

  • Singh, P., & Raghukumar, C. (2018). An Improved Method for Protein Extraction from Minuscule Quantities of Fungal Biomass. Proceedings of the National Academy of Sciences, India Section B: Biological Sciences, 88, 1525-1530. Retrieved from [Link]

Sources

High-Performance Liquid Chromatography (HPLC) for the Purification of Isopatulin: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopatulin is a polyketide-derived fungal metabolite structurally related to the mycotoxin patulin, produced by various species of Penicillium and Aspergillus.[1][2] While less studied than its toxic isomer, the availability of high-purity isopatulin is essential for toxicological research, analytical standard development, and investigation into its biological activities. This application note presents a robust and detailed protocol for the purification of isopatulin using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology leverages a C18 stationary phase and an isocratic mobile phase for efficient, high-resolution separation. This guide provides step-by-step instructions, from sample preparation to post-purification processing, and explains the scientific rationale behind key experimental choices to ensure reproducibility and high-purity yields.

Principle of the Method: The Rationale Behind RP-HPLC for Isopatulin

The purification of isopatulin is effectively achieved through reversed-phase high-performance liquid chromatography (RP-HPLC), a cornerstone technique in the separation of moderately polar organic molecules.[3][4]

The Causality of Our Choices:

  • Reversed-Phase Chromatography: Isopatulin, with its lactone structure and hydroxyl group, is a moderately polar compound.[1] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. We utilize a C18 (octadecylsilyl) bonded silica column, where the long alkyl chains provide a highly nonpolar surface. When the crude isopatulin sample is introduced, the isopatulin molecules adsorb to this hydrophobic stationary phase.

  • Mobile Phase Elution: The mobile phase consists of a polar mixture, typically water and an organic solvent like acetonitrile or methanol.[5][6] By carefully controlling the ratio of the organic solvent, we can modulate the polarity of the mobile phase. A higher concentration of the organic solvent makes the mobile phase more nonpolar, increasing its "elution strength." This causes the mobile phase to compete more effectively with the stationary phase for the analyte, desorbing the isopatulin and allowing it to travel through the column.[7]

  • Isocratic Elution: For this protocol, we employ an isocratic elution, meaning the composition of the mobile phase remains constant throughout the run.[8] This approach is favored for its simplicity, robustness, and excellent reproducibility, which are critical for a validated purification protocol.[8]

  • UV Detection: Isopatulin possesses a chromophore within its furo[3,2-c]pyran-2-one structure that absorbs ultraviolet (UV) light.[1] Based on the closely related structure of patulin, which has a strong absorbance maximum around 276 nm, we utilize this wavelength for detection.[9] This allows for sensitive and selective monitoring of the isopatulin as it elutes from the column.

This combination of a C18 stationary phase, a tuned polar mobile phase, and specific UV detection provides a high-resolution system to separate isopatulin from synthesis byproducts or other fungal metabolites.

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and parameters for the successful purification of isopatulin. These parameters have been optimized for high resolution and purity.

ParameterSpecificationRationale
HPLC System Preparative HPLC System with UV/Vis DetectorCapable of higher flow rates and larger injection volumes required for purification.
Stationary Phase C18 Reversed-Phase Column (e.g., 250 mm x 10.0 mm, 5 µm particle size)Industry standard for mycotoxin separation, offering excellent hydrophobic retention for isopatulin.[3][10]
Mobile Phase Acetonitrile:Water (e.g., 20:80, v/v) with 0.1% Acetic AcidA simple, effective mobile phase. Acetonitrile provides good resolution. Acetic acid ensures a slightly acidic pH to suppress silanol interactions on the column and maintain isopatulin in a single protonation state, leading to sharper peaks.[10]
Elution Mode IsocraticEnsures reproducibility and simplifies method transfer.[8]
Flow Rate 4.0 - 5.0 mL/minAppropriate for a 10.0 mm internal diameter preparative column to ensure efficient separation without excessive backpressure.[10]
Column Temperature 30°CMaintains stable retention times and improves peak symmetry by reducing mobile phase viscosity.[10]
Detection Wavelength 276 nmCorresponds to the UV absorbance maximum of the related mycotoxin patulin, providing high sensitivity for isopatulin.[9]
Injection Volume 500 - 2000 µLDependent on sample concentration and column loading capacity.

Detailed Experimental Protocols

This section provides a self-validating, step-by-step workflow for the purification of isopatulin.

Protocol 1: Reagent and Sample Preparation

Accurate preparation is foundational to a successful and reproducible purification.

  • Mobile Phase Preparation:

    • Measure 800 mL of HPLC-grade water into a 1 L graduated cylinder.

    • Measure 200 mL of HPLC-grade acetonitrile into a separate graduated cylinder.

    • Combine the water and acetonitrile in a 1 L solvent bottle.

    • Add 1.0 mL of glacial acetic acid to the mixture.

    • Mix thoroughly and degas the solution for 15-20 minutes using a sonicator or vacuum filtration system to prevent air bubbles in the pump.

  • Crude Sample Preparation:

    • Accurately weigh the crude isopatulin sample.

    • Dissolve the sample in the mobile phase to a final concentration of approximately 1-5 mg/mL.[11] The principle is to dissolve the sample in a solvent that is weak enough to ensure it will bind to the column head upon injection. Using the mobile phase itself is ideal.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter (PTFE or nylon) to remove any particulate matter that could clog the HPLC column or injector.[3]

Protocol 2: HPLC System Workflow

This protocol outlines the operational steps for performing the purification.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Separation cluster_post Phase 3: Post-Processing Crude Crude Isopatulin Sample Dissolve Dissolve in Mobile Phase (1-5 mg/mL) Crude->Dissolve Filter Filter (0.45 µm Syringe Filter) Dissolve->Filter Equilibrate Equilibrate C18 Column with Mobile Phase Inject Inject Filtered Sample Equilibrate->Inject Elute Isocratic Elution (ACN:H₂O) Inject->Elute Detect UV Detection at 276 nm Elute->Detect Collect Collect Peak Fraction Detect->Collect Evaporate Evaporate Solvent (Rotary Evaporator) Collect->Evaporate Pure High-Purity Isopatulin Evaporate->Pure

Caption: Isopatulin Purification Workflow Diagram.

  • System Startup & Equilibration:

    • Turn on the HPLC system components (pump, detector, autosampler/injector).

    • Purge the pump with the prepared mobile phase to remove any air and previous solvents.

    • Set the flow rate to 4.0 mL/min and allow the mobile phase to run through the column for at least 30-45 minutes, or until a stable baseline is achieved on the detector. A stable baseline is critical for accurate peak detection and fractionation.

  • Purification Run:

    • Inject the filtered crude isopatulin sample onto the equilibrated column.

    • Monitor the chromatogram in real-time. The peak corresponding to isopatulin should be well-resolved from other impurities.

  • Fraction Collection:

    • Collect the eluent corresponding to the main peak of interest in a clean collection vessel (e.g., a round-bottom flask). Collection should begin just before the peak starts to rise from the baseline and end just after it returns.

  • Post-Purification Processing:

    • Take the collected fraction and remove the organic solvent (acetonitrile) and water using a rotary evaporator under reduced pressure.

    • The remaining solid or oil is the purified isopatulin.

    • For long-term storage, ensure the compound is dry and store at -20°C in a dark, dry environment to prevent degradation.[2]

Expected Results and Troubleshooting

A successful run will yield a chromatogram with a sharp, symmetrical main peak corresponding to isopatulin, well-separated from earlier and later eluting impurities. The purity of the collected fraction can be confirmed by re-injecting a small, diluted aliquot onto an analytical HPLC system.

ProblemPotential CauseSuggested Solution
Broad Peaks 1. Column degradation.2. High sample concentration (overload).3. Inappropriate mobile phase pH.1. Flush or replace the column.2. Dilute the sample or reduce injection volume.3. Ensure acetic acid is added to the mobile phase.
Peak Tailing 1. Active silanol groups on the column.2. Sample interacting with metal components.1. Ensure the mobile phase is acidic (0.1% acetic acid).2. Use a bio-inert HPLC system if available.
Low Recovery 1. Isopatulin is unstable in the solvent.2. Poor dissolution of the crude sample.1. Avoid alkaline conditions; the acidic mobile phase helps stability.[9]2. Ensure the sample is fully dissolved and filtered before injection.
No Peaks Detected 1. Detector lamp is off or failing.2. Incorrect wavelength selected.3. No sample injected.1. Check detector status and lamp life.2. Confirm the detector is set to 276 nm.3. Verify injection procedure and sample loop volume.

Conclusion

This application note provides a comprehensive and reliable RP-HPLC method for the purification of isopatulin. By understanding the principles of the separation and adhering to the detailed protocols, researchers can consistently obtain high-purity isopatulin suitable for a wide range of scientific applications. The use of a standard C18 column and a simple isocratic mobile phase makes this method accessible, robust, and easily transferable between laboratories.

References

  • Isolation and determination of deoxynivalenol by reversed-phase high-pressure liquid chromatography - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Separation of Aflatoxins by HPLC Application | Agilent. (n.d.). Agilent Technologies. Retrieved January 14, 2026, from [Link]

  • HPLC Method For Analysis Of Patulin on Newcrom R1 Column - SIELC Technologies. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]

  • Determination and analysis of patulin in apples, hawthorns, and their products by high-performance liquid chromatography - PubMed. (2021). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Extraction of Aflatoxins from Liquid Foodstuff Samples with Polydopamine-Coated Superparamagnetic Nanoparticles for HPLC–MS/MS Analysis | Journal of Agricultural and Food Chemistry - ACS Publications. (2015). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Analysis of Mycotoxins by HPLC with Automated Confirmation by Spectral Library (5091-8692). (1992). Agilent Technologies. Retrieved January 14, 2026, from [Link]

  • Isopatulin | C7H6O4 | CID 155497 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Determination of Urinary Mycotoxin Biomarkers Using a Sensitive Online Solid Phase Extraction-UHPLC-MS/MS Method - MDPI. (2018). MDPI. Retrieved January 14, 2026, from [Link]

  • PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC - PubMed Central. (2013). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Development And Validation Of Hplc Method For The Isobutylglutarmonoamide - Neuroquantology. (2022). Neuroquantology. Retrieved January 14, 2026, from [Link]

  • Solvent selection in liquid chromatography - Molnar Institute. (n.d.). Molnar Institute. Retrieved January 14, 2026, from [Link]

  • What Is Isocratic Elution In Chromatography? - Chemistry For Everyone - YouTube. (2025). YouTube. Retrieved January 14, 2026, from [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Isopatulin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scope

The Mycotoxin Isopatulin: An Overview

Isopatulin is a polyketide-derived fungal metabolite produced by certain species of Penicillium and Aspergillus.[1] Structurally, it is an isomer of patulin, a mycotoxin known for its toxicity and commonly found in rotting apples and apple-derived products.[2][3] While isopatulin has been less extensively studied than its prominent isomer, its similar lactone structure suggests a potential for biological activity, possibly through interactions with cellular thiol groups.[1] The presence of such mycotoxins in the food chain and in fermentation processes is a significant concern for public health and product quality, necessitating reliable analytical methods for their detection and quantification.

Analytical Challenges and the Need for a Validated Method

The quantification of isopatulin presents challenges due to its limited commercial availability, the complexity of food and biological matrices, and its potential co-existence with structurally similar compounds.[1][4] A robust, selective, and sensitive analytical method is crucial for toxicological research, monitoring food safety, and ensuring the quality of pharmaceutical products derived from fungal fermentation. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers the required specificity and sensitivity for accurately quantifying trace levels of mycotoxins in complex samples.[5][6] This application note provides a comprehensive, field-proven protocol for the quantification of isopatulin using LC-MS/MS, developed with principles adapted from well-established methods for patulin analysis.[7][8]

Principle of Isotope Dilution LC-MS/MS for Quantification

This method employs an isotope dilution strategy, which is a gold standard for quantitative analysis.[6][7] By spiking the sample with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-Isopatulin), variations during sample preparation, extraction, and instrument analysis can be effectively normalized.[3] The analyte and the internal standard co-elute chromatographically but are differentiated by the mass spectrometer based on their mass-to-charge ratio (m/z). Quantification is achieved by calculating the ratio of the analyte's response to the internal standard's response against a calibration curve. This approach significantly enhances the accuracy and precision of the results.[9]

Analyte Profile & Reagents

Physicochemical Properties of Isopatulin

Understanding the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Name 2,3-dihydro-4H-furo[3,4-b]pyran-4,7(5H)-dione[1]
CAS Number 484-91-3[1]
Molecular Formula C₇H₆O₄[1]
Molecular Weight 154.12 g/mol [1]
Exact Mass 154.0266[1]
Required Chemicals, Reagents, and Solvents

All reagents and solvents must be of the highest purity available (e.g., LC-MS grade or equivalent) to minimize background interference.

ReagentGradeRecommended Supplier
Isopatulin Analytical Standard (>98%)Certified Reference MaterialMedKoo Biosciences / Custom Synthesis
¹³C-Labeled Isopatulin (Internal Standard)>99% atom ¹³C, >95% chemical purityCustom Synthesis
AcetonitrileLC-MS GradeFisher Scientific / Sigma-Aldrich
MethanolLC-MS GradeFisher Scientific / Sigma-Aldrich
WaterLC-MS Grade / Type 1 UltrapureMillipore Milli-Q® or equivalent
Formic Acid (or Acetic Acid)99%, LC-MS GradeSigma-Aldrich / Thermo Scientific
Ammonium AcetateLC-MS GradeSigma-Aldrich

Preparation of Standards & Quality Controls

Handling and Storage of Isopatulin Analytical Standard

Safety: Mycotoxins are potentially hazardous and must be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10]

  • Long-Term Storage: The neat (solid) analytical standard should be stored dry, protected from light, and at -20°C for long-term stability (months to years).[1]

  • Short-Term Storage: For daily or weekly use, stock solutions can be stored at 2-8°C.[1]

  • Stability: Always bring standard solutions to room temperature before use to avoid condensation and concentration changes.[10] The stability of working solutions should be determined as part of the method validation process.[11][12][13]

Protocol: Preparation of Stock and Working Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Isopatulin standard into a tared amber glass vial. Record the exact weight. Dissolve the standard in a suitable solvent (e.g., acetonitrile or chloroform) to a final concentration of 1 mg/mL. For example, if 1.2 mg is weighed, add 1.2 mL of solvent. Vortex until fully dissolved. Store at -20°C.

  • Internal Standard Stock Solution (1 mg/mL): Prepare the ¹³C-Isopatulin internal standard (IS) stock solution following the same procedure as the primary stock.

  • Intermediate Stock Solutions (e.g., 10 µg/mL): Allow the primary stock solutions to equilibrate to room temperature. Perform a serial dilution using 50:50 (v/v) acetonitrile:water to create intermediate stock solutions of both the analytical standard and the internal standard.

  • Working Standard Solutions (Calibration Curve): Prepare a series of calibration standards by diluting the 10 µg/mL intermediate stock solution. A typical calibration range might be 0.5 - 500 ng/mL. Each calibration standard must be fortified with the internal standard at a constant concentration (e.g., 50 ng/mL).

Protocol: Preparation of Quality Control (QC) Samples

QC samples are essential for verifying the accuracy and precision of the analytical run. They should be prepared independently from the calibration standards, ideally from a separate weighing of the neat standard. Prepare QC samples in a blank matrix (e.g., apple juice known to be free of isopatulin) at a minimum of three concentration levels:

  • Low QC: Near the lower limit of quantification.

  • Medium QC: In the middle of the calibration range.

  • High QC: Near the upper limit of quantification.

Sample Preparation: Extraction from Matrix

Rationale for Sample Preparation Strategy

The goal of sample preparation is to efficiently extract isopatulin from the sample matrix while removing interfering components like sugars, acids, and pigments that can cause ion suppression in the mass spectrometer.[4][14][15] The following protocol utilizes Solid-Phase Extraction (SPE), a robust and widely adopted technique for mycotoxin cleanup that provides cleaner extracts than traditional liquid-liquid extraction.[3][7]

Workflow Diagram for Sample Extraction and Cleanup

The following diagram illustrates the key steps in the sample preparation process.

G cluster_0 Sample Preparation Workflow sample 1. Homogenize Sample & Spike IS extract 2. Add Extraction Solvent (Acetonitrile) sample->extract vortex 3. Vortex / Sonicate extract->vortex centrifuge 4. Centrifuge to Pellet Solids vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant spe 6. SPE Cleanup supernatant->spe evaporate 7. Evaporate to Dryness spe->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject G cluster_prep Preparation cluster_acq Analysis cluster_proc Processing & Review prep_standards Prepare Standards & QCs lcms_run LC-MS/MS Run (Data Acquisition) prep_standards->lcms_run prep_samples Prepare Samples (Extraction/Cleanup) prep_samples->lcms_run integration Peak Integration lcms_run->integration calibration Calibration Curve (Linear Regression) integration->calibration quant Quantify Samples calibration->quant review Data Review & Validation quant->review

Sources

Application Note & Protocol: A Guide to Investigating the In Vitro Cytotoxicity of Isopatulin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Isopatulin

Isopatulin, a mycotoxin structurally related to the well-studied compound patulin, presents an intriguing avenue for cancer research.[1][2] While patulin has demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and oxidative stress, isopatulin remains a largely unexplored molecule.[3][4] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the in vitro cytotoxic properties of isopatulin against cancer cell lines. We will delve into the rationale behind selecting appropriate cytotoxicity assays, provide a detailed, field-proven protocol for the widely-used MTT assay, and discuss the interpretation of results. This guide is designed to be a self-validating framework, enabling robust and reproducible assessment of isopatulin's anticancer potential.

The Rationale for In Vitro Cytotoxicity Screening

In vitro cytotoxicity assays are the cornerstone of early-stage drug discovery, offering a rapid and cost-effective means to assess the potential of a compound to kill or inhibit the proliferation of cancer cells.[5][6][7] These assays provide crucial dose-response data, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50). This information is vital for prioritizing lead compounds and guiding further preclinical development.

There are several types of cytotoxicity assays, each with a distinct underlying principle. The choice of assay can depend on the suspected mechanism of action of the test compound and the specific research question. Here, we will focus on three commonly used assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[11]

  • SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[12][13][14] The amount of bound dye is proportional to the total protein mass, which correlates with the number of cells.[15][16] A key advantage of the SRB assay is that it is independent of cellular metabolic activity.[12]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium.[17][18][19] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[20][21][22]

Experimental Workflow for Isopatulin Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxicity of isopatulin on a chosen cancer cell line.

workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_iso Prepare Isopatulin Stock Solution treatment Treat Cells with Isopatulin Serial Dilutions prep_iso->treatment prep_cells Culture & Harvest Cancer Cells cell_count Cell Counting & Seeding prep_cells->cell_count cell_count->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation add_reagent Add MTT Reagent incubation->add_reagent formazan_incubation Incubate for Formazan Crystal Formation add_reagent->formazan_incubation solubilization Solubilize Formazan Crystals formazan_incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Experimental workflow for MTT-based cytotoxicity assessment of isopatulin.

Detailed Protocol: MTT Assay for Isopatulin Cytotoxicity

This protocol is optimized for adherent cancer cell lines in a 96-well plate format.

Materials:

  • Isopatulin (prepare a stock solution in a suitable solvent like DMSO)

  • Selected adherent cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Sterile PBS (phosphate-buffered saline)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Isopatulin Treatment:

    • Prepare serial dilutions of isopatulin in complete culture medium. It is advisable to start with a wide concentration range (e.g., 0.1 µM to 100 µM) to determine the effective dose range.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest isopatulin concentration) and a blank control (medium only, no cells).

    • Carefully aspirate the medium from the wells and add 100 µL of the prepared isopatulin dilutions and controls to the respective wells.

    • Return the plate to the incubator and incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • After the incubation period, carefully aspirate the medium containing isopatulin.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate Percentage of Cell Viability:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of isopatulin using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Determine the IC50 Value:

    • Plot the percentage of cell viability against the log of the isopatulin concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of isopatulin that inhibits cell viability by 50%.

Interpreting the Results and Potential Mechanisms of Action

A dose-dependent decrease in cell viability upon treatment with isopatulin would indicate a cytotoxic effect. The IC50 value provides a quantitative measure of its potency. Based on the known effects of the structurally similar patulin, several mechanisms could underlie isopatulin-induced cytotoxicity.

Potential Signaling Pathway for Isopatulin-Induced Apoptosis:

pathway Isopatulin Isopatulin ROS ↑ Reactive Oxygen Species (ROS) Isopatulin->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothesized pathway for isopatulin-induced apoptosis via oxidative stress.

Patulin has been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[3][4] This oxidative stress can lead to mitochondrial dysfunction, characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.[4][23][24][25] Further experiments, such as flow cytometry for apoptosis detection (Annexin V/PI staining) and measurement of ROS levels, would be necessary to confirm if isopatulin acts through a similar mechanism.

Example Data Presentation

The results of the cytotoxicity assay can be summarized in a table for clarity and easy comparison.

Cancer Cell LineIncubation Time (h)Isopatulin IC50 (µM)
HeLa24[Insert Value]
48[Insert Value]
72[Insert Value]
A54924[Insert Value]
48[Insert Value]
72[Insert Value]
MCF-724[Insert Value]
48[Insert Value]
72[Insert Value]

Conclusion and Future Directions

This application note provides a foundational framework for the initial investigation of isopatulin's cytotoxic effects on cancer cell lines. By following the detailed MTT assay protocol and considering the potential mechanisms of action, researchers can generate robust and reliable data. Positive results from these initial screens would warrant further investigation into the specific molecular pathways involved, including studies on apoptosis, cell cycle arrest, and oxidative stress. Ultimately, a thorough understanding of isopatulin's in vitro cytotoxicity is a critical first step in evaluating its potential as a novel anticancer agent.

References

  • Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Retrieved from [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]

  • protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isopatulin. PubChem Compound Database. Retrieved from [Link]

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Isopatulin: A Technical Guide for Application in Toxicological and Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Mycotoxin Research

Introduction: Beyond Patulin - The Research Potential of Isopatulin

Within the vast landscape of mycotoxins, patulin has long been a focal point of research due to its prevalence in fruits, particularly apples, and its recognized toxicological risks.[1][2][3] However, its structural isomer, isopatulin, a polyketide-derived fungal metabolite from certain Penicillium and Aspergillus species, represents an under-explored yet significant molecule for the mycotoxin research community.[4] While less characterized, isopatulin's similar lactone structure suggests a shared biochemical reactivity that warrants deeper investigation.[4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides not only detailed protocols for the application of isopatulin in experimental settings but also the causal reasoning behind these methodologies. Our objective is to equip researchers with the foundational knowledge and practical tools to explore the cytotoxicity, mechanism of action, and analytical detection of isopatulin, thereby fostering new avenues in mycotoxin research and food safety.

Physicochemical Properties and Handling

A thorough understanding of a compound's properties is the bedrock of reliable and reproducible research. Isopatulin is a small polar lactone with a molecular weight of 154.12 g/mol .[4][5] Its characteristics are crucial for designing analytical methods and understanding its biological interactions.

PropertyValueSource
CAS Number 484-91-3[4]
Chemical Formula C₇H₆O₄[4]
Molecular Weight 154.12 g/mol [4]
IUPAC Name 2,3-dihydro-4H-furo[3,4-b]pyran-4,7(5H)-dione[4]
Appearance To be determined (often a white solid)[4]
Purity (Standard) >98%[4]

Storage and Stability: Proper storage is critical to maintain the integrity of isopatulin analytical standards. The compound is stable for weeks at ambient temperature during shipping but requires specific conditions for long-term preservation.[4]

  • Short-Term (Days to Weeks): Store at 0-4°C, dry and protected from light.[4]

  • Long-Term (Months to Years): Store at -20°C, dry and protected from light.[4]

  • Stock Solutions: The stability of stock solutions will depend on the solvent. It is recommended to prepare fresh working solutions and store stock solutions in small aliquots at -20°C or below for up to a few months. A preliminary stability study in the chosen solvent is advised.

Putative Mechanism of Action: The Thiol-Reactivity Hypothesis

While the precise mechanism of isopatulin remains to be fully elucidated, its structural similarity to patulin provides a strong basis for a working hypothesis.[4] Patulin's toxicity is largely attributed to its electrophilic α,β-unsaturated lactone structure, which readily reacts with nucleophilic thiol groups (sulfhydryl groups) of cysteine residues in proteins and glutathione (GSH).[6] This interaction, a thia-Michael addition, can lead to enzyme inactivation, disruption of cellular redox balance, and induction of oxidative stress, ultimately culminating in cytotoxicity.[4]

It is highly probable that isopatulin exerts its biological effects through a similar mechanism. The covalent adduction to functional proteins can disrupt critical cellular pathways, including signaling, metabolism, and cell cycle progression.

Isopatulin Isopatulin (Electrophilic Lactone) Adduct Covalent Adduct Formation Isopatulin->Adduct thia-Michael addition Thiol Cellular Thiols (e.g., Glutathione, Protein Cysteine Residues) Thiol->Adduct Enzyme Enzyme Inactivation Adduct->Enzyme Redox Disruption of Redox Homeostasis (GSH Depletion) Adduct->Redox Damage Cellular Damage (Mitochondria, DNA) Enzyme->Damage Stress Increased Oxidative Stress (ROS Production) Redox->Stress Stress->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Caption: Proposed mechanism of isopatulin-induced cytotoxicity via thiol adduction.

Application Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls and clear endpoints.

Protocol 1: Preparation of Isopatulin Analytical Standards

Rationale: Accurate and consistent preparation of standards is the first step in any quantitative analysis, from cytotoxicity assays to chromatographic detection. Using a precise protocol minimizes variability between experiments.

Materials:

  • Isopatulin analytical standard (>98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), spectroscopy or HPLC grade

  • Microcentrifuge tubes (1.5 mL, amber or covered in foil)

  • Calibrated precision micropipettes and sterile tips

Procedure:

  • Safety First: Handle isopatulin powder in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses. Mycotoxins are potent and should be handled with care.

  • Prepare 10 mM Stock Solution:

    • Allow the isopatulin vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out 1.54 mg of isopatulin powder and place it in a sterile, light-protected microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO. The molecular weight of isopatulin is 154.12 g/mol , so this will yield a 10 mM stock solution.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture. Using amber tubes protects the light-sensitive lactone ring structure.

    • Store aliquots at -20°C for long-term use.[4]

  • Prepare Working Solutions:

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution.

    • Perform serial dilutions in the appropriate solvent (e.g., cell culture medium for cytotoxicity assays, mobile phase for HPLC) to achieve the desired final concentrations.

    • Trustworthiness: Always prepare working solutions fresh from a stock aliquot. Do not re-freeze and re-use diluted working solutions.

Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] This protocol determines the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's cytotoxic potency.

cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Isopatulin Treatment cluster_assay Day 3/4: MTT Assay A 1. Culture & Harvest Cancer Cell Line (e.g., HepG2, Caco-2) B 2. Count Cells & Adjust Density A->B C 3. Seed Cells in 96-Well Plate B->C D 4. Incubate 24h (37°C, 5% CO₂) C->D E 5. Prepare Serial Dilutions of Isopatulin F 6. Add to Wells (Include Vehicle & Blank Controls) E->F G 7. Incubate 24-72h F->G H 8. Add MTT Reagent to each well I 9. Incubate 3-4h H->I J 10. Solubilize Formazan Crystals (DMSO) I->J K 11. Read Absorbance (570 nm) J->K

Caption: Experimental workflow for determining isopatulin cytotoxicity using the MTT assay.

Materials:

  • Human cell line (e.g., HepG2 human liver cancer cells, Caco-2 human colorectal adenocarcinoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • Isopatulin stock solution (10 mM in DMSO, see Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding (Day 1):

    • Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[7]

    • Causality: Seeding density is critical. Too few cells will result in a low signal; too many will lead to overgrowth and non-linear MTT reduction.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[7]

  • Isopatulin Treatment (Day 2):

    • Prepare serial dilutions of isopatulin in complete medium from the 10 mM stock. A typical final concentration range might be 0.1 µM to 100 µM.

    • Controls (Self-Validation):

      • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%) but no isopatulin. This accounts for any solvent toxicity.

      • Untreated Control: Wells with cells in medium only. Represents 100% viability.

      • Blank Control: Wells with medium only (no cells). This is for background absorbance subtraction.

    • Carefully remove the old medium and add 100 µL of the isopatulin dilutions (or control medium) to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay (Day 4/5):

    • Add 20 µL of 5 mg/mL MTT solution to each well.[7]

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Pipette up and down to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control:

      • % Viability = (Absorbance_Sample / Absorbance_Untreated_Control) * 100

    • Plot the % Viability against the logarithm of the isopatulin concentration to generate a dose-response curve. Use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Example Data Presentation:

Isopatulin (µM)Mean Absorbance (570nm)% Viability
0 (Control)1.250100%
11.18895%
50.93875%
100.65052%
250.31325%
500.15012%
1000.0887%
Note: Data are illustrative.

Conclusion and Future Directions

Isopatulin presents a compelling area for mycotoxin research. The protocols outlined in this guide provide a robust framework for investigating its cytotoxic effects and serve as a starting point for more complex mechanistic studies. By leveraging the well-established knowledge of its structural analog, patulin, researchers can accelerate the characterization of isopatulin's toxicological profile.

Future research should focus on validating sensitive detection methods, such as HPLC-MS/MS, for isopatulin in complex matrices like food and feed. Furthermore, exploring its effects on gene expression, specific signaling pathways (e.g., Nrf2, MAPK), and its potential for synergistic toxicity with other mycotoxins will be critical in fully understanding its risk to human and animal health.

References

  • Patulin - Food & Feed Analysis. R-Biopharm AG. [Link]

  • Rapid Identification of the Mycotoxin Patulin by Gas Chromatography–Mass Spectrometry. MDPI. [Link]

  • Harnessing the Intrinsic Chemical Reactivity of the Mycotoxin Patulin for Immunosensing. ACS Publications. [Link]

  • Mycotoxin patulin in food matrices: occurrence and its biological degradation strategies. Taylor & Francis Online. [Link]

  • New analytical method to detect the patulin toxin in foods by using antibodies. Phys.org. [Link]

  • Toxicological effects of patulin mycotoxin on the mammalian system: an overview. National Institutes of Health (NIH). [Link]

  • Comprehensive Review of Patulin Control Methods in Foods. ResearchGate. [Link]

  • Biosynthesis and Toxicological Effects of Patulin. MDPI. [Link]

  • Determination of patulin in products containing dried fruits by Enzyme‐Linked Immunosorbent Assay technique Patulin in dried fruits. National Institutes of Health (NIH). [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Mechanism of action of ixabepilone and its interactions with the βIII-tubulin isotype. PubMed. [Link]

  • Cytotoxicity Assay Protocol. Protocols.io. [Link]

  • Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. STAR Protocols. [Link]

  • Patulin Analysis: Sample Preparation Methodologies and Chromatographic Approaches. ResearchGate. [Link]

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  • Guidelines for Pharmaceutical Stability Study. The Pharma Guide. [Link]

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Detecting Isopatulin in Contaminated Food: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isopatulin, a mycotoxin produced by various species of Penicillium, Aspergillus, and Byssochlamys, poses a significant threat to food safety.[1] Its presence in food products, particularly in apples and apple-derived products, is a global concern due to its potential cytotoxic, genotoxic, and immunotoxic effects.[1] Regulatory bodies worldwide have established maximum permissible limits for isopatulin in various food commodities to protect consumer health.[2][3][4] This document provides a comprehensive overview and detailed protocols for the detection of isopatulin in food samples, designed for researchers, scientists, and quality control professionals. We will delve into the principles and methodologies of key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), providing a framework for robust and reliable mycotoxin analysis.

Introduction: The Imperative for Isopatulin Detection

Mycotoxins are secondary metabolites produced by fungi that can contaminate a wide range of food commodities.[5] Isopatulin is frequently found in rotting fruits and their products, with apples being a primary source of contamination.[6] The stability of isopatulin during processing, such as pasteurization, means that it can persist in finished products like juice, cider, and puree.[7] Consequently, sensitive and accurate detection methods are crucial for ensuring food products meet regulatory standards and are safe for consumption. This guide will explore the foundational principles and practical applications of the most effective analytical methods for isopatulin quantification.

Foundational Principles of Isopatulin Detection Methods

The selection of an appropriate analytical method for isopatulin detection depends on various factors, including the required sensitivity and selectivity, sample matrix complexity, throughput needs, and available instrumentation. The three primary techniques employed are chromatographic methods (HPLC and LC-MS/MS) and immunochemical methods (ELISA).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of mycotoxins.[8] It relies on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (a solvent mixture). Isopatulin, being a polar molecule, is typically analyzed using reversed-phase HPLC with a nonpolar stationary phase and a polar mobile phase.[7] Detection is commonly achieved using an ultraviolet (UV) detector, as isopatulin exhibits a characteristic absorbance at a specific wavelength.[6][9] The primary advantage of HPLC-UV is its robustness and cost-effectiveness. However, matrix interferences can sometimes co-elute with isopatulin, potentially affecting accuracy.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV.[8][10] After chromatographic separation, the analyte is ionized and introduced into a mass spectrometer. The mass spectrometer acts as a highly specific detector by isolating the isopatulin parent ion, fragmenting it, and then detecting specific fragment ions. This multiple reaction monitoring (MRM) approach significantly reduces matrix interference and allows for very low detection limits.[11] Isotope dilution, where a stable isotope-labeled internal standard is used, can further enhance accuracy by compensating for matrix effects and variations in sample preparation.[12][13]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid and high-throughput screening method based on the highly specific binding between an antibody and an antigen (isopatulin in this case).[14] In a competitive ELISA format, isopatulin in the sample competes with a labeled isopatulin conjugate for binding to a limited number of specific antibodies coated on a microplate.[15] The resulting colorimetric signal is inversely proportional to the amount of isopatulin in the sample.[15] ELISA is valued for its speed, ease of use, and cost-effectiveness, making it suitable for screening large numbers of samples.[8] However, positive results from ELISA often require confirmation by a chromatographic method due to the potential for cross-reactivity.[15]

Sample Preparation: The Critical First Step

Effective sample preparation is paramount for accurate isopatulin analysis, as it aims to extract the analyte from the complex food matrix and remove interfering compounds.[16] The choice of sample preparation technique depends on the food matrix and the analytical method to be used.

Liquid-Liquid Extraction (LLE)

A traditional and widely used method, LLE involves the partitioning of isopatulin from the aqueous sample (e.g., apple juice) into an immiscible organic solvent, typically ethyl acetate.[6][9][16] This is a straightforward technique but can be labor-intensive and may not always provide the cleanest extracts.

Solid-Phase Extraction (SPE)

SPE is a more selective and efficient cleanup technique compared to LLE. The sample extract is passed through a cartridge containing a solid adsorbent. Interfering compounds are washed away, and the retained isopatulin is then eluted with a suitable solvent.[17]

  • Molecularly Imprinted Polymers (MIPs): A highly selective form of SPE utilizes molecularly imprinted polymers.[10][12] These polymers are synthesized with custom-made binding sites that are sterically and chemically complementary to the isopatulin molecule, leading to a very specific extraction and cleaner final extract.[12]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has gained popularity for mycotoxin analysis due to its simplicity, speed, and minimal solvent usage.[14] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a partitioning step using salts to separate the organic and aqueous layers. A subsequent dispersive SPE (dSPE) step, where a small amount of sorbent is added to the extract, is used for cleanup.

Detailed Application Notes and Protocols

The following section provides detailed, step-by-step protocols for the detection of isopatulin in food samples using HPLC-UV, LC-MS/MS, and ELISA.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for the routine analysis of isopatulin in clear fruit juices, such as apple juice.

4.1.1. Principle

Isopatulin is extracted from the sample using liquid-liquid extraction with ethyl acetate. The extract is then cleaned up and concentrated before being injected into an HPLC system. Separation is achieved on a C18 reversed-phase column, and detection is performed at 276 nm.

4.1.2. Materials and Reagents

  • Isopatulin standard

  • Ethyl acetate (HPLC grade)

  • Sodium sulfate, anhydrous

  • Acetic acid, glacial

  • Acetonitrile (HPLC grade)

  • Water, deionized

  • 0.45 µm syringe filters

4.1.3. Sample Preparation (Liquid-Liquid Extraction)

  • To 10 mL of the juice sample in a separatory funnel, add 20 mL of ethyl acetate.

  • Shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the upper ethyl acetate layer.

  • Repeat the extraction twice more with 20 mL of ethyl acetate each time.

  • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

4.1.4. HPLC-UV Conditions

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (5:95, v/v) with 0.1% acetic acid[6][9]
Flow Rate 1.0 mL/min[9]
Injection Volume 20 µL
Column Temp. 30°C
UV Detection 276 nm[6][9]

4.1.5. Data Analysis and Quantification

Prepare a calibration curve by injecting standard solutions of isopatulin at different concentrations. Quantify the isopatulin concentration in the sample by comparing the peak area with the calibration curve.

Workflow for HPLC-UV Analysis of Isopatulin

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Food Sample LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Dry Drying (Sodium Sulfate) LLE->Dry Evap Evaporation Dry->Evap Recon Reconstitution Evap->Recon Filter Filtration Recon->Filter HPLC HPLC System Filter->HPLC UV UV Detector (276 nm) HPLC->UV Data Data Acquisition & Quantification UV->Data

Caption: Workflow for Isopatulin Analysis by HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the determination of isopatulin in a variety of food matrices, including complex ones like fruit purees.

4.2.1. Principle

Isopatulin is extracted from the sample using a QuEChERS-based method. The extract is then analyzed by LC-MS/MS operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). Quantification is performed using an isotope-labeled internal standard.

4.2.2. Materials and Reagents

  • Isopatulin standard

  • ¹³C₇-Isopatulin internal standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive SPE sorbent (e.g., primary secondary amine - PSA)

4.2.3. Sample Preparation (QuEChERS)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and the internal standard solution.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts, shake vigorously for 1 minute, and then centrifuge.

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a microcentrifuge tube containing the dSPE sorbent.

  • Vortex for 30 seconds and centrifuge.

  • Transfer the supernatant to a clean vial, evaporate to dryness, and reconstitute in the mobile phase.

  • Filter the solution into an LC-MS vial.

4.2.4. LC-MS/MS Conditions

ParameterCondition
Column C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 5 min, hold for 2 min, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions Isopatulin: m/z 153 -> 109 (quantifier), 153 -> 81 (qualifier)[12]
¹³C₇-Isopatulin: m/z 160 -> 115[12]

4.2.5. Data Analysis and Quantification

Quantify isopatulin using the ratio of the peak area of the analyte to that of the internal standard, plotted against the concentration of the calibration standards.

Workflow for LC-MS/MS Analysis of Isopatulin

LCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Sample Food Sample Extract Acetonitrile Extraction + Internal Standard Sample->Extract Partition Salting Out Extract->Partition dSPE Dispersive SPE Partition->dSPE LC UPLC System dSPE->LC MSMS Tandem Mass Spectrometer (ESI-, MRM) LC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Workflow for Isopatulin Analysis by LC-MS/MS.

Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a rapid screening method for isopatulin in liquid food samples.

4.3.1. Principle

This is a direct competitive ELISA. Isopatulin in the sample competes with an enzyme-labeled isopatulin conjugate for binding to anti-isopatulin antibodies coated on the microplate wells. The color development is inversely proportional to the isopatulin concentration.

4.3.2. Materials

  • Isopatulin ELISA kit (containing antibody-coated microplate, isopatulin standards, enzyme conjugate, substrate, and stop solution)

  • Microplate reader

4.3.3. Assay Procedure (General Steps)

  • Bring all reagents and samples to room temperature.

  • Prepare sample extracts as per the kit instructions (often a simple dilution).

  • Add standards and samples to the appropriate wells of the antibody-coated microplate.

  • Incubate for a specified time to allow for competitive binding.

  • Wash the plate to remove unbound components.

  • Add the enzyme conjugate to each well and incubate.

  • Wash the plate again.

  • Add the substrate solution and incubate for color development.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance of each well using a microplate reader at the specified wavelength.

4.3.4. Data Analysis

Calculate the percentage of binding for each standard and sample relative to the zero standard. Construct a standard curve by plotting the percentage of binding against the logarithm of the isopatulin concentration. Determine the isopatulin concentration in the samples from the standard curve.

Workflow for ELISA Analysis of Isopatulin

ELISA_Workflow Start Start Prep Sample/Standard Preparation Start->Prep Add_Sample Add to Antibody-Coated Plate Prep->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Conj Add Enzyme Conjugate Wash1->Add_Conj Incubate2 Incubate Add_Conj->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Sub Add Substrate Wash2->Add_Sub Incubate3 Incubate (Color Development) Add_Sub->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read Read Absorbance Add_Stop->Read Analyze Data Analysis Read->Analyze End End Analyze->End

Sources

Isopatulin as a potential biomarker for fungal contamination

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Isopatulin as a Potential Biomarker for Fungal Contamination: A Methodological and Scientific Guide

Abstract

Mycotoxins, toxic secondary metabolites produced by fungi, represent a significant threat to food safety and public health. Patulin is a well-regulated mycotoxin commonly found in apples and apple-derived products, produced predominantly by fungal species of the Penicillium, Aspergillus, and Byssochlamys genera.[1][2][3] This guide introduces isopatulin, a structural isomer and direct biosynthetic precursor to patulin, as a novel and specific biomarker for early detection of contamination by these toxigenic fungi.[1][4] We propose that the detection of isopatulin can serve as an early warning signal of fungal proliferation, potentially preceding the accumulation of patulin to hazardous levels. This document provides the core scientific rationale for this approach, a detailed protocol for the extraction and quantification of isopatulin from a complex matrix (apple juice) using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS), and guidelines for method validation to ensure data integrity.

Part 1: The Scientific Rationale for Isopatulin as a Biomarker

The utility of a biomarker is grounded in its specificity and its direct link to the condition of interest. In this case, the condition is the presence of mycotoxigenic fungi. The scientific argument for using isopatulin rests on its unique and indispensable role in the biosynthesis of patulin, a mycotoxin of global concern.

An Integral Intermediate in Patulin Biosynthesis

Isopatulin is not a random fungal metabolite; it is a confirmed intermediate in the patulin biosynthetic pathway.[1][5] The pathway, a complex series of enzymatic reactions, involves the conversion of initial precursors into a series of intermediates, culminating in the formation of patulin. Isopatulin is formed directly before the final conversion to patulin.

Causality: The detection of isopatulin provides direct biochemical evidence that the genetic and enzymatic machinery for patulin production is present and active in the contaminating fungus. This is a more specific indicator than merely identifying the fungal species, as not all strains of a potentially toxigenic species produce mycotoxins under all conditions.[6]

Patulin Biosynthesis Pathway Simplified Patulin Biosynthetic Pathway precursors Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) precursors->pks gentisylaldehyde Gentisylaldehyde pks->gentisylaldehyde Multiple Steps isopatulin Isopatulin gentisylaldehyde->isopatulin Multiple Steps idh Isoepoxidone Dehydrogenase (IDH) isopatulin->idh patulin Patulin idh->patulin

Figure 1: Simplified Patulin Biosynthetic Pathway.

Potential for Early-Stage Detection

Fungal growth and mycotoxin production is a dynamic process. It is plausible that intermediates like isopatulin may be present, and thus detectable, during the initial phases of fungal colonization before the end-product, patulin, has accumulated to levels that exceed regulatory limits.[7]

Insight: Monitoring for isopatulin could provide a critical time advantage for producers in the food industry. Early detection allows for the timely segregation of contaminated raw materials, preventing their entry into the production chain and mitigating economic losses and health risks.

Specificity and Fungal Source Confirmation

The patulin biosynthesis pathway is specific to a limited number of fungal genera, most notably Penicillium, Aspergillus, and Byssochlamys.[1][3][6] Therefore, the presence of isopatulin strongly indicates contamination by one of these fungi.

Application: In cases of visible mold where the species is unknown, detecting isopatulin can help confirm the presence of a patulin-producing organism. This is particularly valuable as many fungal species can look morphologically similar.

Part 2: Analytical Strategy for Isopatulin Detection

Due to its structural similarity to patulin and its anticipated low concentration, a highly sensitive and specific analytical method is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice.[8]

Expert Rationale:

  • Sensitivity: LC-MS/MS provides the low limits of detection (LOD) necessary to measure trace levels of a biomarker, which is critical if isopatulin is present at lower concentrations than the end-product patulin.

  • Specificity: Tandem mass spectrometry (MS/MS) utilizes Selected Reaction Monitoring (SRM), where a specific precursor ion is selected and fragmented into characteristic product ions. This process provides an exceptionally high degree of confidence in analyte identification, minimizing the risk of false positives from complex food matrices like apple juice.[9][10]

  • Quantitative Accuracy: When coupled with a stable isotope-labeled internal standard (Isotope Dilution), LC-MS/MS offers the most accurate and precise quantification available, correcting for variations in sample preparation and instrument response.[9][11]

Part 3: Protocol for Isopatulin Quantification in Apple Juice by ID-LC-MS/MS

This protocol outlines a complete workflow for the analysis of isopatulin. It is adapted from validated methods for patulin analysis and is designed to be a self-validating system when executed with appropriate quality controls.[9][10][12]

Figure 2: Isopatulin Analytical Workflow.

Materials and Reagents
  • Solvents: Acetonitrile, Methanol, Ethyl Acetate (all LC-MS grade or higher).

  • Reagents: Formic acid, Ammonium formate (LC-MS grade). Ultrapure water (18.2 MΩ·cm).

  • Standards: Isopatulin analytical standard (≥98% purity), ¹³C-labeled Isopatulin internal standard (or ¹³C-Patulin as a provisional alternative).

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges, 3 cc, 60 mg.

  • Equipment: Centrifuge, vortex mixer, nitrogen evaporator, analytical balance, calibrated pipettes, LC-MS/MS system.

Step-by-Step Protocol

1. Standard Preparation:

  • Prepare a 1.0 mg/mL stock solution of isopatulin in acetonitrile.

  • Prepare a 100 µg/mL stock of the ¹³C-Isopatulin internal standard (IS).

  • From the stock, create a series of working calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) in a 50:50 acetonitrile:water solution. Each calibrant must be fortified with the IS at a constant concentration (e.g., 5 ng/mL).

2. Sample Extraction:

  • Pipette 5.0 mL of apple juice into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of the IS solution (e.g., 50 µL of a 0.5 µg/mL solution to yield a final concentration of 5 ng/mL).

  • Add 10 mL of ethyl acetate. Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper ethyl acetate layer to a clean tube.

  • Repeat the extraction on the remaining aqueous layer with another 10 mL of ethyl acetate.

  • Combine the two ethyl acetate extracts.

  • Rationale: Ethyl acetate is a solvent of intermediate polarity, effective for extracting mycotoxins like patulin and its isomers from aqueous matrices while minimizing the co-extraction of highly polar interferences like sugars.[9][10]

3. Extract Clean-up (SPE):

  • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of 10% methanol in water.

  • Condition an HLB SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water. Do not let the cartridge go dry.

  • Load the reconstituted extract onto the cartridge.

  • Wash the cartridge with 3 mL of ultrapure water to remove polar impurities.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the isopatulin with 4 mL of acetonitrile.

  • Rationale: The SPE step is critical for removing matrix components that can cause ion suppression or enhancement in the MS source, leading to inaccurate quantification.[9] The HLB sorbent provides robust retention for a wide range of compounds.

4. Final Preparation and Analysis:

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the final residue in 500 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following are suggested starting parameters. Optimization is required for specific instrumentation.

Liquid Chromatography (LC) Parameters
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 5% B (10.1-12 min)
Column Temp. 40 °C
Mass Spectrometry (MS/MS) Parameters
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2.5 - 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Scan Type Selected Reaction Monitoring (SRM)
Isopatulin (MW: 154.12) Precursor Ion (m/z): 153.0 [M-H]⁻ Product Ions (m/z): 109.0 (Quantifier), 81.0 (Qualifier)
¹³C-Isopatulin (IS) Precursor Ion (m/z): e.g., 160.0 [M-H]⁻ Product Ions (m/z): e.g., 115.0

Rationale: ESI in negative mode is highly effective for compounds like patulin and isopatulin, which can readily form the [M-H]⁻ ion.[9][10] The use of two SRM transitions (quantifier and qualifier) provides an additional layer of confirmation, ensuring the ion ratio is consistent between standards and samples, which is a requirement for meeting stringent analytical standards.

Part 4: Method Validation & Quality Control (The Trustworthiness Pillar)

A protocol is only trustworthy if its performance is rigorously characterized. This method should be validated according to international guidelines (e.g., AOAC, SANTE) to ensure it is fit for purpose.

Key Validation Parameters:

ParameterTarget Acceptance CriteriaPurpose
Linearity R² ≥ 0.995 over the intended rangeDemonstrates a proportional response of the instrument to analyte concentration.
Limit of Detection (LOD) S/N ≥ 3The lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) S/N ≥ 10; RSD ≤ 20%The lowest concentration that can be quantified with acceptable precision and accuracy.
Accuracy (Recovery) 70 - 120%Assesses the agreement between the measured value and the true value, tested by spiking blank matrix at multiple levels.
Precision (RSD) Repeatability (intra-day): ≤ 15% Reproducibility (inter-day): ≤ 20%Measures the closeness of agreement between a series of measurements under the same (repeatability) or different (reproducibility) conditions.
Specificity No significant interfering peaks at the analyte retention time in blank samples.Ensures the signal being measured is solely from the target analyte.

Routine Quality Control (QC): To ensure the self-validating nature of every analytical run, the following QCs must be included:

  • Solvent Blank: To check for system contamination.

  • Matrix Blank: To assess for interferences from the apple juice itself.

  • Matrix Spike: A blank sample spiked with a known concentration of isopatulin to monitor accuracy (recovery) in each batch.

  • Duplicate Sample: To monitor method precision.

Conclusion and Future Perspectives

Isopatulin holds significant promise as a specific biomarker for the early detection of contamination by patulin-producing fungi. Its direct role in the patulin biosynthetic pathway provides a robust scientific foundation for its use. The LC-MS/MS protocol detailed here offers a sensitive, specific, and reliable framework for its quantification in challenging food matrices.

Further research is essential to fully realize this potential. This includes broader screening of contaminated commodities to establish the typical concentration ratios of isopatulin to patulin, toxicological evaluation of isopatulin itself, and the development of certified reference materials (CRMs) to harmonize analytical results across laboratories.[4][9] Adopting isopatulin analysis could represent a proactive leap forward in mycotoxin risk management and food safety assurance.

References

  • Notardonato I., et al. (2021).
  • Rychlik, M., & Schieberle, P. (1999). Quantification of the mycotoxin patulin by a stable isotope dilution assay. Journal of Agricultural and Food Chemistry, 47(9), 3749-3755. [Link]

  • Kim, B., et al. (2015). An optimized method for the accurate determination of patulin in apple products by isotope dilution-liquid chromatography/mass spectrometry. Food Chemistry, 185, 307-313. [Link]

  • Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins, 2(4), 613-631. [Link]

  • Kim, B., et al. (2015). An optimized method for the accurate determination of patulin in apple products by isotope dilution-liquid chromatography/mass spectrometry. ResearchGate. [Link]

  • Notardonato, I., et al. (2021). Critical review of the analytical methods for determining the mycotoxin patulin in food matrices. ResearchGate. [Link]

  • Reddy, K. R. N., & Salleh, B. (2015). Comprehensive Review of Patulin Control Methods in Foods. ResearchGate. [Link]

  • Iwahashi, H., et al. (2007). Mechanisms of patulin toxicity under conditions that inhibit yeast growth. Journal of Applied Toxicology, 27(4), 369-376. [Link]

  • Kumar, P., et al. (2021). Patulin in food: A mycotoxin concern for human health and its management strategies. Toxicon, 198, 12-23. [Link]

  • Zou, Z. X., et al. (2008). Clavatol and patulin formation as the antagonistic principle of Aspergillus clavatonanicus, an endophytic fungus of Taxus mairei. Applied Microbiology and Biotechnology, 78(5), 833-840. [Link]

  • Selmanoglu, G. (2020). Toxicological effects of patulin mycotoxin on the mammalian system: an overview. Archives of Industrial Hygiene and Toxicology, 71(1), 1-13. [Link]

  • Vidal, A., et al. (2019). The mycotoxin patulin: An updated short review on occurrence, toxicity and analytical challenges. Food and Chemical Toxicology, 129, 249-256. [Link]

  • Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and Toxicological Effects of Patulin. MDPI. [Link]

  • Overy, D. P., et al. (2012). Patulin and secondary metabolite production by marine-derived Penicillium strains. Fungal Biology, 116(9), 954-961. [Link]

  • Mahfoud, R., et al. (2002). The mycotoxin patulin alters the barrier function of the intestinal epithelium: mechanism of action of the toxin and protective effects of glutathione. Toxicology and Applied Pharmacology, 181(3), 209-218. [Link]

  • Ladányi, M., et al. (2024). Molecular and chemical evaluation of patulin production of Aspergillus and Penicillium-like species isolated from Hungarian apples. Scientific Reports, 14(1), 14781. [Link]

  • Zhang, G., et al. (2022). Toxicity mechanism of patulin on 293 T cells and correlation analysis of Caspase family. Food Science & Nutrition, 10(8), 2795-2806. [Link]

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Application Notes and Protocols for the Isolation of Isopatulin Using Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Pure Isopatulin

Isopatulin, a mycotoxin produced by various species of Penicillium and Aspergillus, is a secondary metabolite of significant interest to the scientific community.[1][2] As a structural isomer of the more extensively studied patulin, isopatulin's biological activities and toxicological profile are areas of active investigation.[1] To accurately assess its properties and potential applications, whether in toxicology, pharmacology, or as a reference standard, the availability of highly purified isopatulin is paramount. This document provides a comprehensive guide to the isolation of isopatulin from fungal cultures using various column chromatography techniques, offering detailed protocols and the scientific rationale behind the methodological choices.

Isopatulin (C₇H₆O₄, Molar Mass: 154.12 g/mol ) is a lactone-containing polyketide.[1] Its purification is often complicated by the presence of a diverse array of other secondary metabolites produced by the source organism, necessitating robust and efficient separation strategies.[3][4]

Physicochemical Properties Guiding Separation Strategies

A thorough understanding of isopatulin's physicochemical properties is fundamental to designing an effective purification workflow. While specific data for isopatulin is limited, the properties of its structural isomer, patulin, provide a strong foundation for methodological development.

PropertyValue (Patulin as a proxy)Significance for Chromatography
Molecular Formula C₇H₆O₄Influences polarity and choice of stationary/mobile phases.
Molar Mass 154.12 g/mol Relevant for mass spectrometry-based detection and characterization.
UV Absorbance (λmax) ~275 nm[5]Critical for detection during chromatography (e.g., HPLC-UV).
Solubility Soluble in ethanol, DMSO, DMF; moderately soluble in aqueous buffers (e.g., PBS pH 7.2).[5]Guides solvent selection for extraction and mobile phase preparation.
Polarity PolarDictates the choice between normal-phase and reversed-phase chromatography.

Cultivation and Extraction: The Starting Point

The initial step in isopatulin isolation is the cultivation of a known producing fungal strain, such as Penicillium concentricum or Penicillium griseofulvum, followed by an efficient extraction of the secondary metabolites.[2]

Protocol 1: Fungal Culture and Extraction
  • Inoculation and Fermentation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the isopatulin-producing fungal strain. Incubate the culture under optimal conditions (e.g., 25-28°C, shaking at 150-200 rpm) for a period determined by growth and metabolite production kinetics (typically 14-21 days).[6]

  • Harvesting and Extraction:

    • Separate the fungal biomass from the culture broth by filtration.

    • The culture filtrate, containing the secreted secondary metabolites, is the primary source of isopatulin.

    • Perform a liquid-liquid extraction of the filtrate with an organic solvent of intermediate polarity, such as ethyl acetate.[3] This partitions isopatulin and other metabolites into the organic phase, leaving behind more polar impurities. Repeat the extraction multiple times to ensure a high recovery rate.

  • Concentration: Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification Cascade

A multi-step chromatographic approach is typically necessary to achieve high-purity isopatulin. This generally involves an initial, low-resolution separation followed by higher-resolution techniques.

Purification Workflow cluster_0 Upstream Processing cluster_1 Chromatographic Purification cluster_2 Downstream Analysis Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Ethyl Acetate Crude Extract Crude Extract Extraction->Crude Extract Gravity Column Chromatography Gravity Column Chromatography Crude Extract->Gravity Column Chromatography Initial Fractionation Flash Chromatography Flash Chromatography Gravity Column Chromatography->Flash Chromatography Intermediate Purification Preparative HPLC Preparative HPLC Flash Chromatography->Preparative HPLC Final Polishing Pure Isopatulin Pure Isopatulin Preparative HPLC->Pure Isopatulin Purity >98% Characterization Characterization Pure Isopatulin->Characterization MS, NMR

Fig. 1: Isopatulin Purification Workflow
Gravity Column Chromatography: The Initial Cleanup

Gravity column chromatography is a cost-effective and straightforward technique for the initial fractionation of the crude extract.[7] The goal at this stage is to separate the bulk of the impurities from the isopatulin-containing fractions.

  • Stationary Phase: Silica gel (60 Å, 70-230 mesh) is a common choice for separating moderately polar compounds like isopatulin.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into a glass column, allowing the silica to settle into a uniform bed.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane or a mixture of hexane and ethyl acetate, 9:1 v/v).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent like ethyl acetate (step gradient). A typical gradient might be:

      • Hexane:Ethyl Acetate (9:1)

      • Hexane:Ethyl Acetate (7:3)

      • Hexane:Ethyl Acetate (1:1)

      • 100% Ethyl Acetate

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Fraction Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light (254 nm). Combine the fractions that contain the target compound, which will appear as a distinct spot.

Flash Chromatography: Expedited Intermediate Purification

Flash chromatography is a faster and more efficient alternative to gravity chromatography, employing positive pressure to accelerate the flow of the mobile phase.[2][8] This technique is ideal for further purifying the enriched fractions obtained from gravity chromatography.

  • System: A commercial flash chromatography system with UV detection is recommended.

  • Stationary Phase: Pre-packed silica gel cartridges.

  • Mobile Phase: A gradient of hexane and ethyl acetate, or dichloromethane and methanol, is typically effective. The gradient profile should be optimized based on the TLC analysis of the input fraction.

  • Procedure:

    • Dissolve the semi-purified, isopatulin-containing fraction in a minimal volume of solvent.

    • Load the sample onto the flash column.

    • Run the optimized gradient program, monitoring the elution profile at a wavelength close to the expected λmax of isopatulin (~275 nm).

    • Collect the fractions corresponding to the peak of interest.

    • Analyze the purity of the collected fractions by analytical HPLC.

Preparative High-Performance Liquid Chromatography (HPLC): The Final Polishing Step

For obtaining isopatulin of the highest purity, preparative HPLC is the method of choice.[8] Reversed-phase chromatography is generally preferred for polar compounds like isopatulin.

  • System: A preparative HPLC system equipped with a UV detector and a fraction collector.

  • Stationary Phase: A reversed-phase C18 column is a suitable choice.[8]

  • Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% acetic acid or formic acid, to improve peak shape) and a polar organic solvent like acetonitrile or methanol.

  • Procedure:

    • Dissolve the enriched fraction from flash chromatography in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the equilibrated preparative C18 column.

    • Elute with a pre-determined gradient of the mobile phase (e.g., 5% to 95% acetonitrile in water over 30 minutes).

    • Monitor the chromatogram at ~275 nm and collect the peak corresponding to isopatulin.

    • Remove the solvent from the collected fraction to obtain the pure compound.

  • Purity Confirmation: The purity of the final product should be assessed by analytical HPLC, and its identity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8]

Chromatography_Principles cluster_gravity Gravity Chromatography cluster_flash Flash Chromatography cluster_hplc Preparative HPLC (Reversed-Phase) node_gravity Gravity Column Stationary Phase: Silica Gel (Polar) Mobile Phase: Non-polar to Polar Gradient Driving Force: Gravity Resolution: Low node_flash Flash Chromatography Stationary Phase: Silica Gel (Polar) Mobile Phase: Non-polar to Polar Gradient Driving Force: Positive Pressure Resolution: Medium node_hplc Preparative HPLC Stationary Phase: C18 (Non-polar) Mobile Phase: Polar Gradient (e.g., Water/Acetonitrile) Driving Force: High Pressure Resolution: High

Fig. 2: Comparison of Chromatographic Techniques

Conclusion: A Pathway to Pure Isopatulin

The successful isolation of isopatulin is a multi-step process that relies on the systematic application of chromatographic principles. The protocols outlined in this guide provide a robust framework for researchers to obtain high-purity isopatulin for their scientific endeavors. The key to success lies in the careful optimization of each step, from fungal cultivation to the final preparative HPLC purification, guided by a sound understanding of the physicochemical properties of the target molecule.

References

  • Patulin - PRODUCT INFORMATION. Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/insert/11346.pdf]
  • G. L. Maria, S. S. G. Kumar, S. S. R. R. S. S. S. K. and M. V. R. (2011). Batch culture fermentation of Penicillium chrysogenum and a report on the isolation, purification, identification and antibiotic. Indian Journal of Geo-Marine Sciences, 40(5), 725–731. [URL: http://nopr.niscair.res.in/handle/123456789/12975]
  • Wu, T., He, M., Pan, Y., & He, X. (2011). Purification of patulin from Penicillium expansum culture: high-speed counter-current chromatography (HSCCC) versus preparative high-performance liquid chromatography (prep-HPLC). Food Additives & Contaminants: Part A, 28(8), 1073-1079. [URL: https://pubmed.ncbi.nlm.nih.gov/21611863/]
  • Wang, R., Yuan, J., Wang, Z., Zhang, Y., & Zhang, W. (2022). Cytotoxic secondary metabolites isolated from Penicillium sp. YT2019-3321, an endophytic fungus derived from Lonicera Japonica. Frontiers in Chemistry, 10, 992285. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9452838/]
  • Isopatulin | CAS#484-91-3 | metabolite. MedKoo Biosciences. [URL: https://www.medkoo.com/products/146205]
  • Isopatulin | C7H6O4 | CID 155497. PubChem. [URL: https://pubchem.ncbi.nlm.nih.
  • Kozlovskii, A. G., Zelenkova, N. F., & Arinbasarov, M. U. (2000). Analysis of Secondary Metabolites of Microscopic Fungi of the Genus Penicillium by Chromatographic Techniques. Prikladnaia biokhimiia i mikrobiologiia, 36(5), 598–604. [URL: https://www.researchgate.
  • Miller, J. D., & MacKenzie, S. (2013). Secondary metabolites from Penicillium corylophilum isolated from damp buildings. Mycologia, 105(3), 703-712. [URL: https://www.researchgate.
  • Frisvad, J. C., Larsen, T. O., Dalsgaard, P. W., Seifert, K. A., Louis-Seize, G., Lyhne, E. K., ... & Samson, R. A. (2004). Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. Molecules, 19(11), 18876-18888. [URL: https://www.mdpi.com/1420-3049/19/11/18876]
  • Wang, L., Zhang, D., & Xiang, M. (2020). Isolation and Characterization of Medicinally Important Marine Penicillium Isolates. Journal of Marine Science and Engineering, 8(9), 682. [URL: https://www.cabidigitallibrary.org/doi/full/10.5555/20203408099]
  • Gravity chromatography. Bio-Rad. [URL: https://www.bio-rad.

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Application Notes and Protocols for Isopatulin in Fungal Secondary Metabolism Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Role of Isopatulin in Fungal Biology

Within the intricate world of fungal secondary metabolism, the study of biosynthetic pathways provides a crucial window into the production of a vast array of bioactive compounds, including mycotoxins. Isopatulin, a polyketide lactone, holds a significant position as a key intermediate in the biosynthesis of the well-known mycotoxin, patulin.[1][2] Produced by various species of Penicillium and Aspergillus, isopatulin serves as more than just a stepping stone in a metabolic route; it is a valuable tool for researchers delving into the enzymatic machinery, regulatory networks, and overall dynamics of fungal secondary metabolite production.[3]

This comprehensive guide provides detailed application notes and protocols for the utilization of isopatulin in studying fungal secondary metabolism. It is designed for researchers, scientists, and drug development professionals seeking to leverage this important molecule to gain deeper insights into fungal biochemistry and to develop strategies for controlling mycotoxin contamination.

Physicochemical Properties of Isopatulin

A thorough understanding of isopatulin's chemical and physical characteristics is fundamental for its effective use in experimental settings.

PropertyValueSource(s)
CAS Number 484-91-3[4]
Molecular Formula C₇H₆O₄[1][4]
Molecular Weight 154.12 g/mol [1][4]
IUPAC Name 2,3-dihydro-4H-furo[3,4-b]pyran-4,7(5H)-dione[4]
Synonyms Neopatulin[1]
Appearance Solid (form and color to be determined upon synthesis)[4]
Storage Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C.[4]

Note on Solubility and Stability: The solubility of isopatulin is not extensively documented but is expected to be soluble in polar organic solvents.[4] Its stability is influenced by pH and the solvent used. Acidic conditions are generally preferred for stability, as alkaline conditions can lead to degradation of the lactone ring, a characteristic shared with patulin.[5][6] For analytical standard preparation, use of acetonitrile or acidified water (e.g., with 0.1% acetic acid) is recommended.

Isopatulin in the Patulin Biosynthetic Pathway: A Central Intermediate

Isopatulin is a critical intermediate in the multi-step enzymatic conversion of 6-methylsalicylic acid to patulin. Understanding this pathway is essential for its application in metabolic studies.

Patulin Biosynthesis cluster_0 Patulin Biosynthetic Pathway 6-MSA 6-Methylsalicylic Acid m-Cresol m-Cresol 6-MSA->m-Cresol patG m-Hydroxybenzyl_alcohol m-Hydroxybenzyl Alcohol m-Cresol->m-Hydroxybenzyl_alcohol patH Gentisyl_alcohol Gentisyl Alcohol m-Hydroxybenzyl_alcohol->Gentisyl_alcohol patI Gentisaldehyde Gentisaldehyde Gentisyl_alcohol->Gentisaldehyde patJ Isoepoxydon Isoepoxydon Gentisaldehyde->Isoepoxydon Phyllostine Phyllostine Isoepoxydon->Phyllostine Isoepoxydon dehydrogenase (patN/idh) Isopatulin Isopatulin (Neopatulin) Phyllostine->Isopatulin E_Ascladiol (E)-Ascladiol Isopatulin->E_Ascladiol Patulin Patulin E_Ascladiol->Patulin patE

Figure 1: Simplified Patulin Biosynthetic Pathway Highlighting Isopatulin.

The conversion of isoepoxydon to phyllostine is catalyzed by the enzyme isoepoxydon dehydrogenase (IDH), encoded by the patN or idh gene.[2][7][8] Isopatulin is subsequently formed and then converted to (E)-ascladiol. The study of these enzymatic steps is a key application of isopatulin.

Application Note 1: Purification of Isopatulin from Fungal Cultures

Introduction: To utilize isopatulin as a standard or substrate, it must first be purified from a suitable fungal culture, such as Penicillium griseofulvum, a known producer of patulin pathway intermediates.[9][10][11] This protocol outlines a general procedure for the extraction and purification of isopatulin.

Principle: The purification strategy involves liquid-liquid extraction of the fungal culture filtrate with an organic solvent, followed by chromatographic separation to isolate isopatulin from other metabolites.

Protocol: Purification of Isopatulin from Penicillium griseofulvum

  • Fungal Culture:

    • Inoculate Penicillium griseofulvum into a suitable liquid medium (e.g., Potato Dextrose Broth or a defined minimal medium).[9][12]

    • Incubate the culture under conditions known to promote patulin biosynthesis (e.g., 25-28°C for 7-14 days with shaking).[13]

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.[14]

    • Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Column Chromatography:

      • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

      • Apply the dissolved extract to a silica gel column.

      • Elute the column with a gradient of increasing polarity, for example, starting with hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by ethyl acetate:methanol mixtures.

      • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing isopatulin. A standard of isopatulin, if available, is highly recommended for comparison.

    • Preparative HPLC (Optional):

      • For higher purity, the isopatulin-containing fractions from column chromatography can be further purified using preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase, such as a water/acetonitrile gradient.[15]

  • Verification:

    • Confirm the identity and purity of the isolated isopatulin using analytical techniques such as LC-MS and NMR spectroscopy.

Application Note 2: Analytical Quantification of Isopatulin using HPLC-UV

Introduction: High-Performance Liquid Chromatography with UV detection is a robust and widely available technique for the quantification of isopatulin in fungal extracts and enzymatic assays.

Principle: Isopatulin is separated from other components in a sample by reverse-phase HPLC on a C18 column and detected by its UV absorbance. Quantification is achieved by comparing the peak area of the sample to a standard curve of known isopatulin concentrations.

Protocol: HPLC-UV Analysis of Isopatulin

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[16]

  • Mobile Phase and Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (acidified with 0.1% acetic or formic acid) is commonly used. A typical starting point is 10-20% acetonitrile in water.[16]

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection Wavelength: Monitor at approximately 276 nm, the UV maximum for patulin, which is structurally similar to isopatulin. Wavelength optimization may be necessary.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30°C.

  • Standard Curve Preparation:

    • Prepare a stock solution of purified isopatulin in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

    • Inject each standard and plot the peak area versus concentration to generate a calibration curve.

  • Sample Analysis:

    • Prepare fungal extracts or enzyme assay samples by filtering through a 0.22 µm syringe filter before injection.

    • Inject the sample and record the chromatogram.

    • Identify the isopatulin peak by its retention time compared to the standard.

    • Quantify the amount of isopatulin in the sample using the standard curve.

Expected Retention Time: The retention time of isopatulin on a C18 column will be shorter than that of the more hydrophobic patulin under typical reverse-phase conditions. The exact retention time will depend on the specific column and mobile phase composition.[4]

Application Note 3: Sensitive Detection of Isopatulin by LC-MS/MS

Introduction: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the detection and quantification of isopatulin, especially in complex matrices.

Principle: Isopatulin is separated by HPLC and then ionized, typically by electrospray ionization (ESI). The precursor ion corresponding to isopatulin is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides high specificity.

Protocol: LC-MS/MS Analysis of Isopatulin

  • Instrumentation:

    • LC-MS/MS system with an ESI source.

  • LC Conditions:

    • Use similar LC conditions as described in the HPLC-UV protocol. A C18 column is suitable.

  • MS/MS Parameters:

    • Ionization Mode: Positive ion mode is generally suitable for the detection of lactones like isopatulin.

    • Precursor Ion ([M+H]⁺): For isopatulin (C₇H₆O₄), the expected m/z of the protonated molecule is 155.1.

    • Product Ions: To determine the optimal product ions and collision energies, a pure standard of isopatulin should be infused into the mass spectrometer. In the absence of a standard, theoretical fragmentation can be predicted, but experimental verification is crucial.

    • MRM Transitions: Monitor at least two MRM transitions for confident identification and quantification (e.g., one for quantification and one for confirmation).

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Isopatulin155.1To be determined empiricallyTo be determined empirically

Note: The development of a robust LC-MS/MS method requires optimization of parameters such as cone voltage and collision energy for each specific instrument.[17]

Application Note 4: In Vitro Enzymatic Conversion of Isopatulin

Introduction: Studying the enzymatic conversion of isopatulin to (E)-ascladiol provides direct insight into the activity of the enzymes involved in the patulin pathway. This can be used for enzyme characterization, inhibitor screening, and understanding the regulation of the pathway.

Principle: Purified or partially purified enzyme (e.g., from a fungal extract or a heterologously expressed protein) is incubated with isopatulin as a substrate. The reaction progress is monitored by measuring the decrease in isopatulin or the formation of the product, (E)-ascladiol, over time using HPLC or LC-MS.

Protocol: Enzymatic Assay for Isoepoxydon Dehydrogenase (or subsequent enzymes)

  • Enzyme Preparation:

    • Fungal Extract: Prepare a cell-free extract from a fungus known to produce patulin, such as P. expansum or P. griseofulvum, grown under inducing conditions.

    • Heterologous Expression: Express the gene encoding the desired enzyme (e.g., patN/idh) in a suitable host like E. coli or Saccharomyces cerevisiae and purify the recombinant protein.[9][16][18][19][20]

  • Enzyme Assay:

    • Reaction Buffer: A suitable buffer (e.g., 50 mM phosphate or Tris-HCl buffer) at an optimal pH (typically between 7.0 and 8.0) should be used.[21]

    • Cofactors: The reaction may require cofactors such as NAD(P)H or NAD(P)⁺. For dehydrogenases, the reduction of NAD(P)⁺ to NAD(P)H can be monitored spectrophotometrically at 340 nm.[3]

    • Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, isopatulin (at a suitable concentration, e.g., 10-100 µM), and cofactors.

    • Initiate the Reaction: Add the enzyme preparation to the reaction mixture to start the reaction.

    • Incubation: Incubate at the optimal temperature for the enzyme (e.g., 25-37°C).

    • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of a quenching solution (e.g., acetonitrile or methanol) or by heat inactivation.

    • Analysis: Analyze the samples by HPLC-UV or LC-MS/MS to quantify the remaining isopatulin and the formed (E)-ascladiol.

  • Kinetic Analysis:

    • By varying the concentration of isopatulin and measuring the initial reaction rates, kinetic parameters such as Kₘ and Vₘₐₓ for the enzyme can be determined.

Enzyme_Assay_Workflow cluster_1 Enzymatic Assay Workflow A Prepare Reaction Mixture (Buffer, Isopatulin, Cofactors) B Add Enzyme to Initiate A->B C Incubate at Optimal Temperature B->C D Stop Reaction at Time Points C->D E Analyze by HPLC or LC-MS/MS D->E

Figure 2: General workflow for an in vitro enzymatic assay using isopatulin.

Application Note 5: Investigating Gene Expression in Response to Isopatulin

Introduction: Isopatulin can be used to study the regulation of the patulin biosynthetic gene cluster and other related genes in fungi. By exposing a fungal culture to exogenous isopatulin, researchers can investigate feedback mechanisms and the transcriptional response of the organism.

Principle: A fungal culture is treated with isopatulin, and at different time points, RNA is extracted. The expression levels of target genes (e.g., genes in the patulin cluster) are then quantified using quantitative reverse transcription PCR (qRT-PCR).

Protocol: Gene Expression Analysis

  • Fungal Culture and Treatment:

    • Grow the fungus of interest (e.g., Penicillium expansum) in liquid culture to a desired growth phase.

    • Add a known concentration of isopatulin to the culture. Include a solvent control (the solvent used to dissolve isopatulin).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the mycelium at various time points after treatment.

    • Extract total RNA using a suitable method (e.g., TRIzol-based extraction or a commercial kit).

    • Treat the RNA with DNase to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the RNA using a reverse transcriptase.[17]

  • qRT-PCR:

    • Design primers for the target genes of interest (e.g., patK, patL, patN) and a reference gene (e.g., β-tubulin or actin) for normalization.[22]

    • Perform qRT-PCR using a suitable master mix and real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in response to isopatulin treatment compared to the control.[23]

Conclusion

Isopatulin is a versatile tool for the in-depth study of fungal secondary metabolism. Its role as a key intermediate in the patulin biosynthetic pathway makes it an invaluable substrate for enzymatic assays and a probe for investigating gene regulation. The protocols and application notes provided in this guide offer a solid foundation for researchers to utilize isopatulin in their studies, ultimately contributing to a better understanding of fungal biology and the development of strategies to mitigate mycotoxin contamination in food and feed.

References

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  • Palma-Guerrero, J., Broeckling, C. D., & Vivanco, J. M. (2017). Wide transcriptional outlook to uncover Penicillium expansum genes underlying fungal incompatible infection. Fungal biology, 121(3), 303-314. [Link]

  • Hancock Lab. Dehydrogenase Assays. [Link]

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  • Herpoela-Uutela, A., & von Weymarn, N. (2022). Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. Toxins, 14(2), 79. [Link]

  • International Journal of Applied Research. (2016). Production of griseofulvin from marine fungi Penicillium fellutanum. [Link]

  • European Scientific Journal. (2019). Validation of HPLC-UV Patulin Determination Method in Traditional Juices From Côte d'Ivoire. [Link]

  • He, J., Tsao, R., Yang, R., & Zhou, T. (2009). Purification of patulin from Penicillium expansum culture: high-speed counter-current chromatography (HSCCC) versus preparative high-performance liquid chromatography (prep-HPLC). Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 26(1), 101–107. [Link]

  • Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and toxicological effects of patulin. Toxins, 2(4), 613–631. [Link]

  • Torres, M., Sanchis, V., & Riba, M. (1987). Production of patulin and griseofulvin by a strain of Penicillium griseofulvum in three different media. Mycopathologia, 99(2), 85–89. [Link]

  • Xie, L., Chatterjee, C., Balsara, R., Okeley, N. M., & van der Donk, W. A. (2002). Heterologous expression and purification of SpaB involved in subtilin biosynthesis. Biochemical and biophysical research communications, 295(4), 952–957. [Link]

  • Taylor & Francis. Penicillium griseofulvum – Knowledge and References. [Link]

  • Protocols.io. Heterologous protein expression in E. coli. [Link]

  • Jimenez, M., Mateo, R., Querol, A., Mateo, J. J., & Hernandez, E. (1991). Differentiation of Penicillium griseofulvum Dierckx isolates by enzyme assays and by patulin and griseofulvin analyses. Applied and environmental microbiology, 57(12), 3718–3722. [Link]

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  • Paterson, R. R. M. (2004). The isoepoxydon dehydrogenase gene of patulin biosynthesis in cultures and secondary metabolites as candidate PCR inhibitors. Mycological Research, 108(12), 1431-1437. [Link]

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  • Torres, M., Sanchis, V., & Riba, M. (1987). Production of patulin and griseofulvin by a strain of Penicillium griseofulvum in three different media. Mycopathologia, 99(2), 85–89. [Link]

  • Agilent. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. [Link]

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Troubleshooting & Optimization

Isopatulin Synthesis Technical Support Center: A Guide to Optimizing Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chemical synthesis of Isopatulin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of Isopatulin synthesis and ultimately improve your reaction yields.

Introduction to Isopatulin Synthesis

Isopatulin is a mycotoxin and a structural isomer of patulin, characterized by a fused furanone-pyran ring system.[1][2] Its synthesis presents unique challenges, particularly in achieving high yields and purity. This guide will focus on the most commonly cited synthetic route: a chemoenzymatic approach to the key intermediate, (Z)-ascladiol, followed by a regioselective oxidation to yield Isopatulin.[3] We will explore the intricacies of each step, address common pitfalls, and provide actionable solutions to optimize your synthetic strategy.

Core Synthesis Pathway: From Furan Diol to Isopatulin

The most established synthetic route to Isopatulin proceeds in two key stages, as outlined below. This pathway offers a divergent approach, allowing for the synthesis of related mycotoxins as well.[3]

Isopatulin_Synthesis FuranDiol Furan Diol Z_Ascladiol (Z)-Ascladiol FuranDiol->Z_Ascladiol Chemoenzymatic Synthesis Isopatulin Isopatulin Z_Ascladiol->Isopatulin Regioselective Oxidation (MnO2) MnO2_Oxidation_Workflow start Start: (Z)-Ascladiol in an appropriate solvent add_mno2 Add activated MnO₂ start->add_mno2 reaction Stir at room temperature add_mno2->reaction monitor Monitor reaction by TLC/HPLC reaction->monitor workup Filter through Celite to remove MnO₂ monitor->workup Upon completion extraction Solvent extraction and drying workup->extraction purification Purification by column chromatography extraction->purification end_product Isopatulin purification->end_product

Sources

Technical Support Center: Isopatulin Purification by Affinity Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of isopatulin using affinity chromatography. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth answers to common challenges encountered during the experimental process, grounded in scientific principles to ensure the integrity and success of your work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is isopatulin and why is affinity chromatography a suitable purification method?

Isopatulin, also known as neopatulin, is a mycotoxin produced by various species of Aspergillus and Penicillium fungi.[1][2] It is a structural isomer of patulin and possesses a lactone structure.[2] Affinity chromatography is a powerful technique for purifying isopatulin because it leverages the specific binding interactions between the target molecule (isopatulin) and a ligand immobilized on a stationary phase. This high specificity allows for efficient separation of isopatulin from complex sample matrices. Immunoaffinity columns (IACs), which use antibodies specific to the mycotoxin, are commonly employed for this purpose, offering high selectivity and simplifying the cleanup process.[3][4][5]

Q2: I am observing very low or no recovery of isopatulin in my eluate. What are the likely causes?

Low recovery is a frequent issue in affinity chromatography.[3][6][7] Several factors could be contributing to this problem:

  • Incorrect Binding Conditions: The pH and ionic strength of your sample and binding buffers are critical for the interaction between isopatulin and the affinity resin.[3][8] For many mycotoxin immunoaffinity columns, a pH between 6 and 8 is recommended for optimal binding.[8]

  • Column Overload: Exceeding the binding capacity of your affinity column will result in the target molecule passing through without binding.[9][10]

  • Degradation of Isopatulin: Isopatulin, similar to patulin, can be unstable under certain conditions. For instance, patulin is known to degrade in alkaline conditions.[11][12][13] Exposure to harsh pH or organic solvents during the process might lead to its degradation.

  • Inefficient Elution: The elution buffer may not be effectively disrupting the binding between isopatulin and the affinity ligand. This could be due to incorrect pH, insufficient concentration of the eluting agent, or the need for a different elution strategy.

  • Issues with the Affinity Resin: The affinity resin may have lost its binding capacity due to improper storage, repeated use without adequate regeneration, or microbial growth.[9][10]

Q3: The purity of my eluted isopatulin is lower than expected, with several contaminating proteins. How can I improve this?

Contamination in the final eluate is often due to non-specific binding of other molecules to the affinity matrix. Here are some strategies to enhance purity:

  • Optimize Wash Steps: Increasing the stringency of your wash buffers can help remove non-specifically bound contaminants. This can be achieved by adding low concentrations of detergents or salts, or by slightly altering the pH of the wash buffer.

  • Pre-clear the Sample: Before applying your sample to the affinity column, consider a pre-clearing step. This could involve a preliminary purification step like solid-phase extraction (SPE) to remove major contaminants.[3][4][6]

  • Adjust Sample Conditions: Ensure your sample is properly filtered or centrifuged to remove any particulate matter that could clog the column.[9][10] The pH and ionic strength of the sample should also be adjusted to match the binding buffer to minimize non-specific interactions.

Q4: Can I regenerate and reuse my affinity column for isopatulin purification?

Yes, regeneration and reuse of immunoaffinity columns are common practices to reduce costs, especially in mycotoxin analysis.[3][4][5][8][14][15] The feasibility and number of reuse cycles depend on the specific column, the nature of the sample matrix, and the regeneration protocol.[8][14] A typical regeneration process involves washing the column with a specific buffer to remove any remaining bound molecules and then storing it in a recommended preservation solution, often at a cool temperature (e.g., 8°C), to maintain the stability of the immobilized antibodies.[8][14] It is crucial to monitor the column's performance (e.g., recovery rate) after each cycle to determine when it should be discarded.[8][14]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common problems encountered during isopatulin purification by affinity chromatography.

Problem 1: Low or No Isopatulin Binding to the Column
Visualizing the Problem:

The chromatogram shows a large peak in the flow-through fraction and a very small or non-existent peak in the elution fraction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low isopatulin binding.

Detailed Remediation Steps:
Potential Cause Underlying Reason Recommended Action
Incorrect Buffer Conditions The pH or salt concentration of the sample/binding buffer is outside the optimal range for the antibody-isopatulin interaction.[3][4][6]Verify the pH of all solutions. For immunoaffinity columns, a pH between 6.0 and 8.0 is often optimal.[8] Use a desalting column to exchange the sample buffer if necessary.[16]
Improper Sample Preparation Particulates in the sample can clog the column frit, and incorrect solvent composition can interfere with binding.[9][10]Centrifuge and filter the sample (e.g., through a 0.45 µm filter) before application. Ensure the final solvent composition of the sample is compatible with the binding buffer.
Column Overloading The amount of isopatulin in the sample exceeds the binding capacity of the column, leading to unbound toxin in the flow-through.[9][10]Reduce the volume or concentration of the sample applied to the column. Consult the manufacturer's specifications for the column's binding capacity.
Isopatulin Instability Isopatulin may degrade if the sample is stored improperly or exposed to extreme pH or temperature during preparation.[17] Patulin is known to be more stable in acidic conditions.[12][13][18]Prepare samples fresh and store them appropriately (e.g., at 4°C for short-term). Avoid prolonged exposure to alkaline conditions.
Compromised Affinity Resin The antibody on the resin may be denatured or degraded due to improper storage, harsh regeneration, or microbial contamination.[9][10]If the column is old or has been used extensively, its performance may decline.[3][6] Try a new column to see if binding improves.
Problem 2: Low Purity of Eluted Isopatulin (High Contamination)
Visualizing the Problem:

The elution fraction chromatogram shows the isopatulin peak along with several other significant peaks, indicating the presence of contaminants.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low purity of isopatulin.

Detailed Remediation Steps:
Potential Cause Underlying Reason Recommended Action
Ineffective Wash Steps Wash buffers are not stringent enough to remove molecules that are non-specifically bound to the resin.Increase the volume of the wash buffer. Introduce additives to the wash buffer, such as a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) or increase the salt concentration, to disrupt weak, non-specific interactions.
Complex Sample Matrix The crude sample contains a high concentration of proteins and other molecules that can bind non-specifically to the affinity matrix.[19]Incorporate a pre-purification step, such as solid-phase extraction (SPE), to remove the bulk of contaminants before applying the sample to the affinity column.[3][4][6]
Hydrophobic or Ionic Interactions Contaminants are binding to the resin backbone or the antibody through non-specific hydrophobic or ionic interactions.Modify the binding and wash buffers. Adding a mild solvent or adjusting the salt concentration can help minimize these interactions.
Co-elution of Bound Impurities The elution conditions are too harsh, causing both specifically and non-specifically bound molecules to be released from the column.Optimize the elution protocol. Consider using a step or gradient elution with increasing concentrations of the eluting agent. This can allow for the separation of isopatulin from weakly bound contaminants.
Problem 3: Isopatulin Elutes as a Broad Peak
Visualizing the Problem:

The isopatulin peak in the elution chromatogram is wide and has a low height, indicating poor resolution and potential sample dilution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for broad elution peaks.

Detailed Remediation Steps:
Potential Cause Underlying Reason Recommended Action
High Flow Rate A fast flow rate during elution does not allow sufficient time for the dissociation of the isopatulin-antibody complex and for the eluted molecules to form a sharp band.Reduce the flow rate during the elution step.
Suboptimal Elution Conditions The elution buffer is not effectively and rapidly disrupting the binding, leading to a slow and gradual release of isopatulin.[10][20]Try different elution conditions. If using a competitive eluent, increase its concentration. If using a pH shift, ensure the pH is sufficiently low to cause rapid dissociation.[10][20]
Poor Column Packing An improperly packed column can lead to uneven flow and band broadening.[9][10]If using a self-packed column, ensure it is packed evenly. For commercial columns, this is less likely but could indicate a damaged column.
Secondary Interactions Isopatulin may be interacting non-specifically with the column matrix in addition to its specific binding to the antibody.Modify the elution buffer to include additives that can disrupt these secondary interactions (e.g., a small amount of organic solvent).
Slow Dissociation Kinetics The dissociation of the isopatulin-antibody complex may be slow.Try a "stop-flow" elution technique. After applying the elution buffer, stop the flow for a few minutes to allow the isopatulin to dissociate from the resin before collecting the eluate.[20]

Section 3: Protocols

Protocol 1: General Immunoaffinity Chromatography (IAC) for Isopatulin Purification

This protocol provides a general workflow. Always refer to the specific instructions provided by the manufacturer of your IAC column.

  • Column Equilibration:

    • Allow the column to reach room temperature.

    • Pass 5-10 mL of binding buffer (e.g., Phosphate Buffered Saline, pH 7.4) through the column to equilibrate the resin.

  • Sample Preparation and Application:

    • Prepare your sample extract. This may involve homogenization, extraction with a solvent, and dilution.

    • Adjust the pH of the sample to match the binding buffer (typically pH 6.0-8.0).[8]

    • Filter or centrifuge the sample to remove any particulate matter.

    • Apply the prepared sample to the column at a slow, controlled flow rate (e.g., 1-2 mL/minute).

  • Washing:

    • After the entire sample has passed through, wash the column with 5-10 mL of wash buffer (this can be the same as the binding buffer or a modified version to increase stringency) to remove unbound contaminants.

  • Elution:

    • Elute the bound isopatulin by applying the elution buffer (e.g., methanol or acetonitrile). The volume will depend on the column size, typically 1-3 mL.

    • Collect the eluate in a clean collection tube. For pH-based elution, it's advisable to collect fractions into a tube containing a neutralization buffer.[9]

  • Post-Elution Processing:

    • The eluate can be concentrated (e.g., by evaporation under a gentle stream of nitrogen) and reconstituted in a suitable solvent for downstream analysis (e.g., HPLC).

Protocol 2: IAC Column Regeneration and Storage
  • Post-Elution Wash:

    • Immediately after elution, wash the column with a high-salt buffer followed by distilled water to remove any remaining non-specifically bound molecules.

  • Regeneration:

    • Apply the regeneration solution as recommended by the manufacturer. This might be a low pH buffer (e.g., glycine-HCl) followed by immediate neutralization.

  • Equilibration for Storage:

    • Flush the column with the recommended storage buffer (e.g., PBS containing a bacteriostatic agent like sodium azide).[21]

  • Storage:

    • Seal the column at both ends to prevent it from drying out and store at the recommended temperature, typically 2-8°C.[8][14]

References

  • Li, P., Zhang, Q., Zhang, W., & Zhang, Z. (2018). Regeneration and Reuse of Immunoaffinity Column for Highly Efficient Clean-Up and Economic Detection of Ochratoxin A in Malt and Ginger. Toxins (Basel), 10(11), 462. [Link]

  • National Center for Biotechnology Information. (n.d.). Isopatulin. PubChem. [Link]

  • Li, P., Zhang, Q., Zhang, W., & Zhang, Z. (2018). Regeneration and Reuse of Immunoaffinity Column for Highly Efficient Clean-Up and Economic Detection of Ochratoxin A in Malt and Ginger. PubMed. [Link]

  • Scott, P. M. (1997). Application of immunoaffinity columns to mycotoxin analysis. Food Additives and Contaminants, 14(4), 331-339. [Link]

  • Nakajima, M. (2004). Immunoaffinity column for mycotoxins, its problems and solutions. Journal of the Food Hygienic Society of Japan, 45(5), 235-240. [Link]

  • Nakajima, M. (2004). Immunoaffinity column for mycotoxins, its problems and solutions. J-Stage. [Link]

  • Nakajima, M. (2004). Immunoaffinity column for mycotoxins, its problems and solutions. J-Stage. [Link]

  • Scott, P. M. (1997). Application of immunoaffinity columns to mycotoxin analysis. PubMed. [Link]

  • Cytiva. (2020, March 25). Troubleshooting protein recovery issues. [Link]

  • Guo, Y., et al. (2015). Identification of Key Factors Involved in the Biosorption of Patulin by Inactivated Lactic Acid Bacteria (LAB) Cells. PLoS ONE, 10(11), e0143431. [Link]

  • Yue, T., et al. (2012). Binding mechanism of patulin to heat-treated yeast cell. Letters in Applied Microbiology, 55(6), 453-459. [Link]

  • De Girolamo, A., et al. (2011). Studies on the affinity chromatography purification of anti-patulin polyclonal antibodies by enzyme linked immunosorbent assay and electrophoresis. Food and Agricultural Immunology, 22(3), 229-241. [Link]

  • Welch Lab. (2023, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • De Girolamo, A., et al. (2011). Studies on the Affinity Chromatography Purification of Anti-Patulin Polyclonal Antibodies by Enzyme Linked Immunosorbent Assay and Electrophoresis. PubMed. [Link]

  • Kim, M., & Lee, H. J. (2022). Degradation of Patulin in Pear Juice and Apple Juice by Ascorbic Acid and the Combination of Ascorbic Acid and Ferrous Iron. Foods, 11(21), 3465. [Link]

  • Al-Hazmi, N. A. (2020). Chromatographic determination of the mycotoxin patulin in fruit juices. Journal of King Saud University - Science, 32(1), 834-839. [Link]

  • Stachniuk, A., & Fornal, E. (2016). Solid-phase extraction and HPLC determination of patulin in apple juice concentrate. Food Chemistry, 213, 100-105. [Link]

  • Li, X., et al. (2021). Adsorption Mechanism of Patulin from Apple Juice by Inactivated Lactic Acid Bacteria Isolated from Kefir Grains. Toxins (Basel), 13(7), 450. [Link]

  • GE Healthcare. (n.d.). Protein purification troubleshooting guide. [Link]

  • Affinisep. (n.d.). Application Note AFFINIMIP® SPE Patulin Apple Juice LC – MS/MS. [Link]

  • He, J., et al. (2009). Purification of patulin from Penicillium expansum culture: high-speed counter-current chromatography (HSCCC) versus preparative high-performance liquid chromatography (prep-HPLC). Food Additives & Contaminants: Part A, 26(1), 101-107. [Link]

  • Wu, T., et al. (2020). Effect of Ambient pH on Growth, Pathogenicity, and Patulin Production of Penicillium expansum. Journal of Fungi, 6(4), 229. [Link]

  • Romer Labs. (2024, June 1). Common Pitfalls in Mycotoxin Testing and How to Avoid Them. [Link]

  • Affinisep. (n.d.). Patulin. [Link]

  • National Center for Biotechnology Information. (n.d.). Isotenulin. PubChem. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • ResearchGate. (n.d.). Chemical structure of patulin. [Link]

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Technical Support Center: Isopatulin Stability and Handling Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isopatulin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the stability challenges associated with Isopatulin. Given that Isopatulin is a structural isomer of Patulin, a well-studied mycotoxin, much of our understanding of its reactivity and stability is inferred from the extensive data available for Patulin.[1] The core chemical functionalities responsible for instability, such as the unsaturated lactone ring system, are present in both molecules, making Patulin a reliable model for predicting Isopatulin's behavior.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is Isopatulin and why is its stability a concern?

A1: Isopatulin is a polyketide-derived fungal metabolite, structurally related to the mycotoxin Patulin.[1] Its chemical structure contains a reactive α,β-unsaturated lactone system. This functional group makes Isopatulin an electrophile, rendering it highly susceptible to attack by nucleophiles.[2] This inherent reactivity is the primary cause of its stability issues, as it can readily form adducts with various molecules, including solvent components, buffer species, or trace contaminants, leading to its degradation and the loss of biological activity.[2]

Q2: Which solvent is best for preparing a stock solution of Isopatulin?

A2: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is highly recommended. DMSO is a polar aprotic solvent, meaning it lacks O-H or N-H bonds and cannot act as a hydrogen-bond donor.[3][4] This is crucial because it minimizes the risk of solvating and activating the Isopatulin molecule for degradation via pathways like hydrolysis. Furthermore, it prevents the "caging" of nucleophilic contaminants through hydrogen bonding, which can occur in protic solvents and inadvertently enhance their reactivity.[4] While other organic solvents like ethanol and dimethylformamide can also be used, they are generally more reactive or hygroscopic than DMSO.[5]

Q3: How should I store my solid Isopatulin and its stock solutions?

A3: Proper storage is critical to preserving the integrity of Isopatulin.

  • Solid Compound: Store solid Isopatulin in a tightly sealed vial in a desiccator, protected from light. For short-term storage (days to weeks), 0-4°C is acceptable. For long-term storage (months to years), -20°C is mandatory.[1]

  • Stock Solutions: Stock solutions in anhydrous DMSO should be stored at -20°C or, ideally, at -80°C.[6] It is imperative to dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[6]

Q4: I need to use Isopatulin in an aqueous buffer for my cell-based assay. How can I minimize degradation?

A4: Aqueous solutions pose the most significant stability challenge for Isopatulin due to the presence of water (a nucleophile) and potential pH-catalyzed hydrolysis.[7][8] We do not recommend storing Isopatulin in aqueous solutions for more than a day.[5]

To minimize degradation:

  • Prepare Fresh: Always prepare the final aqueous dilution immediately before use.

  • Control pH: The stability of the related compound, Patulin, is influenced by pH.[9] Acidic conditions (around pH 4) are generally favored to increase stability.[10] Avoid alkaline conditions, as they significantly accelerate the degradation of lactone rings.[11]

  • Minimize Exposure Time: Add the Isopatulin solution to your assay as the final step and minimize the incubation time as much as the experimental protocol allows.

  • Solvent Carryover: When diluting the DMSO stock into your aqueous buffer, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity in your cells.[6]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with Isopatulin.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Precipitation of Isopatulin upon dilution in aqueous media. 1. Low aqueous solubility.2. The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.1. Perform a serial dilution. Make intermediate dilutions in a mix of DMSO and your aqueous buffer before making the final dilution.2. Gently warm the solution or sonicate briefly to aid dissolution, but be cautious as heat can accelerate degradation.[12]3. Verify the maximum aqueous solubility of Isopatulin under your specific buffer conditions.
Loss of biological activity or inconsistent results over time. 1. Degradation of Isopatulin in the stock solution due to improper storage (moisture, freeze-thaw cycles).2. Degradation in the final aqueous working solution.1. Prepare a fresh stock solution from solid material using anhydrous DMSO.2. Always use single-use aliquots of the stock solution stored at -80°C.[6]3. Prepare working solutions in aqueous buffer immediately before each experiment.4. Run a quality control check on your stock solution using an analytical method like HPLC to confirm its integrity.
Appearance of new peaks in HPLC/LC-MS analysis. 1. Isopatulin has degraded into one or more new products.[13][14]2. Reaction with components in your solvent or buffer (e.g., thiol-containing reagents like DTT or β-mercaptoethanol).1. Review your solution preparation and storage protocols against the recommendations in this guide.2. The lactone ring in Patulin is known to readily react with thiols to form adducts.[2] Avoid using Isopatulin in buffers containing sulfhydryl groups.3. Characterize the new peaks using mass spectrometry to identify potential degradation products or adducts.
Color change observed in the solution. 1. Significant degradation has occurred, potentially leading to polymerization or the formation of chromophoric byproducts.2. pH-related instability.1. Discard the solution immediately. A color change is a definitive sign of chemical instability.[15]2. Prepare a fresh solution, paying close attention to the use of anhydrous solvent and proper storage conditions.3. Check the pH of your buffer system; extreme pH values can catalyze degradation.[16]

Visualizing Isopatulin Instability: Key Factors and Workflow

The following diagram illustrates the primary factors that influence Isopatulin's stability and outlines a recommended workflow to mitigate degradation.

Isopatulin_Stability Factors Affecting Isopatulin Stability & Recommended Workflow cluster_factors Key Destabilizing Factors cluster_workflow Recommended Handling Workflow Solvent Solvent Type - Protic (e.g., water, methanol) promotes hydrolysis - Non-anhydrous introduces water Isopatulin Isopatulin (in solution) Solvent->Isopatulin pH pH pH->Isopatulin Nucleophiles Nucleophiles - Thiols (DTT, GSH) - Amines - Water Form covalent adducts Nucleophiles->Isopatulin Temp Temperature - Higher temperatures accelerate degradation rate Temp->Isopatulin Light Light/Oxygen - Can induce radical-based degradation pathways Light->Isopatulin start Solid Isopatulin (Store at -20°C, desiccated, dark) prep_stock Prepare Stock in Anhydrous DMSO start->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot store_stock Store Stock at -80°C aliquot->store_stock prep_working Prepare Fresh Working Solution in Assay Buffer (pH < 7) IMMEDIATELY before use store_stock->prep_working use Use in Experiment prep_working->use Degradation Degradation Products (Hydrolysis, Adducts) Isopatulin->Degradation Degradation Pathways

Sources

Technical Support Center: Optimizing HPLC Parameters for Isopatulin Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of isopatulin. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during method development, optimization, and troubleshooting. As Senior Application Scientists, we ground our advice in fundamental chromatographic principles to ensure robust and reproducible results.

Isopatulin is a mycotoxin and an isomer of the more commonly studied patulin.[1] Due to their structural similarities, chromatographic methods developed for patulin serve as an excellent and highly relevant starting point for isopatulin analysis.[2][3] This guide will leverage established principles from patulin separation while addressing the specific needs for isopatulin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Method Development & Initial Setup

Question: What are the recommended starting parameters for an HPLC method for isopatulin separation?

Answer: For a robust starting point in reversed-phase HPLC, we recommend beginning with parameters similar to those used for its isomer, patulin, which is well-documented.[2][3] The key is to use a standard C18 column with an acidified water/acetonitrile mobile phase. This initial setup provides good retention and peak shape for this class of polar molecules.

A well-chosen starting point saves significant development time. The table below summarizes a reliable set of initial conditions. From here, you can perform optimization experiments by systematically adjusting one parameter at a time.

Table 1: Recommended Starting HPLC Conditions for Isopatulin Analysis

Parameter Recommended Starting Condition Rationale & Key Considerations
Column C18 (Octadecylsilane), 5 µm, 4.6 x 150 mm C18 is the most common reversed-phase material, providing strong hydrophobic retention suitable for isopatulin.[4] A 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems.[4]
Mobile Phase A: Water with 0.1% Acetic Acid (pH ~4.0) B: Acetonitrile Isopatulin is a polar molecule.[2] Acidifying the aqueous portion of the mobile phase suppresses the ionization of any residual silanol groups on the column packing, which is crucial for preventing peak tailing.[5] Acetonitrile is a common organic modifier.
Elution Mode Isocratic An isocratic elution is simpler to set up and is often sufficient if isopatulin is the primary analyte and interferences are minimal.[6] Start with a low percentage of acetonitrile (e.g., 5-10%) and adjust as needed.[2]
Flow Rate 1.0 mL/min This is a standard flow rate for a 4.6 mm ID column and provides a good balance between analysis time and efficiency.[7]
Column Temp. 25-30 °C Maintaining a constant, slightly elevated temperature ensures retention time stability and reproducibility.[8][9]
Injection Vol. 10-20 µL This volume is typical for analytical scale HPLC and helps prevent column overloading, which can cause peak distortion.[10][11]

| Detection (UV) | 276 nm | Patulin, its isomer, has a strong UV absorbance maximum around 276 nm.[2][3] It is critical to confirm the λmax for your specific isopatulin standard using a photodiode array (PDA) or UV-Vis spectrophotometer.[12][13] |

Question: How do I choose the optimal detection wavelength for isopatulin?

Answer: The optimal detection wavelength (λmax) is where the analyte exhibits maximum absorbance, leading to the highest sensitivity. While methods for the isomer patulin cite 276 nm as the optimal wavelength[2][3], it is imperative to verify this for isopatulin.

The molecular structure of isopatulin contains a chromophore—a part of the molecule responsible for absorbing UV light.[14] The exact wavelength of maximum absorbance can be influenced by the solvent (mobile phase).

Protocol: Determining Isopatulin's λmax

  • Prepare a Standard: Create a pure standard solution of isopatulin in your initial mobile phase at a concentration that gives a strong signal (e.g., 5-10 µg/mL).

  • Use a PDA Detector: If your HPLC system has a Photodiode Array (PDA) or Diode Array Detector (DAD), inject the standard. Once the peak elutes, the detector software can generate the full UV spectrum for that peak. The highest point on the spectrum is the λmax.[13]

  • Use a UV-Vis Spectrophotometer: If a PDA detector is unavailable, use a standard UV-Vis spectrophotometer.

    • Fill a quartz cuvette with your mobile phase to use as a blank.

    • Fill a second cuvette with your isopatulin standard solution.

    • Scan a range of wavelengths (e.g., 200-400 nm) to find the absorbance maximum.[15]

Selecting the true λmax ensures you achieve the lowest possible limits of detection (LOD) and quantitation (LOQ).[16]

Section 2: Troubleshooting Common Chromatographic Problems

Question: My isopatulin peak is tailing. What are the causes and how can I fix it?

Answer: Peak tailing is one of the most common issues in HPLC and can compromise both resolution and accurate integration. Tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues outside the column.

Causality Behind Peak Tailing:

  • Silanol Interactions (Chemical): The most common cause for tailing of polar or basic compounds in reversed-phase HPLC. Free silanol groups (Si-OH) on the silica surface of the column packing can have a negative charge and interact strongly with the analyte via ion exchange, slowing down a portion of the analyte molecules and causing a "tail."[5]

  • Column Contamination/Void (Physical): Accumulation of particulate matter from samples on the column inlet frit can distort the flow path.[17] A void or channel in the packed bed of the column can also cause the sample band to spread unevenly.[5]

  • Extra-Column Volume (System): Excessive tubing length or diameter between the injector, column, and detector can cause band broadening, which may manifest as tailing, especially for early-eluting peaks.[18]

The following flowchart provides a systematic approach to diagnosing and resolving peak tailing.

G Troubleshooting Workflow: Isopatulin Peak Tailing start Peak Tailing Observed check_mobile_phase Is mobile phase pH acidic? (e.g., pH 3-4) start->check_mobile_phase check_column Is the column old or heavily used? check_mobile_phase->check_column Yes solution_ph Action: Lower mobile phase pH (e.g., add 0.1% formic/acetic acid). This suppresses silanol activity. check_mobile_phase->solution_ph No check_system Does tailing affect all peaks or just isopatulin? check_column->check_system No solution_column Action: 1. Flush column with strong solvent. 2. Replace with a new column. check_column->solution_column Yes check_system->check_mobile_phase Just Isopatulin solution_guard Action: Use a guard column. If problem persists, check for extra-column volume. check_system->solution_guard All Peaks Tailing

Caption: A step-by-step decision tree for troubleshooting peak tailing.

Question: My retention times are drifting or unstable. What could be the problem?

Answer: Unstable retention times are a critical issue that can lead to misidentification of peaks and failed system suitability tests.[19] The cause is almost always related to a change in the mobile phase, temperature, or HPLC pump performance.

Table 2: Common Causes and Solutions for Retention Time Variability

Cause Description & Explanation Solution(s)
Mobile Phase Composition The retention time in reversed-phase HPLC is highly sensitive to the percentage of organic solvent. An error of just 1% in the organic solvent can change retention time by 5-15%.[20] Evaporation of the more volatile organic component from an inadequately sealed reservoir can also cause drift over a sequence.[8] • Use an online mixer or prepare mobile phase fresh daily.• Keep mobile phase reservoirs tightly capped.• Prepare mobile phase gravimetrically for higher accuracy.[20]
Mobile Phase pH For ionizable compounds, a small shift in mobile phase pH (as little as 0.1 pH units) can significantly alter retention time by changing the analyte's ionization state.[20] Ingress of atmospheric CO₂ can slowly lower the pH of unbuffered or poorly buffered mobile phases.[8] • Ensure your buffer has sufficient capacity and is within its effective pH range.• Measure pH accurately with a calibrated meter.• Keep reservoirs capped to minimize CO₂ absorption.
Column Temperature A 1°C change in column temperature can alter retention times by 1-2%.[9][20] Labs with significant ambient temperature fluctuations that do not use a column oven will see drift throughout the day. • Use a thermostatically controlled column compartment.• Set the temperature at least 5-10°C above the maximum ambient lab temperature for stability.
Flow Rate Inconsistency Leaks in the system or failing pump check valves/seals will lead to a lower, unstable flow rate, causing retention times to increase.[20] Air bubbles in the pump head also cause flow pulsation. • Perform a systematic leak check.• Ensure mobile phase is properly degassed.• Follow a regular maintenance schedule for pump seals and check valves.

| Column Equilibration | If the column is not fully equilibrated with the mobile phase before starting a sequence, you will observe retention time drift in the first few injections until equilibrium is reached. | • Always flush the column with at least 10-15 column volumes of the mobile phase before the first injection. |

Section 3: Optimization & Advanced Topics

Question: How can I improve the resolution between isopatulin and a closely eluting impurity?

Answer: Improving resolution (Rs) is about increasing the separation between two peak centers while keeping the peaks narrow. The resolution is governed by three factors: efficiency (N), selectivity (α), and retention factor (k).

G Strategies to Improve Resolution (Rs) cluster_selectivity Modify Mobile Phase or Stationary Phase cluster_efficiency Reduce Peak Broadening cluster_retention Increase Analyte Interaction Rs Improve Resolution (Rs) Selectivity Change Selectivity (α) (Most Powerful) Rs->Selectivity Efficiency Increase Efficiency (N) Rs->Efficiency Retention Increase Retention (k) Rs->Retention ChangeSolvent Change Organic Solvent (e.g., Acetonitrile to Methanol) Selectivity->ChangeSolvent ChangepH Adjust Mobile Phase pH Selectivity->ChangepH ChangeColumn Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) Selectivity->ChangeColumn ParticleSize Use Smaller Particle Size Column (e.g., 5µm -> 3µm or sub-2µm) Efficiency->ParticleSize FlowRate Decrease Flow Rate Efficiency->FlowRate DecreaseOrganic Decrease % Organic Solvent Retention->DecreaseOrganic

Caption: Key chromatographic factors that can be manipulated to improve resolution.

Practical Steps to Improve Resolution:

  • Optimize Selectivity (α): This is the most effective way to improve resolution.

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter elution order and improve separation because they have different interactions with the analyte and stationary phase.

    • Adjust Mobile Phase pH: Small changes in pH can drastically alter the retention of ionizable impurities, potentially moving them away from the isopatulin peak.

  • Increase Retention Factor (k): If peaks are eluting too early (k < 2), resolution will be poor.

    • Decrease Organic Content: Lowering the percentage of acetonitrile in the mobile phase will increase the retention time of both isopatulin and the impurity, often providing more time for the column to separate them.

  • Increase Efficiency (N): This makes peaks sharper and narrower.

    • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) gives more time for partitioning between the mobile and stationary phases, which can increase efficiency.[7]

    • Use a Longer Column or Smaller Particles: A longer column or a column packed with smaller particles (e.g., 3 µm instead of 5 µm) will generate more theoretical plates and thus higher efficiency, but will also increase backpressure.[4]

Question: Is isopatulin stable in the sample solvent, and how should I prepare my standards?

Answer: The stability of your analyte in solution is critical for accurate and reproducible quantification.[11] Mycotoxins can be susceptible to degradation under certain conditions. While specific stability data for isopatulin is not widely published, forced degradation studies are recommended during method validation to assess its stability.[21][22]

Protocol: Standard & Sample Preparation

  • Stock Solution: Prepare a stock solution of isopatulin (e.g., 1 mg/mL) in a solvent where it is freely soluble, such as acetonitrile or methanol. Store this solution in an amber vial at -18°C or colder to minimize degradation.[2]

  • Working Standards: Prepare working standards daily by diluting the stock solution in the mobile phase.[23] Diluting in the mobile phase prevents peak shape distortion that can occur if the sample solvent is much stronger than the mobile phase.

  • Sample Preparation: The goal is to extract isopatulin from the sample matrix and remove interferences. A common method for patulin in fruit juices involves liquid-liquid extraction with ethyl acetate, followed by a cleanup step with a sodium carbonate solution.[2][3] The final extract is often evaporated and reconstituted in the mobile phase.[2]

  • Stability Check: To check short-term stability, analyze a freshly prepared standard and then re-analyze it after it has been sitting in the autosampler for 24 hours. The peak area should not decrease by more than a pre-defined limit (e.g., 2-5%).[13]

References

  • Journal of Food and Drug Analysis. Determination of patulin in apple juice produced in Isparta, Turkey by HPLC with diode array detection. [Link]

  • ResearchGate. HPLC separation of patulin (Waters Spherisorb C 5 μm, 4.6 X 150mm...). [Link]

  • PubMed. An optimized method for the accurate determination of patulin in apple products by isotope dilution-liquid chromatography/mass spectrometry. [Link]

  • ResearchGate. Improved HPLC methodology for food control – furfurals and patulin as markers of quality. [Link]

  • ResearchGate. An optimized method for the accurate determination of patulin in apple products by isotope dilution-liquid chromatography/mass spectrometry. [Link]

  • PubChem. Isopatulin | C7H6O4 | CID 155497. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

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  • PubMed. The validated and sensitive HPLC-DAD method for determination of patulin in strawberries. [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • SIELC Technologies. Separation of Patulin on Newcrom R1 HPLC column. [Link]

  • Element Lab Solutions. Retention Time Variability in HPLC. [Link]

  • Chromatography Today. How Much Retention Time Variation Should I Expect?. [Link]

  • YouTube. Retention Time Shift or Variation Causes || Pharma Pill. [Link]

  • ResearchGate. What are the main causes of retention time instability in reversed-phase analysis by HPLC?. [Link]

  • PharmaCores. HPLC Column Guide (Part 1):7 Key Parameters for Better Separation. [Link]

  • Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. [Link]

  • LCGC International. How Much Retention Time Variation Is Normal?. [Link]

  • Agilent. Getting Off to a Good Start: Isocratic Method Development. [Link]

  • YouTube. UV/Vis spectroscopy. [Link]

  • ResearchGate. UV Spectrum of Isolate 8.1. [Link]

  • Patsnap Eureka. Measuring Luteolin's Ultraviolet Absorption Potential. [Link]

  • NIH. Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core Stationary Phase. [Link]

  • Nikolaychuk. UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. [Link]

  • NIH. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. [Link]

  • PubMed. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. [Link]

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Addressing matrix interference in Isopatulin detection assays

Author: BenchChem Technical Support Team. Date: January 2026

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Navigating Matrix Interference in Isopatulin Analysis

Welcome to the technical support center for Isopatulin (IPT) detection assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to matrix interference. As your virtual application scientist, I will provide not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your experimental workflow. Our goal is to ensure the integrity and accuracy of your data through robust, self-validating protocols.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common issues encountered during Isopatulin analysis.

Q1: My HPLC analysis of apple juice shows a peak that co-elutes with my Isopatulin standard, leading to artificially high readings. What could be the cause?

A1: A likely interferent in apple juice is 5-Hydroxymethylfurfural (5-HMF), a compound formed during the thermal treatment of the juice.[1][2] Both Isopatulin and 5-HMF share a maximum UV absorption around 276 nm, making chromatographic resolution critical.[2] Another identified interferent in some apple juices is adenosine, which can also lead to overestimation.[3]

  • Quick Solution: Adjusting the mobile phase composition, for instance by increasing the acetonitrile concentration, can improve the resolution between Isopatulin and 5-HMF.[1] For adenosine interference, using an HPLC column with a higher carbon content (>15.5%) has been shown to be an effective and simple modification to the official AOAC method.[3]

Q2: I'm experiencing low Isopatulin recovery after my sample cleanup procedure. What are the common causes?

A2: Low recovery can stem from several factors:

  • Incomplete Elution: The elution solvent may not be strong enough to displace the Isopatulin from the Solid-Phase Extraction (SPE) sorbent.

  • Analyte Degradation: Isopatulin is labile in alkaline conditions.[1] If your extraction or cleanup involves basic solutions, you may be losing your analyte.

  • Irreversible Binding: Highly complex matrices can contain compounds that cause irreversible binding of Isopatulin to the sample matrix or the cleanup column.

  • Quick Solution: First, verify the pH of all your solutions. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is appropriate for the sorbent and analyte chemistry. Consider performing a spike-and-recovery experiment with a clean matrix to confirm your procedure is working under ideal conditions before moving to complex samples.[4]

Q3: My ELISA results show high background noise across the entire plate. What's the first thing I should check?

A3: High background in ELISA is often due to insufficient washing or non-specific binding.[5] Another common issue is the concentration of the detection antibody being too high.

  • Quick Solution: Increase the number of wash cycles or the soaking time during washes.[6] Ensure your blocking buffer is fresh and incubated for the recommended time. You should also titrate your detection antibody to find the optimal concentration that gives a strong signal with low background. Finally, check for potential contamination in your buffers or substrate solution.[5]

Q4: What is the "matrix effect" in LC-MS/MS analysis and how do I know if it's affecting my Isopatulin results?

A4: The matrix effect in LC-MS/MS is the alteration (suppression or enhancement) of the ionization of the target analyte due to co-eluting compounds from the sample matrix.[7][8] This can lead to inaccurate quantification.[7]

  • Quick Solution: To determine if you have a matrix effect, you can perform a post-extraction spike experiment.[9] This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent. A significant difference indicates a matrix effect.[10] Using an isotopically labeled internal standard is the most effective way to compensate for this effect.[11]

Section 2: In-Depth Troubleshooting Guides
Issue 1: Poor Analyte Recovery (<70%)

Low recovery is a critical issue that compromises the accuracy of quantification. This guide will walk you through a logical troubleshooting process.

Below is a decision tree to help diagnose the root cause of low recovery.

LowRecovery Start Start: Low Recovery (<70%) Check_pH Verify pH of all reagents & samples Start->Check_pH pH_OK pH is Neutral/Acidic Check_pH->pH_OK Yes pH_Bad pH is Alkaline (>7.5) Check_pH->pH_Bad No Check_SPE Evaluate SPE Procedure pH_OK->Check_SPE Fix_pH Adjust pH to ~4.0. IPT is labile in alkali. pH_Bad->Fix_pH SPE_Condition Check Conditioning & Equilibration Check_SPE->SPE_Condition SPE_Elution Check Elution Solvent Check_SPE->SPE_Elution Spike_Test Perform Spike Test in Clean Solvent Check_SPE->Spike_Test No obvious issue Fix_SPE_Condition Re-optimize conditioning (See Protocol 1) SPE_Condition->Fix_SPE_Condition Issue Found Fix_SPE_Elution Test stronger elution solvent (e.g., increase organic %) SPE_Elution->Fix_SPE_Elution Issue Found Spike_OK Recovery >90%? Spike_Test->Spike_OK Yes Spike_Fail Recovery <90%? Spike_Test->Spike_Fail No Matrix_Problem Indicates Matrix-Specific Irreversible Binding. Consider alternative cleanup. Spike_OK->Matrix_Problem Method_Problem Indicates fundamental flaw in method/reagents. Re-prepare standards/reagents. Spike_Fail->Method_Problem

Caption: Troubleshooting workflow for low Isopatulin recovery.

  • pH-Induced Degradation: Isopatulin contains a lactone ring that is susceptible to hydrolysis under alkaline conditions.[1]

    • Explanation: If any of your buffers or extraction solutions have a pH greater than 7.5, you risk opening this ring and degrading the analyte, leading to significant signal loss.

    • Solution: Ensure all aqueous solutions used in the extraction and cleanup process are buffered to a pH of around 4.0.[12]

  • Suboptimal Solid-Phase Extraction (SPE): SPE is a powerful cleanup tool, but each step is critical for good recovery.[13][14]

    • Explanation:

      • Conditioning: The initial solvent wash (e.g., methanol) solvates the functional groups of the sorbent, preparing it to interact with the sample.[15]

      • Equilibration: The second wash with a solvent similar to the sample matrix (e.g., water) prepares the sorbent for sample loading.[15] Failure in these steps leads to inconsistent binding.

      • Elution: If the elution solvent is too weak, it cannot overcome the interaction between the Isopatulin and the sorbent, leaving the analyte behind on the column.[15]

    • Solution: Review and optimize your SPE protocol (see Protocol 1 below). A common issue is an elution solvent that is not strong enough. For a C18 column, if you are using a 50:50 acetonitrile:water mixture for elution, try increasing the acetonitrile percentage to 70% or 80%.

Issue 2: High Signal Variability or False Positives in Complex Matrices

This issue often points to insufficient sample cleanup, where endogenous matrix components interfere with the detection method.

Complex matrices like fruit juices, grains, and biological fluids contain numerous compounds that can interfere with analysis.[16][17]

Interfering Substance ClassCommon MatricesMechanism of InterferenceRecommended Cleanup Strategy
Phenolic Compounds Apple Juice, Grains, CoffeeCo-elution in HPLC; cross-reactivity in ELISA.[18][19]Solid-Phase Extraction (SPE) with C18 or PSA sorbents; QuEChERS with GCB.[20]
5-HMF & Adenosine Apple Juice (processed)Co-elution with Isopatulin in HPLC, causing signal overlap.[2][3]Optimization of HPLC mobile phase and column chemistry.[1][3]
Proteins & Lipids Serum, Plasma, Fatty FoodsNon-specific binding in ELISA; ion suppression in LC-MS.[21][22]Protein precipitation; Liquid-Liquid Extraction (LLE); QuEChERS.[23]
Sugars/Pectins Fruit ProductsCan clog HPLC columns and interfere with extraction efficiency.[2]Use of pectinase enzymes during sample prep; dispersive SPE cleanup.[12][24]

For particularly challenging matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a robust cleanup.[25][26] It involves an extraction and partitioning step followed by a dispersive SPE (dSPE) cleanup.

QuEChERS cluster_0 Step 1: Extraction & Partitioning cluster_1 Step 2: Dispersive SPE (dSPE) Cleanup Sample 1. Homogenized Sample (e.g., 10g) Add_ACN 2. Add Acetonitrile (ACN) Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts (MgSO4, NaCl, Citrate) Add_ACN->Add_Salts Shake 4. Shake Vigorously Add_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Supernatant 6. Take Aliquot of ACN Supernatant Centrifuge1->Supernatant Add_dSPE 7. Add to dSPE Tube (MgSO4, PSA, GCB) Vortex 8. Vortex Centrifuge2 9. Centrifuge Final_Extract 10. Collect Supernatant for Analysis (HPLC/LC-MS) Centrifuge2->Final_Extract

Caption: General workflow of the QuEChERS sample cleanup method.

  • Causality Explained:

    • Extraction: Acetonitrile is used to extract a broad range of analytes.

    • Partitioning: Adding salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) induces phase separation between the water in the sample and the acetonitrile layer, forcing the analytes into the organic layer.[26]

    • dSPE Cleanup: The supernatant is mixed with a combination of sorbents. Primary Secondary Amine (PSA) removes sugars and organic acids, C18 removes nonpolar interferences like fats, and Graphitized Carbon Black (GCB) is highly effective at removing pigments and phenolic compounds.[20][27]

Section 3: Validated Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Isopatulin in Apple Juice

This protocol is adapted from established methods for the cleanup of Isopatulin from fruit juices.[13][28]

  • Materials:

    • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

    • Methanol (HPLC grade)

    • Deionized Water (pH adjusted to 4.0 with acetic acid)

    • Ethyl Acetate (HPLC grade)

    • Nitrogen evaporator

  • Procedure:

    • Conditioning: Pass 5 mL of methanol through the C18 cartridge. Do not let the sorbent go dry.

    • Equilibration: Pass 5 mL of pH 4.0 deionized water through the cartridge. Do not let the sorbent go dry.

    • Sample Loading: Load 10 mL of your pre-filtered apple juice sample onto the cartridge. Pass the sample through at a slow, steady flow rate (approx. 1-2 mL/min).

    • Washing: Pass 5 mL of pH 4.0 deionized water through the cartridge to wash away polar interferences like sugars.

    • Drying: Dry the cartridge thoroughly by applying a vacuum or positive pressure for 10-15 minutes. This step is crucial to ensure efficient elution.

    • Elution: Elute the Isopatulin from the cartridge with 5 mL of ethyl acetate into a clean collection tube.

    • Concentration: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for your HPLC analysis.

Protocol 2: Matrix-Matched Calibration for LC-MS/MS

To compensate for matrix effects that are not eliminated by cleanup, a matrix-matched calibration is essential for accurate quantification.[4][22]

  • Prepare Blank Matrix Extract:

    • Source a sample of the matrix (e.g., apple juice) that is certified to be free of Isopatulin.

    • Process this blank matrix through your entire sample preparation and cleanup procedure (e.g., QuEChERS or SPE) as described above. The final, clean extract is your "blank matrix."

  • Prepare Calibration Standards:

    • Create a stock solution of your Isopatulin standard in a pure solvent (e.g., acetonitrile).

    • Perform a serial dilution of your stock solution using the blank matrix extract as the diluent, not pure solvent.

    • This creates a set of calibration standards (e.g., 5, 10, 25, 50, 100 µg/L) where each standard contains the same level of matrix components as your unknown samples.

  • Analysis:

    • Construct your calibration curve using the peak areas from your matrix-matched standards.

    • Quantify your unknown samples against this curve. The effect of any ion suppression or enhancement will be the same for both the standards and the samples, leading to more accurate results.[10]

References
  • Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. (n.d.). MDPI. [Link]

  • Development and Validation of Analytical Methods for Mycotoxins in Food, Medicinal Herbs and Feed. (2009). University of Bonn. [Link]

  • Detection of Mycotoxin Patulin in Apple Juice. (1999). Journal of Food and Drug Analysis. [Link]

  • The Existing Methods and Novel Approaches in Mycotoxins' Detection. (2020). PMC - NIH. [Link]

  • Patulin in Apples and Apple-Based Food Products: The Burdens and the Mitigation Strategies. (2018). PMC - PubMed Central. [Link]

  • Can phenolic compounds be used for the protection of corn from fungal invasion and mycotoxin contamination during storage? (2006). PubMed. [Link]

  • Validation of analytical methods for determining mycotoxins in foodstuffs. (2021). ResearchGate. [Link]

  • AOAC 2001.07 Patulin Detection in Apple Juice. (n.d.). Testing Laboratory. [Link]

  • Identification of an interfering substrate in apple juice and improvement for determination of patulin with high-performance liquid chromatography analyses. (2009). PubMed. [Link]

  • Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices. (2021). ACS Omega. [Link]

  • Monitoring Phenolic Compounds in Rice during the Growing Season in Relation to Fungal and Mycotoxin Contamination. (2021). MDPI. [Link]

  • Phenolic compound in beans as protection against mycotoxins. (2022). ResearchGate. [Link]

  • Can phenolic compounds be used for the protection of corn from fungal invasion and mycotoxin contamination during storage? (2006). ResearchGate. [Link]

  • Collaborative investigation of matrix effects in mycotoxin determination by high performance liquid chromatography coupled to mass spectrometry. (2013). ResearchGate. [Link]

  • Quantitative analysis of patulin in apple juice by thin-layer chromatography using charge coupled device detector. (2005). ResearchGate. [Link]

  • Determination of Patulin in Processed Foods Using QuEChERS Extraction and UHPLC–MS–MS Analysis. (n.d.). LCGC International. [Link]

  • Endogenic Phenolic Compounds of Barley as Potential Biomarkers Related to Grain Mycotoxin Production and Cultivar Selection. (2023). NIH. [Link]

  • ELISA Troubleshooting Guide. (n.d.). Arigo Biolaboratories. [Link]

  • Comparison of the matrix effect of each mycotoxin with different... (2022). ResearchGate. [Link]

  • An Improved Analytical Approach Based on µ-QuEChERS Combined with LC-ESI/MS for Monitoring the Occurrence and Levels of Patulin in Commercial Apple Juices. (2023). SciSpace. [Link]

  • Patulin levels in apple juices as determined with the AOAC official method 995.10 and the improved method. (2009). ResearchGate. [Link]

  • Case Study - Resolving Issues with Matrix Effect. (n.d.). Altasciences. [Link]

  • Determination of patulin in apple juice by liquid chromatography: collaborative study. (1996). Journal of AOAC International. [Link]

  • Solid phase extraction in food analysis. (n.d.). [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]

  • AOAC 2000.02-Patulin in Clear and Cloudy Apple Juices. (n.d.). Scribd. [Link]

  • Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. (2015). CORE. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2019). PMC - NIH. [Link]

  • Managing Matrix Interference in Immunoassays: Tips and Solutions. (2024). Bio-Connect.nl. [Link]

  • Solid-Phase Extraction (SPE): Principles and Applications in Food Samples. (2021). PubMed. [Link]

  • QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. (2012). PubMed. [Link]

  • Developments in analytical techniques for mycotoxin determination: an update for 2022-23. (2024). Brill. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluid. (2014). Semantic Scholar. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. [Link]

  • Optimization of ICP-MS Analysis for Studying Matrix Effects in Biological Fluids. (2023). [Link]

  • The QuEChERS Method. (2006). eurl-pesticides.eu. [Link]

  • SOLID-PHASE EXTRACTION (SPE): PRINCIPLES AND APPLICATIONS IN FOOD SAMPLES. (2021). Acta Sci. Pol. Technol. Aliment. [Link]

  • Analysis of Patulin in Apple Products Marketed in Belgium: Intra-Laboratory Validation Study and Occurrence. (2022). MDPI. [Link]

  • Sample Matrix Interference in ELISA, How to Overcome It. (n.d.). Cygnus Technologies. [Link]

  • Understanding and Improving Solid-Phase Extraction. (2020). LCGC International. [Link]

  • Overcoming Matrix Interference in Plate-Based Immunoassays. (n.d.). Sword Bio. [Link]

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Strategies to minimize Isopatulin degradation during extraction

Author: BenchChem Technical Support Team. Date: January 2026

Isopatulin Extraction Technical Support Center

A Senior Application Scientist's Guide to Preserving Analyte Integrity

Welcome to the technical support center for Isopatulin (ISO) analysis. As scientists and researchers, we understand that the accuracy of your results hinges on the integrity of your sample preparation. Isopatulin, a mycotoxin of significant concern in food safety, is notoriously unstable, and its degradation during extraction is a primary cause of inaccurate quantification and low recovery.

This guide is designed to provide you with an in-depth understanding of why Isopatulin degrades and to offer field-proven strategies and troubleshooting advice to minimize its loss during extraction.

Section 1: Understanding Isopatulin's Instability

FAQ: What makes Isopatulin so chemically fragile during extraction?

Isopatulin's instability is rooted in its chemical structure, specifically the unsaturated γ-lactone ring. This part of the molecule is susceptible to nucleophilic attack, which can lead to ring-opening and subsequent degradation. The primary factors that trigger this degradation are:

  • Alkaline Conditions: Isopatulin is highly unstable in alkaline or even neutral solutions. The presence of hydroxide ions promotes the hydrolysis of the lactone ring, leading to the formation of less active or inactive compounds. This is a common issue in methods that use alkaline washes, such as sodium carbonate clean-up steps, which can lead to significant analyte loss.[1]

  • High Temperatures: Thermal processing can accelerate the degradation of Isopatulin. While it shows some stability at lower temperatures, elevated temperatures, especially in combination with non-ideal pH, can significantly increase the rate of degradation.[2]

  • Light Exposure: Some molecules are sensitive to photodegradation, and while Isopatulin's sensitivity is less pronounced than its pH and thermal lability, it is still a factor to consider. Exposure to UV light can lead to the formation of degradation products.[3]

Isopatulin Degradation Pathway

The diagram below illustrates the primary degradation pathway of Isopatulin, focusing on the vulnerability of the lactone ring to alkaline hydrolysis.

G cluster_main Isopatulin Degradation cluster_conditions Degradation Conditions Isopatulin Isopatulin (Intact Lactone Ring) Degradation_Product Degradation Products (e.g., Ascladiol, Ring-Opened Species) Isopatulin->Degradation_Product Hydrolysis/ Rearrangement Alkaline_pH Alkaline pH (e.g., > 7) High_Temp High Temperature (e.g., > 60°C) UV_Light UV Light

Caption: Primary degradation pathway of Isopatulin.

Section 2: Proactive Strategies for Minimizing Degradation

To ensure high recovery and accurate quantification of Isopatulin, a proactive approach to your extraction methodology is crucial. The following strategies are designed to counteract the main drivers of degradation.

Critical Role of pH Control

Maintaining an acidic environment is the single most important factor in preserving Isopatulin's integrity.

  • Mechanism: An acidic pH (typically between 3.5 and 5.5) stabilizes the lactone ring, preventing the hydrolysis that occurs in neutral or alkaline conditions.[2]

  • Practical Implementation: Acidify your sample matrix before extraction. A common and effective approach is to dilute the sample (e.g., apple juice) with a solution of 2% acetic acid.[1]

Table 1: Influence of pH on Isopatulin Stability

pH RangeStabilityRecommended ActionReference
< 3.5HighOptimal for extraction and storage.[2]
3.5 - 5.5GoodGenerally stable for typical processing times.[2]
6.0 - 7.0PoorSignificant degradation can occur. Avoid this range.[4]
> 7.0Very PoorRapid degradation. Avoid alkaline washes.[1]
Temperature Management

While Isopatulin is relatively stable at ambient temperatures in an acidic medium, heat can accelerate degradation.

  • Mechanism: Increased thermal energy can overcome the activation energy required for degradation reactions.

  • Practical Implementation:

    • Perform extractions at room temperature or, if possible, in a chilled environment (e.g., on ice).

    • When evaporating solvents, use a gentle stream of nitrogen at a controlled, low temperature (e.g., below 40°C).[5] Avoid high-temperature rotary evaporators.

Table 2: Effect of Temperature on Isopatulin Degradation

TemperatureConditionDegradation PotentialRecommended ActionReference
4°CRefrigeratedVery LowIdeal for long-term storage of extracts.
20-25°CAmbientLow (in acidic pH)Suitable for extraction procedures.
> 40°CEvaporationModerateUse with caution and for short durations.[5]
> 60°CHeatingHighAvoid heating samples containing Isopatulin.[6]
Solvent Selection and Handling

The choice of extraction solvent is critical for both efficiency and stability.

  • Recommended Solvents: Ethyl acetate is a widely used and effective solvent for liquid-liquid extraction (LLE) of Isopatulin.[7] Acetonitrile is also a good choice, particularly in QuEChERS-style methods and for preparing stable standard solutions.[8]

  • Solvent Purity: Always use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation.

Section 3: Optimized Extraction Protocol & Workflow

This section provides a detailed, step-by-step protocol for an optimized Solid-Phase Extraction (SPE) method, which offers superior cleanup and concentration compared to traditional LLE, minimizing interferences from compounds like 5-hydroxymethylfurfurfural (HMF).[1]

Optimized SPE Workflow for Isopatulin Extraction

G cluster_workflow Optimized Isopatulin SPE Workflow start Start: Liquid Sample (e.g., Apple Juice) ph_adjust 1. pH Adjustment (Dilute 1:1 with 2% Acetic Acid) start->ph_adjust load_sample 3. Load Sample (Slow, controlled flow rate) ph_adjust->load_sample spe_condition 2. SPE Cartridge Conditioning (e.g., Acetonitrile, then Water) spe_condition->load_sample Prepare before loading wash_spe 4. Wash Cartridge (e.g., 1% Sodium Bicarbonate, then Water) load_sample->wash_spe dry_spe 5. Dry Cartridge (Apply strong vacuum) wash_spe->dry_spe elute 6. Elute Isopatulin (e.g., Diethyl Ether / Ethyl Acetate) dry_spe->elute evaporate 7. Evaporation (Gentle N2 stream, <40°C) elute->evaporate reconstitute 8. Reconstitution (Mobile Phase or Acetonitrile) evaporate->reconstitute end Analysis (HPLC-UV or LC-MS/MS) reconstitute->end

Caption: Optimized SPE workflow for Isopatulin extraction.

Detailed Protocol Steps:
  • Sample Preparation:

    • For clear liquid samples like apple juice, centrifuge to remove any solids.

    • Dilute the sample in a 1:1 ratio with a 2% acetic acid solution.[1] This step is critical for stabilizing the Isopatulin.

  • SPE Cartridge Conditioning:

    • Select an appropriate SPE cartridge (e.g., Molecularly Imprinted Polymer (MIP) or a suitable polymeric sorbent).

    • Condition the cartridge by passing 2 mL of acetonitrile, followed by 1 mL of deionized water. Ensure the sorbent does not go dry.

  • Sample Loading:

    • Load 4 mL of the acidified sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).

  • Washing (Interference Removal):

    • Wash the cartridge with 1 mL of 1% sodium bicarbonate solution, followed by 2 mL of deionized water. This step helps remove interfering components.

    • After washing, apply a strong vacuum for approximately 10-20 seconds to thoroughly dry the sorbent bed.

  • Elution:

    • Elute the Isopatulin from the cartridge using an appropriate solvent mixture. A common combination is 0.5 mL of diethyl ether followed by 2 mL of ethyl acetate.[1] Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen in a water bath set to no higher than 40°C.

    • Reconstitute the dried residue in a known, small volume (e.g., 500 µL) of mobile phase or acetonitrile for analysis.

Section 4: Troubleshooting Guide

Q: My Isopatulin recovery is consistently low. What are the most likely causes?

A: Low recovery is a common problem and can usually be traced to one of several factors.[9]

  • Improper pH: This is the most frequent cause. Ensure your sample is acidified before any extraction or cleanup steps. Verify the pH of your sample/acetic acid mixture.

  • Degradation During Cleanup: The use of a sodium carbonate wash, as suggested in some older LLE methods, is a major source of degradation. If using SPE, ensure the bicarbonate wash is brief and followed by a water wash.

  • Thermal Stress: Check the temperature of your evaporation step. High temperatures will degrade Isopatulin.[5]

  • Incomplete Elution from SPE: Your elution solvent may not be strong enough, or the volume may be insufficient. Try increasing the volume of your elution solvent or using a stronger solvent mixture.

Q: I'm seeing unexpected peaks in my chromatogram near my Isopatulin peak. Could these be degradation products?

A: It is highly possible. When Isopatulin degrades, it can form various products, such as ascladiol or deoxypatulinic acid, which may appear as extra peaks in your chromatogram.[3][10]

  • How to Verify: The best way to confirm is by using LC-MS/MS. By analyzing the mass-to-charge ratio (m/z) of the unknown peaks, you can often identify them as known degradation products of Isopatulin. If you suspect degradation, re-prepare a standard under ideal conditions (acidic, no heat) and compare the chromatograms.

Q: How can I differentiate between degradation that occurs during extraction versus in the analytical instrument?

A: This is a crucial diagnostic step.

  • Post-Extraction Spike: Take your final, clean extract and spike it with a known amount of a fresh Isopatulin standard immediately before injection. If you see a sharp, single peak for Isopatulin with the expected recovery, it suggests your extraction process is the source of degradation.

  • In-Vial Stability: Prepare a standard of Isopatulin in your final reconstitution solvent. Inject it immediately, and then again after it has been sitting in the autosampler for several hours. If the peak area decreases significantly over time, it points to instability in the solvent or conditions within the autosampler.

Q: Is it safe to use a rotary evaporator to concentrate my extract?

A: It is generally not recommended. Rotary evaporators often operate at higher temperatures and can be difficult to control precisely at the low temperatures required for Isopatulin stability. A gentle stream of nitrogen in a temperature-controlled water bath is a much safer and more reliable method for solvent evaporation.[5]

Section 5: Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for Isopatulin stock solutions and prepared extracts?

A: Stock solutions should be prepared in an acidic solvent like acetonitrile with 0.1% acetic acid and stored in amber vials at -20°C to protect from light and heat. Prepared extracts should be analyzed as quickly as possible but can be stored for a short period (up to 24-48 hours) at 4°C in a sealed, light-protected vial.

Q: How long is a prepared extract viable for analysis?

A: Ideally, extracts should be analyzed immediately after preparation. If storage is necessary, keep them at 4°C in the dark. Stability will depend on the matrix and the final solvent, but it's best practice to re-analyze within 24 hours to minimize the risk of degradation.

Q: Can matrix components accelerate Isopatulin degradation?

A: Yes. Certain matrix components, particularly those that can alter the local pH or contain oxidative enzymes, can potentially accelerate degradation. This is why a robust cleanup method like SPE is highly recommended to remove as much of the sample matrix as possible before the final analysis.

References

  • Chemical structures of patulin a and the proposed degradation products... ResearchGate. [Link]

  • Degradation products of patulin. ResearchGate. [Link]

  • Analysis of patulin in apple products by liquid-liquid extraction, solid phase extraction and matrix solid-phase dispersion methods: A comparative study. ResearchGate. [Link]

  • Efficient Biodegradation of Patulin by Aspergillus niger FS10 and Metabolic Response of Degrading Strain. MDPI. [Link]

  • Dispersive solid phase extraction using a hydrophilic molecularly imprinted polymer for the selective extraction of patulin in apple juice samples. PMC - NIH. [Link]

  • A new solid-phase extraction and HPLC method for determination of patulin in apple products and hawthorn juice in China. PubMed. [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. [Link]

  • Identification of the Main Degradation Products of Patulin Generated Through Heat Detoxication Treatments. ResearchGate. [Link]

  • The optimal extraction and stability of atranorin from lichens, in relation to solvent and pH. ResearchGate. [Link]

  • Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC. PubMed. [Link]

  • Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. PMC - NIH. [Link]

  • The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. PMC - NIH. [Link]

  • The effect of pH, temperature and heating time on inulin chemical stability. ResearchGate. [Link]

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Enhancing the resolution of Isopatulin peaks in chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isopatulin analysis. This guide is designed for researchers, scientists, and drug development professionals who are working to achieve high-resolution separation of Isopatulin. As a mycotoxin structurally similar to patulin, Isopatulin presents unique challenges in chromatography due to its polarity.[1][2] This document provides in-depth, experience-based answers to common problems, moving beyond simple instructions to explain the underlying chromatographic principles. Our goal is to empower you to not only solve current issues but also to develop robust and reliable analytical methods.

Part 1: Frequently Asked Questions - The Fundamentals

This section addresses foundational questions about Isopatulin and the goals of chromatographic separation.

Q1: What is Isopatulin and why is its chromatography challenging?

Isopatulin is a mycotoxin, a polyketide-derived fungal metabolite produced by species of Penicillium and Aspergillus.[1][2] Structurally, it is a polar, low-molecular-weight lactone.[1] Its polarity is the primary source of analytical difficulty. In reversed-phase HPLC, which is the most common technique for mycotoxin analysis, highly polar molecules often exhibit poor retention, leading to elution near the solvent front where interference from matrix components is highest.[3][4] Furthermore, its structure contains functional groups that can engage in undesirable secondary interactions with the stationary phase, causing poor peak shapes like tailing.

Q2: What does "enhancing peak resolution" actually mean?

In chromatography, resolution (Rs) is the quantitative measure of how well two peaks are separated. An Rs value of 1.5 indicates baseline resolution, which is the goal for accurate quantification.[5] Resolution is governed by three key factors:

  • Efficiency (N): A measure of peak sharpness or narrowness. Higher efficiency (more "theoretical plates") leads to narrower peaks that are easier to resolve.

  • Selectivity (α): The relative separation in the retention times of two adjacent peaks. This is the most critical factor for improving resolution.

  • Retention Factor (k'): A measure of how long an analyte is retained on the column. Sufficient retention (ideally k' between 2 and 10) is necessary to allow for separation to occur.

Enhancing resolution involves systematically optimizing one or more of these factors.[6]

Part 2: Troubleshooting Guide - Common Peak Problems

This section is structured to solve the specific issues you might be observing in your chromatogram.

Q1: My Isopatulin peak is tailing severely. What's causing this and how do I fix it?

Peak tailing, an asymmetry where the back of the peak is elongated, is a frequent problem when analyzing polar compounds on silica-based C18 columns.[7][8]

  • Primary Cause: Silanol Interactions. The underlying silica backbone of most reversed-phase columns has residual silanol groups (-Si-OH). At a mid-range pH (approx. 3-7), these silanols can become ionized (-Si-O⁻) and interact strongly with polar analytes like Isopatulin.[8] This secondary interaction mechanism causes a portion of the analyte molecules to be retained longer, resulting in a tailing peak.

  • Solutions:

    • Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. By adding an acidifier like formic acid or acetic acid to your mobile phase to bring the pH to between 2.5 and 3.5, you protonate the silanols (-Si-OH), minimizing these secondary interactions.[3][8]

    • Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanols have been chemically deactivated. Ensure you are using a high-quality, fully end-capped column.

    • Consider a Different Stationary Phase: If tailing persists, a column with a different chemistry may be required. A polar-embedded phase (which shields silanols) or a phenyl-hexyl phase (which offers different selectivity) can provide a better peak shape for polar analytes.[3][9]

    • Check for Column Contamination: Strongly retained impurities from previous injections can create active sites on the column that cause tailing.[6][10] If performance degrades over time, a column wash is necessary (see Protocol 2).

Q2: My Isopatulin peak is broad, reducing sensitivity and resolution. How can I sharpen it?

Broad peaks are a sign of poor efficiency and can be caused by multiple factors, both within and outside the column.[7][11]

  • Common Causes & Solutions:

    • Sample Solvent Mismatch: This is a very common culprit for early-eluting, polar analytes. If Isopatulin is dissolved in a solvent much stronger (i.e., with more organic content) than the mobile phase, the sample band will spread extensively upon injection, leading to a broad peak.[10][12] The Fix: Always aim to dissolve your sample in the mobile phase itself or in a solvent that is weaker (more aqueous) than the mobile phase.[12]

    • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause significant peak broadening.[8][12] The Fix: Use tubing with the smallest possible internal diameter (e.g., 0.125 mm or 0.005") and keep lengths to an absolute minimum. This is especially critical for UHPLC systems.

    • High Flow Rate: While increasing the flow rate shortens analysis time, an excessively high rate can reduce efficiency and broaden peaks.[5][13] The Fix: Consult the column's van Deemter plot if available, or empirically test lower flow rates to see if peak shape improves.

    • Column Deterioration: A void at the head of the column or channel formation in the packed bed can cause severe broadening.[14] This is often accompanied by a drop in backpressure and split peaks. The column typically needs to be replaced.

Q3: I see co-elution. How do I separate my Isopatulin peak from an interfering peak?

When two peaks overlap (co-elute), it means the selectivity (α) of your method is insufficient.[5] To resolve them, you must change the chemical or physical conditions to alter the relative retention times.

  • Solutions Ranked by Impact:

    • Change Organic Modifier: The choice of organic solvent is a powerful tool. Acetonitrile and methanol have different properties and will interact with your analytes and the stationary phase differently. If you are using acetonitrile, try switching to methanol (or vice-versa). This can dramatically alter selectivity and resolve co-eluting peaks.[15]

    • Adjust Mobile Phase pH: Small changes in pH can alter the ionization state of Isopatulin or interfering compounds, leading to significant shifts in retention and selectivity.[6][16] Systematically adjust the pH within the stable range of your column (typically pH 2-8 for silica).

    • Change the Column: Switching to a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded column) is the most profound way to change selectivity. The different surface chemistry provides entirely new separation mechanisms.[5][6]

    • Adjust Temperature: Temperature affects selectivity, though often less dramatically than mobile phase or column changes.[17][18] Increasing temperature generally decreases retention time but can sometimes reverse the elution order of closely eluting peaks.[19] Experiment with temperatures between 25°C and 45°C.

Part 3: Method Development & Optimization FAQs

This section provides proactive advice for building a robust analytical method for Isopatulin.

Q1: How do I choose the right column for Isopatulin analysis?

  • Phase Chemistry: Start with a high-quality, fully end-capped C18 column, as this is the workhorse of reversed-phase chromatography.[3] If you face issues with retention or peak shape, consider a column with a polar-embedded stationary phase, which is designed to provide better retention and shape for polar analytes in highly aqueous mobile phases.[9]

  • Column Dimensions: For standard HPLC, a column with dimensions of 4.6 mm x 150 mm and 3.5 µm particles is a good starting point. To improve efficiency and resolution (at the cost of higher backpressure), consider a longer column (250 mm) or one packed with smaller particles (e.g., sub-2 µm for UHPLC systems).[5][6]

Q2: How do temperature and flow rate affect my Isopatulin separation?

Temperature and flow rate are critical parameters that control efficiency and analysis time.

ParameterEffect on Retention TimeEffect on Peak Shape/EfficiencyEffect on ResolutionCausality & Key Considerations
Increase Flow Rate DecreasesCan Worsen (Broaden)May DecreaseReduces the time for analyte to interact with the stationary phase, potentially decreasing efficiency if the optimal flow rate is exceeded.[5][20]
Decrease Flow Rate IncreasesCan Improve (Sharpen)May IncreaseAllows more time for mass transfer, often leading to higher efficiency and better resolution, but at the cost of longer run times.[5][11]
Increase Temperature DecreasesGenerally ImprovesVariableLowers mobile phase viscosity, allowing for more efficient mass transfer and often sharper peaks.[18][19][21] It can also change selectivity, which may either improve or worsen the resolution of a specific peak pair.
Decrease Temperature IncreasesMay WorsenVariableIncreases mobile phase viscosity, which can slow mass transfer and lead to broader peaks. However, the increased retention can sometimes improve the separation of early eluting compounds.[5][17]

Q3: Should I use an isocratic or gradient method for Isopatulin?

  • Isocratic Method: An isocratic method uses a constant mobile phase composition throughout the run. It is simpler, more robust, and ideal if your Isopatulin peak is well-resolved from other components in a reasonable timeframe. For a single analyte like Isopatulin, an isocratic method is often preferred.

  • Gradient Method: A gradient method involves changing the mobile phase composition (e.g., increasing the percentage of organic solvent) during the run. This is necessary when analyzing samples with a wide range of polarities. A gradient can help elute strongly retained matrix components after your Isopatulin peak has eluted, effectively cleaning the column with each injection. A shallow gradient can also sometimes improve the resolution of closely eluting peaks.[6][18]

Part 4: Protocols & Workflows

Protocol 1: Systematic Mobile Phase Optimization for Isopatulin

This protocol provides a step-by-step workflow for developing a mobile phase to resolve a polar analyte like Isopatulin.

  • Establish Initial Conditions:

    • Column: High-quality, end-capped C18 (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Initial Composition: 95% A / 5% B.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Injection: Isopatulin standard dissolved in the mobile phase.

  • Optimize Retention (k'):

    • Inject the standard under initial conditions. The goal is a retention factor (k') between 2 and 10.

    • If retention is too low (k' < 2): Decrease the percentage of Mobile Phase B in 1-2% increments (e.g., to 97:3, 98:2). Isopatulin is polar, so very low organic content may be needed.[22]

    • If retention is too high (k' > 10): Increase the percentage of Mobile Phase B in 2-5% increments.

  • Troubleshoot & Optimize Selectivity (α):

    • Inject your sample matrix containing Isopatulin.

    • If co-elution occurs:

      • Step 3a: Replace Mobile Phase B (Acetonitrile) with Methanol and re-run the optimization from Step 2. The change in solvent can drastically alter selectivity.[15]

      • Step 3b: If co-elution persists, systematically adjust the column temperature (e.g., test at 25°C, 35°C, and 45°C) to see if it impacts the resolution of the critical pair.

Protocol 2: Column Cleaning and Regeneration

If you observe increasing peak tailing, broadening, or higher-than-normal backpressure over time, your column is likely contaminated.[10]

  • Disconnect the column from the detector.

  • Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of your mobile phase without any acid or buffer salts (e.g., 95:5 Water:Acetonitrile).

  • Strong Solvent Wash: Flush with 10-20 column volumes of 100% Acetonitrile.

  • Very Strong Solvent Wash: Flush with 10-20 column volumes of 100% Isopropanol.

  • Re-equilibration: Flush with 100% Acetonitrile (5-10 volumes), then gradually re-introduce your starting mobile phase composition and allow the column to equilibrate for at least 20-30 column volumes before use.

Workflow Diagram: Troubleshooting Poor Resolution

This diagram provides a logical path for diagnosing and solving resolution problems.

G cluster_0 Start: Diagnosis cluster_1 Problem Identification cluster_2 Solutions Start Poor Resolution Observed (Rs < 1.5) Tailing Are peaks tailing? Start->Tailing Check Peak Shape Broad Are peaks broad? Tailing->Broad No Sol_Tailing 1. Lower Mobile Phase pH (<3.5) 2. Use End-Capped Column 3. Clean Column Tailing->Sol_Tailing Yes Overlap Are peaks overlapping but well-shaped? Broad->Overlap No Sol_Broad 1. Match Sample Solvent to Mobile Phase 2. Minimize Extra-Column Volume 3. Optimize Flow Rate Broad->Sol_Broad Yes Sol_Overlap 1. Change Organic Modifier (ACN <> MeOH) 2. Adjust Temperature 3. Change Column Chemistry (e.g., Phenyl) Overlap->Sol_Overlap Yes Sol_Tailing->Broad Sol_Broad->Overlap

Sources

Technical Support Center: Troubleshooting Low Recovery of Isopatulin During Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Isopatulin purification. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with low recovery during the isolation and purification of Isopatulin. As a structural analog of the more extensively studied mycotoxin, Patulin, Isopatulin shares many of its chemical liabilities. This guide synthesizes field-proven insights and data from related compounds to provide a robust framework for troubleshooting and optimizing your purification workflow.

Section 1: Isopatulin Stability Profile: Understanding the "Why"

Isopatulin is a polyketide-derived fungal metabolite containing a lactone ring, a structure known for its susceptibility to certain chemical conditions.[1][2] Low recovery is often not a failure of a single step, but an accumulation of minor losses due to compound instability. Understanding these factors is the first step toward process optimization. The stability of its analog, Patulin, provides critical insights.

ParameterRisk Factor for Low RecoveryRecommended Handling & CausalitySupporting Evidence
pH High Instability at pH > 6.0 Maintain acidic conditions (pH 3.5 - 5.5) throughout extraction and chromatography. The lactone ring is prone to hydrolysis under neutral to alkaline conditions, opening the ring and forming a different, more polar compound that will not be recovered with the target analyte.Patulin is stable in aqueous media at pH 3.5-5.5 but degrades at more alkaline pH.[3][4] At pH 6, 50% of patulin degrades within 1 hour at 100°C.[5]
Temperature Thermal Degradation Avoid temperatures above 40°C, especially during solvent evaporation. Use low-temperature rotary evaporation or lyophilization. Heat accelerates the rate of hydrolysis and other degradation reactions.Patulin degradation increases significantly at temperatures above 90°C.[6] Even moderate heat can contribute to losses over time.
Light Photodegradation Protect all solutions containing Isopatulin from direct light. Use amber glassware or cover vessels with aluminum foil. UV radiation can provide the energy to break chemical bonds within the molecule, leading to degradation.UV light is known to destroy patulin, and this is a common mitigation strategy in the food industry.
Oxidizing Agents Oxidative Degradation Purge solvents with an inert gas (e.g., nitrogen or argon) before use. The presence of dissolved oxygen, especially in combination with metal ions, can lead to oxidative degradation of the molecule.Storage conditions, including the presence of oxygen and metal ions, affect patulin stability.[7]
Nucleophiles Adduct Formation Avoid buffers and reagents containing strong nucleophiles (e.g., thiols like DTT or cysteine, primary amines like Tris). The electrophilic nature of the lactone ring makes it a target for nucleophilic attack, forming covalent adducts and resulting in loss of the parent compound.Patulin is known to react with cysteine via a Michael addition reaction.[6]

Section 2: Frequently Asked Questions (FAQs)

Q: What is the single most common reason for low Isopatulin recovery?

A: The most frequent cause is pH-induced degradation. Many standard laboratory buffers (like PBS at pH 7.4) are in the alkaline range where the Isopatulin lactone ring is unstable.[3][5] Ensuring all your aqueous solutions, from extraction to chromatography mobile phases, are maintained in the pH 3.5-5.5 range is critical.

Q: I see a significant loss of material after my chromatography step. What should I check first?

A: First, verify the pH of your mobile phase. If the pH is appropriate, the issue is likely either incomplete elution or on-column degradation. The compound may be binding too strongly to your stationary phase, or the stationary phase itself may be catalyzing degradation. A troubleshooting workflow for this is detailed in Section 3.

Q: Which solvents are best for the initial extraction of Isopatulin?

A: Based on the properties of the related compound Patulin, polar organic solvents are effective.[8] Ethyl acetate is a common choice for extracting such mycotoxins from aqueous broths. Other options include ethanol and dimethylformamide, though their high boiling points can complicate downstream solvent removal. Always ensure the pH of the aqueous phase is adjusted to the stable range (3.5-5.5) before extraction.

Section 3: Comprehensive Troubleshooting Guide

This guide is structured to follow a typical purification workflow. Identify the stage where you suspect the most significant loss and follow the diagnostic steps.

General Purification Workflow for Isopatulin

Isopatulin Purification Workflow cluster_0 Upstream cluster_1 Extraction & Clarification cluster_2 Purification cluster_3 Final Product Culture Fungal Culture Broth Biomass_Removal Biomass Removal (Centrifugation/Filtration) Culture->Biomass_Removal pH_Adjust pH Adjustment (to 3.5-5.5) Biomass_Removal->pH_Adjust Extraction Solvent Extraction (e.g., Ethyl Acetate) pH_Adjust->Extraction Concentration_1 Solvent Evaporation (Crude Extract) Extraction->Concentration_1 Column_Chrom Column Chromatography (Silica or C18) Concentration_1->Column_Chrom Fraction_Collection Fraction Collection Column_Chrom->Fraction_Collection Purity_Analysis Purity Analysis (TLC/HPLC) Fraction_Collection->Purity_Analysis Concentration_2 Solvent Evaporation (Pure Isopatulin) Purity_Analysis->Concentration_2 Final_Product Pure Isopatulin Concentration_2->Final_Product

Caption: General experimental workflow for Isopatulin purification.

Problem Area 1: Low Yield After Initial Solvent Extraction

Q: My crude extract contains very little Isopatulin. What went wrong during the liquid-liquid extraction?

A: This points to issues with partitioning, degradation, or physical loss.

  • Potential Cause 1: Suboptimal pH of the Aqueous Phase.

    • Explanation: Isopatulin, like Patulin, is most stable and neutrally charged in an acidic environment.[3] If the pH is too high (>6), it can hydrolyze to its more polar carboxylate form, which will remain in the aqueous phase and not partition into the organic solvent.

    • Solution: Before extracting with an organic solvent like ethyl acetate, use a dilute acid (e.g., 1M HCl) to adjust the pH of your culture filtrate or aqueous solution to between 3.5 and 5.5. Verify with a pH meter.

  • Potential Cause 2: Inappropriate Extraction Solvent.

    • Explanation: The principle of "like dissolves like" governs solvent extraction. If the solvent is too non-polar (e.g., hexane), it will not efficiently extract the moderately polar Isopatulin. If it is too polar and miscible with water (e.g., methanol), it will not form a separate phase for extraction.

    • Solution: Ethyl acetate is the recommended starting point. If recovery remains low, consider testing other solvents such as dichloromethane (DCM) or a mixture of solvents. Perform small-scale analytical extractions to test efficiency before committing the entire batch.

  • Potential Cause 3: Emulsion Formation.

    • Explanation: The presence of proteins, lipids, and other cellular debris can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping a significant amount of your product.

    • Solution:

      • Prevention: Ensure the initial biomass removal and filtration steps are thorough.

      • Mitigation: To break an existing emulsion, try adding a saturated brine solution, gentle centrifugation of the separatory funnel, or passing the mixture through a pad of celite.

Problem Area 2: Significant Loss During Chromatographic Purification

Q: I have a good crude extract, but the recovery from my silica gel or C18 column is poor.

A: This suggests on-column degradation, irreversible binding, or incomplete elution.

  • Potential Cause 1: On-Column Degradation due to Stationary Phase.

    • Explanation: Standard silica gel can be slightly acidic and its surface contains Lewis acid sites that can catalyze the degradation of sensitive compounds. Similarly, some C18 phases can have residual acidic silanol groups.

    • Solution:

      • For Silica Gel: Deactivate the silica by pre-treating it with the mobile phase for an extended period. Alternatively, consider using a less acidic stationary phase like alumina (neutral or basic, test stability first) or a bonded-phase silica (like Diol).

      • For C18 (Reversed-Phase): Use an end-capped C18 column to minimize interaction with acidic silanol groups. Buffer the mobile phase to maintain a pH between 3.5 and 5.5 (e.g., with 0.1% formic acid or acetic acid in water/acetonitrile).

  • Potential Cause 2: Incomplete Elution.

    • Explanation: The mobile phase may not be strong enough (polar enough for silica, non-polar enough for C18) to desorb the Isopatulin from the column.[9]

    • Solution:

      • Develop a Gradient: Start with a weak mobile phase and gradually increase the solvent strength. For silica, you might run a gradient from 100% DCM to a DCM/Methanol mixture. For C18, you would run from a buffered water/acetonitrile mixture to a higher concentration of acetonitrile.

      • Test with TLC/Analytical HPLC: Before running the column, determine the optimal mobile phase composition using Thin Layer Chromatography (for silica) or analytical HPLC (for C18) to ensure the compound elutes with a reasonable retention factor (Rf) or retention time.

  • Potential Cause 3: Column Overloading.

    • Explanation: Every column has a finite binding capacity.[9] If you load too much crude extract, the excess compound will pass through without binding and be lost in the flow-through.

    • Solution: As a rule of thumb, the mass of crude material should be no more than 1-5% of the mass of the stationary phase for effective separation. If you have a large amount of crude extract, use a larger column.

Problem Area 3: Low Recovery After Solvent Removal

Q: My purified fractions looked good, but after rotary evaporation, I have very little material.

A: This is almost always due to thermal degradation.

  • Explanation: As detailed in the stability profile, Isopatulin is heat-sensitive. The combination of heat from a rotary evaporator's water bath and extended time can lead to significant degradation.

  • Solution:

    • Reduce Temperature: Keep the water bath temperature at or below 30-40°C. It will take longer to evaporate, but it will preserve your compound.

    • Use a High-Vacuum Pump: A better vacuum lowers the boiling point of the solvent, allowing for rapid evaporation at a lower temperature.

    • Consider Lyophilization: If your purified fractions are in a solvent mixture containing water (e.g., from a C18 column), you can freeze the sample and lyophilize (freeze-dry) it. This is the gentlest method for solvent removal as it involves no heat.

Section 4: Recommended Protocols

Protocol 4.1: Optimized Liquid-Liquid Extraction of Isopatulin
  • Clarification: Centrifuge the fungal culture broth at 5,000 x g for 20 minutes to pellet the biomass. Filter the supernatant through a 0.45 µm filter to remove any remaining particulates.

  • pH Adjustment: Transfer the clarified supernatant to a beaker. While stirring, slowly add 1M HCl dropwise until the pH of the solution is 4.0 ± 0.2. Monitor with a calibrated pH meter.

  • Extraction: Transfer the pH-adjusted solution to a separatory funnel. Add an equal volume of ethyl acetate. Stopper the funnel and invert gently 20-30 times, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Re-extraction: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Combine & Dry: Pool the organic layers. Dry the combined ethyl acetate extract by passing it through a column of anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 35°C . This will yield the crude Isopatulin extract.

Section 5: Troubleshooting Logic Flowchart

This flowchart provides a systematic path to diagnose the source of low recovery.

Troubleshooting Isopatulin Recovery Start Low Final Yield of Isopatulin CheckCrude Analyze Crude Extract Yield (before chromatography) Start->CheckCrude CrudeLow Problem is in Extraction Phase CheckCrude->CrudeLow Low CrudeOK Problem is in Purification/Post-Processing CheckCrude->CrudeOK OK CheckpH Was aqueous phase pH adjusted to 3.5-5.5? CrudeLow->CheckpH CheckSolvent Is extraction solvent appropriate (e.g., EtOAc)? CheckpH->CheckSolvent Yes FixpH Action: Adjust pH before extraction. CheckpH->FixpH No CheckEmulsion Was a significant emulsion formed? CheckSolvent->CheckEmulsion Yes FixSolvent Action: Test alternative solvents. CheckSolvent->FixSolvent No FixEmulsion Action: Improve clarification or use methods to break emulsion. CheckEmulsion->FixEmulsion Yes CheckColumnRecovery Analyze column flow-through and strip for lost product CrudeOK->CheckColumnRecovery LossInFlowthrough Product did not bind. Cause: Overloading or wrong mobile phase. CheckColumnRecovery->LossInFlowthrough Loss in Flow-through LossOnColumn Product bound but not recovered. Cause: Degradation or incomplete elution. CheckColumnRecovery->LossOnColumn Loss on Column RecoveryOK Recovery from column is good, but final mass is low. CheckColumnRecovery->RecoveryOK Recovery OK CheckElution Is mobile phase strong enough to elute product (TLC/HPLC data)? LossOnColumn->CheckElution FixElution Action: Optimize mobile phase (use gradient). CheckElution->FixElution No CheckStability Is mobile phase pH correct? Is stationary phase inert? CheckElution->CheckStability Yes FixStability Action: Buffer mobile phase, use end-capped or deactivated columns. CheckStability->FixStability No CheckEvap Was solvent evaporation performed at low temp (<40°C)? RecoveryOK->CheckEvap FixEvap Action: Use lower temp or lyophilization. CheckEvap->FixEvap No

Caption: A decision tree for troubleshooting low Isopatulin recovery.

Section 6: References

  • Risks of Patulin and Its Removal Procedures: A Review. (2017). Journal of Food Quality and Dangers Control.

  • Stability of patulin in a juice-like aqueous model system in the presence of ascorbic acid. (2007). Food and Chemical Toxicology.

  • Li, S., et al. (2021). Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. Foods.

  • Patulin - Product Information. Cayman Chemical.

  • Presence and stability of patulin in apple products: A review. (2019). Food Control.

  • Kim, E., et al. (2022). Degradation of Patulin in Pear Juice and Apple Juice by Ascorbic Acid and the Combination of Ascorbic Acid and Ferrous Iron. Foods.

  • Identification of the Main Degradation Products of Patulin Generated Through Heat Detoxication Treatments. (2022). Journal of Agricultural and Food Chemistry.

  • Troubleshooting low Spinosyn A recovery during extraction and purification. BenchChem.

  • Isopatulin | CAS#484-91-3. MedKoo Biosciences.

  • Isopatulin | C7H6O4 | CID 155497. PubChem, National Institutes of Health.

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025). WelchLab.

  • Solubility of Organic Compounds. University of Toronto.

Sources

Technical Support Center: Optimization of Cell-Based Assays for Isopatulin Toxicity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isopatulin toxicity screening. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for common cell-based assays used to evaluate the toxicity of Isopatulin, a mycotoxin structurally related to patulin.[1] This resource will help you navigate the complexities of assay optimization and ensure the generation of reliable and reproducible data.

Part 1: General Troubleshooting for Cell-Based Assays

High variability and inconsistent results are common challenges in cell-based assays.[2][3][4][5][6] Before delving into assay-specific issues, let's address some general problems that can affect any cell-based experiment.

Frequently Asked Questions (FAQs) - General Issues

Q1: My replicate wells show high variability. What are the common causes and solutions?

A1: High variability among replicate wells can obscure the true effect of Isopatulin. Several factors can contribute to this issue:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.

    • Solution: Ensure your cell suspension is homogenous by gently pipetting up and down before seeding. When plating, mix the cell suspension periodically to prevent settling.

  • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, leading to different cell growth patterns.

    • Solution: To minimize edge effects, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium and use only the inner wells for your experiment.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, including Isopatulin dilutions and assay reagents, can introduce significant variability.

    • Solution: Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is placed in the same position in each well, and dispense the liquid slowly and consistently.

Q2: I'm observing unexpected cytotoxicity in my vehicle control wells. What could be the cause?

A2: Cytotoxicity in vehicle control wells can be caused by the solvent used to dissolve Isopatulin or by suboptimal cell culture conditions.

  • Solvent Toxicity: The solvent used to dissolve Isopatulin, commonly dimethyl sulfoxide (DMSO) or ethanol, can be toxic to cells at certain concentrations.[7][8]

    • Solution: Determine the maximum non-toxic concentration of your solvent by performing a dose-response experiment with the solvent alone. It is crucial to keep the final solvent concentration consistent across all wells, including the untreated controls. For many cell lines, DMSO concentrations below 0.5% are generally considered safe.[7][8]

  • Suboptimal Cell Health: Unhealthy or stressed cells are more susceptible to any treatment.

    • Solution: Always use cells that are in the exponential growth phase and have been passaged a consistent number of times.[9] Ensure your cell culture conditions (e.g., temperature, CO2, humidity) are optimal.

Part 2: Assay-Specific Troubleshooting and FAQs

This section provides detailed troubleshooting for specific assays commonly used in mycotoxin toxicity screening.

Cell Viability and Cytotoxicity Assays

Cell viability and cytotoxicity assays are foundational for assessing the toxic effects of Isopatulin. Commonly used methods include MTT, MTS, and LDH release assays.

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10][11] Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[11]

Troubleshooting Common MTT Assay Issues

Issue Possible Cause(s) Troubleshooting Steps
High Background Signal - Phenol red interference in the culture medium.- Contamination of the culture with bacteria or yeast.[12]- Use phenol red-free medium during the MTT incubation step.[10]- Visually inspect plates for any signs of contamination.[12]
Low Absorbance Readings - Low cell seeding density.- Insufficient incubation time with the MTT reagent.[10][12]- Optimize cell seeding density to ensure a sufficient number of viable cells.[7][9][13]- Increase the MTT incubation time; some cell types may require longer incubation periods.[12]
Incomplete Solubilization of Formazan Crystals - Inadequate mixing after adding the solubilization solution.- Gently shake the plate on an orbital shaker to ensure complete dissolution of the formazan crystals. Pipetting the solution up and down can also help.

MTT Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[10]

  • Isopatulin Treatment: Treat the cells with various concentrations of Isopatulin and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free, phenol red-free medium) to each well.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[10]

  • Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[10]

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells B Isopatulin Treatment A->B Incubate C Add MTT Reagent B->C Incubate D Incubate C->D 2-4 hours E Add Solubilizer D->E F Read Absorbance E->F Mix

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[14]

Troubleshooting Common LDH Assay Issues

Issue Possible Cause(s) Troubleshooting Steps
High Background LDH in Controls - Suboptimal cell culture conditions leading to spontaneous cell death.- High endogenous LDH activity in the serum supplement.[15]- Physical damage to cells during handling.[15]- Ensure cells are healthy and not over-confluent.[15]- Use a serum-free medium or reduce the serum concentration during the assay.[15]- Handle cells gently during media changes and reagent additions.[15]
Low LDH Release in Treated Wells Despite Visible Cell Death - Assay performed too early before significant LDH release.- Inhibition of the LDH enzyme by the test compound.- Extend the treatment duration, as LDH is released during late-stage apoptosis or necrosis.[15]- To check for enzyme inhibition, add Isopatulin to the positive control (lysed cells) and see if the signal is reduced.[15]
Apoptosis Assays

Isopatulin, like its structural analog patulin, may induce apoptosis.[16][17] Apoptosis can be measured by assessing the activity of caspases, key enzymes in the apoptotic pathway.

The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[18][19]

Troubleshooting Common Caspase-3/7 Assay Issues

Issue Possible Cause(s) Troubleshooting Steps
Low Luminescent Signal - Insufficient number of apoptotic cells.- Degraded assay reagent.- Optimize the concentration of Isopatulin and the treatment time to induce a detectable level of apoptosis.- Ensure the reconstituted Caspase-Glo® 3/7 reagent is stored properly and used within its stability window.[19][20]
High Background Signal - Non-specific cleavage of the substrate.- Autoluminescence of Isopatulin.- Include a negative control with a caspase inhibitor to determine the level of non-specific signal.[21]- Test for compound interference by adding Isopatulin to a cell-free reaction.

Apoptosis_Pathway Isopatulin Isopatulin Cell Cell Isopatulin->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signals Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3_7 Caspase-3/7 Caspase9->Caspase3_7 Activation Apoptosis Apoptosis Caspase3_7->Apoptosis Execution

Oxidative Stress Assays

Mycotoxins, including patulin, are known to induce oxidative stress.[22][23][24][25][26] Therefore, assessing oxidative stress is crucial for understanding the toxic mechanism of Isopatulin.

ROS are highly reactive molecules that can damage cellular components. Cellular ROS levels can be measured using fluorescent probes like DCFDA.

Troubleshooting Common ROS Assay Issues

Issue Possible Cause(s) Troubleshooting Steps
High Background Fluorescence - Autofluorescence of Isopatulin or the cell culture medium.- Photobleaching of the fluorescent probe.- Include a control well with Isopatulin but without the fluorescent probe to measure its intrinsic fluorescence.- Minimize the exposure of the stained cells to light.
Low Fluorescent Signal - Insufficient ROS production.- Quenching of the fluorescent signal by Isopatulin.- Optimize the concentration of Isopatulin and the treatment time.- Test for quenching by adding Isopatulin to a known ROS-generating system.

Malondialdehyde (MDA) is a major product of lipid peroxidation and a widely used marker of oxidative stress.[25]

Troubleshooting Common MDA Assay Issues

Issue Possible Cause(s) Troubleshooting Steps
High Variability between Replicates - Inconsistent sample handling and processing.- Interference from other aldehydes in the sample.- Ensure consistent timing and temperature for all steps of the assay.- Consider using a more specific method for MDA measurement, such as a competitive ELISA.

Part 3: Data Interpretation and Best Practices

  • Dose-Response Curves: Always perform dose-response experiments to determine the concentration at which Isopatulin exerts its toxic effects. This will allow you to calculate key parameters such as the IC50 (half-maximal inhibitory concentration).

  • Time-Course Experiments: The toxic effects of Isopatulin may be time-dependent. Conduct time-course experiments to identify the optimal time point for your assays.

  • Multiplexing Assays: To gain a more comprehensive understanding of Isopatulin's toxicity, consider multiplexing different assays. For example, you can measure cell viability and apoptosis in the same well.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments. A positive control for cytotoxicity could be a known toxin, while a negative control is typically untreated cells.

By following these guidelines and troubleshooting tips, you can optimize your cell-based assays for Isopatulin toxicity screening and generate high-quality, reliable data.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health. Retrieved from [Link]

  • Tarasova, K., et al. (2025). Caspase 3/7 Activity. Protocols.io. Retrieved from [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • Iizuka, M., et al. (2022). Patulin and LL‐Z1640‐2 induce apoptosis of cancer cells by decreasing endogenous protein levels of Zic family member 5. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting of the lactate dehydrogenase (LDH) assay. Retrieved from [Link]

  • Iwahashi, H., et al. (n.d.). Mechanisms of patulin toxicity under conditions that inhibit yeast growth. PubMed. Retrieved from [Link]

  • Maresca, M. (n.d.). Mycotoxins and oxidative stress: Where are we?. ResearchGate. Retrieved from [Link]

  • Yang, Y., et al. (2022). Toxicity mechanism of patulin on 293 T cells and correlation analysis of Caspase family. National Institutes of Health. Retrieved from [Link]

  • Sirivarasai, J., et al. (n.d.). Mycotoxin-Induced Oxidative Stress and Its Impact on Human Folliculogenesis: Examining the Link to Reproductive Health. MDPI. Retrieved from [Link]

  • Marin, D. E., & Taranu, I. (n.d.). Impact of Mycotoxins on Animals' Oxidative Status. MDPI. Retrieved from [Link]

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Technical Support Center: Refinement of Protocols for Isopatulin Standard Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isopatulin analytical standard preparation. This guide is designed for researchers, scientists, and drug development professionals who rely on the accuracy and stability of mycotoxin standards for robust analytical results. Recognizing that Isopatulin is a less-studied metabolite compared to its structural analog, patulin, this document provides a framework for refining laboratory protocols by explaining the causality behind experimental choices and offering solutions to common challenges.

Part 1: Frequently Asked Questions (FAQs) & Foundational Knowledge

This section addresses fundamental questions and best practices that form the basis of a reliable standard preparation protocol.

Q1: What is Isopatulin, and why is an accurate standard essential for my research?

A: Isopatulin (CAS #484-91-3) is a polyketide-derived fungal metabolite produced by species of Penicillium and Aspergillus.[1] It shares a core lactone structure with the more well-known mycotoxin, patulin.[1] An accurately prepared analytical standard is the cornerstone of all quantitative analysis. Without a reliable standard of known concentration and purity, it is impossible to accurately measure the concentration of Isopatulin in experimental samples, validate analytical methods (like HPLC or LC-MS), or ensure data reproducibility.[2]

Q2: I've just received a vial of Isopatulin. What is the first thing I should do?

A: Before opening the vial, you must consult the Certificate of Analysis (CoA) provided by the manufacturer.[3][4] This document is critical and contains essential information you will need to proceed.

  • Purity/Potency: This value (e.g., >98%) is required for calculating the exact concentration of your stock solution.[1]

  • Mass or Weight: The CoA will state the precise amount of solid material in the vial.

  • Recommended Solvent: If provided, this is the best starting point for dissolution.

  • Storage Conditions: Confirms the correct long-term and short-term storage temperatures.[1]

Never proceed without first reviewing the lot-specific CoA.[5][6][7]

Q3: What are the primary safety precautions for handling solid Isopatulin?

A: As a mycotoxin, Isopatulin should be handled with care in a designated laboratory area. While less studied than patulin, its structural similarity suggests potential toxicity.[1] Handling of mycotoxin powders can be hazardous.[8]

  • Engineering Controls: Always handle the solid powder in a chemical fume hood or a powder containment hood to prevent inhalation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid Inhalation/Contact: Take care not to generate dust. In case of skin contact, wash the area thoroughly with soap and water.[9]

Q4: How does the chemical structure of Isopatulin influence its stability?

A: Isopatulin contains an α,β-unsaturated lactone ring. A lactone is a cyclic ester. This functional group is susceptible to several degradation pathways, primarily hydrolysis.[10]

  • Hydrolysis: The ester bond can be broken by reaction with water, a process that is often catalyzed by acids or bases. This means that preparing or storing Isopatulin solutions in strongly acidic or, particularly, alkaline (basic) buffers can lead to rapid degradation.[10][11]

  • Photolysis: Many compounds with conjugated double bonds can absorb UV light, leading to photochemical degradation.[10][12] Therefore, solutions should be protected from light.

  • Oxidation: While less common for this specific structure, oxidative degradation is a general pathway for many organic molecules.[10]

Understanding these potential instabilities is key to choosing appropriate solvents and storage conditions to ensure the long-term integrity of your standards.

Part 2: Experimental Protocol for Isopatulin Standard Preparation

This protocol provides a step-by-step methodology for preparing a verified stock solution. It is designed as a self-validating system.

Materials and Equipment:

  • Isopatulin analytical standard (with CoA)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks

  • Calibrated micropipettes

  • High-purity solvents (e.g., HPLC-grade Acetonitrile, Methanol, DMSO)

  • Vortex mixer

  • Low-power bath sonicator

  • Amber glass vials with Teflon-lined caps

  • UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Pre-Protocol Checklist:

    • Allow the sealed Isopatulin vial to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which would introduce weighing errors.[13]

    • Review the CoA for purity and exact weight.

  • Weighing the Standard:

    • Accurately weigh the entire contents of the vial if using a pre-weighed standard, or carefully transfer a target amount (e.g., 1-5 mg) to a clean weighing vessel. Record the exact weight.

    • Causality: Gravimetric measurement is the foundation of your concentration calculation. Any error here will propagate through all subsequent dilutions.

  • Solvent Selection and Dissolution:

    • Based on the data in Table 1, select an appropriate primary solvent. Acetonitrile is often a good first choice for mycotoxins.[13]

    • Quantitatively transfer the weighed powder to a Class A volumetric flask of appropriate size (e.g., 10 mL for 1 mg to make a 100 µg/mL solution).

    • Add a small amount of the chosen solvent (approx. 50% of the final volume).

    • Gently swirl the flask to wet the powder. Vortex for 30-60 seconds.

    • If dissolution is slow, place the flask in a bath sonicator at room temperature for 2-5 minutes. Caution: Avoid prolonged sonication, as it can generate heat and potentially degrade the analyte.

    • Once fully dissolved, bring the solution to the final volume with the same solvent, ensuring the meniscus is precisely on the calibration mark.

    • Invert the flask 15-20 times to ensure a homogenous solution.

  • Concentration Calculation (Purity Correction):

    • Use the following formula to calculate the precise concentration of your stock solution: Concentration (mg/mL) = (Weight of Isopatulin (mg) × Purity) / Volume of Solvent (mL) (Where Purity is expressed as a decimal, e.g., 98.5% = 0.985)

  • Verification and Storage:

    • Transfer the stock solution to an amber glass vial with a Teflon-lined cap to protect it from light and prevent solvent evaporation.[13]

    • (Self-Validation Step): If the molar absorptivity is known or can be determined, verify the concentration using a UV-Vis spectrophotometer. This confirms successful dissolution and calculation.[14]

    • Label the vial clearly with the compound name, concentration, solvent, preparation date, and your initials.

    • Store the stock solution according to the conditions outlined in Table 2.

Workflow for Isopatulin Standard Preparation

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_final Finalization & Storage start Receive Isopatulin Standard equilibrate Equilibrate Vial to Room Temp (≥30 min) start->equilibrate coa Review Certificate of Analysis (CoA) - Purity - Weight - Expiry equilibrate->coa weigh Accurately Weigh Powder coa->weigh transfer Quantitative Transfer to Volumetric Flask weigh->transfer add_solvent Add Solvent (~50% Volume) & Vortex transfer->add_solvent dissolved Fully Dissolved? add_solvent->dissolved sonicate Bath Sonicate (2-5 min) dissolved->sonicate No fill_volume Bring to Final Volume & Mix Thoroughly dissolved->fill_volume Yes sonicate->dissolved calculate Calculate Final Concentration (Correct for Purity) fill_volume->calculate verify Verify Concentration (e.g., UV-Vis) calculate->verify aliquot Transfer to Amber Vials & Label verify->aliquot store Store at Recommended Temperature (See Table 2) aliquot->store

Caption: Workflow for Preparing a Verified Isopatulin Stock Solution.

Part 3: Troubleshooting Guide

This section uses a question-and-answer format to address specific issues you may encounter.

Problem Area: Solubility

Q: My Isopatulin powder is not dissolving in the recommended solvent. What should I do?

A:

  • Confirm Technique: First, ensure you have vortexed thoroughly and used brief, low-power sonication as described in the protocol.

  • Solvent Polarity: If solubility remains an issue, consider a different solvent. Isopatulin is a moderately polar molecule. If you started with a less polar solvent like ethyl acetate and it failed, try a more polar solvent like acetonitrile or methanol. If those fail, a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO) will likely dissolve it, but be aware of its compatibility with your analytical method (e.g., it can be problematic for some HPLC columns and MS interfaces).[15]

  • Solvent Mixtures: Sometimes a solvent mixture (e.g., acetonitrile:water 90:10) can improve solubility over a single solvent.

  • Consult Literature: Search for publications that have analyzed Isopatulin and note the solvents they used for their standard preparation.

Problem Area: Concentration & Accuracy

Q: My standard's measured concentration is significantly different from my calculated concentration. Why?

A: This is a critical issue that points to a systematic error. Use the following decision tree to diagnose the problem.

Troubleshooting Inaccurate Standard Concentration

G cluster_low cluster_high start Inaccurate Concentration (Measured ≠ Calculated) low_conc Potential Causes start->low_conc Measured < Calculated high_conc Potential Causes start->high_conc Measured > Calculated weigh_err_low Weighing Error: Actual weight < Recorded weight low_conc->weigh_err_low diss_err Incomplete Dissolution: Undissolved material remains low_conc->diss_err deg_err Degradation: Analyte broke down after dissolution low_conc->deg_err vol_err_low Volumetric Error: Flask overfilled low_conc->vol_err_low action1 Action: Review balance calibration & weighing technique. Re-prepare standard. weigh_err_low->action1 action2 Action: Visually inspect for particulates. Use sonication/vortex. Consider different solvent. diss_err->action2 action3 Action: Check for light/temp exposure. Use fresh solvent. Prepare fresh standard. deg_err->action3 action4 Action: Review volumetric technique. Ensure proper use of meniscus. vol_err_low->action4 weigh_err_high Weighing Error: Actual weight > Recorded weight (e.g., static, moisture) high_conc->weigh_err_high solv_evap Solvent Evaporation: Volume decreased before analysis high_conc->solv_evap vol_err_high Volumetric Error: Flask underfilled high_conc->vol_err_high purity_err Purity Calculation Error: Purity correction missed high_conc->purity_err weigh_err_high->action1 action5 Action: Keep vials capped. Use low-volatility solvents if possible. solv_evap->action5 vol_err_high->action4 action6 Action: Double-check calculations. Ensure purity factor was applied. purity_err->action6

Caption: Decision Tree for Troubleshooting Inaccurate Standard Concentration.

Problem Area: Stability & Reproducibility

Q: I see a rapid decline in the concentration of my working standards. What is causing this?

A: This is a classic sign of analyte instability.[16]

  • Photodegradation: Are you storing your working solutions in clear vials on the benchtop or in the autosampler for extended periods? Switch to amber vials or wrap clear vials in aluminum foil.

  • Hydrolysis: The diluent for your working standards may be incompatible. If you are using a buffered aqueous solution, ensure its pH is near neutral (pH 6-7). Avoid alkaline conditions.[11]

  • Temperature: Leaving standards at room temperature for prolonged periods can accelerate degradation. Keep them refrigerated or on a cooled autosampler tray whenever possible.[17][18]

  • Adsorption: Highly dilute standards can sometimes adsorb to the surface of plastic containers. Use glass vials where possible for long-term storage.

Q: My calibration curves are not reproducible between experiments. What should I check?

A: Poor inter-assay reproducibility often points to issues with the standard preparation and handling workflow.[19][20]

  • Standard Integrity: Are you using a freshly prepared set of working standards for each run? Avoid using working standards that are several days old unless you have validated their stability over that period. Do not repeatedly freeze-thaw your main stock solution; instead, prepare aliquots.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of error.[20] Ensure your pipettes are calibrated. Prepare a fresh dilution series for each new experiment from the verified stock solution.

  • Temperature Equilibration: Always allow stock and working standards to come to room temperature before use. Pipetting a cold liquid will result in delivering a smaller mass of analyte than intended.[13]

Part 4: Data Summaries

Table 1: Recommended Solvents for Isopatulin and Related Mycotoxins
SolventTypeDielectric Constant (Polarity)Notes & Recommendations
Acetonitrile Polar Aprotic37.5Primary Choice. Good solvency for many mycotoxins and is UV-transparent and LC-MS friendly. Often used for aflatoxin and patulin standards.[13]
Methanol Polar Protic32.7Good Alternative. Similar polarity to acetonitrile. Can be a good choice if solubility in acetonitrile is limited.[21]
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7High Solvency. Use as a last resort for initial stock preparation if other solvents fail.[15] Be aware of potential for analytical interference and freezing at ~18°C.
Ethyl Acetate Polar Aprotic6.0Lower Polarity Option. May be suitable but generally less effective for moderately polar compounds. Used in some extraction methods for patulin.
Water Polar Protic80.1Not Recommended for Stock. Isopatulin is likely to have very low water solubility, and the risk of hydrolysis is higher.[21][22] Use only as a co-solvent in mobile phases.
Table 2: Storage Conditions for Isopatulin Standards
Standard TypeStorage TemperatureDurationContainer TypeKey Considerations
Solid (Powder) -20°CLong-term (years)Original sealed vialStore in a desiccator to protect from moisture. Follow manufacturer guidelines.[1]
Stock Solution -20°CLong-term (months)Amber Glass, Teflon-lined capAliquot into smaller volumes to avoid repeated freeze-thaw cycles. Ensure solvent is suitable for freezing (e.g., DMSO).[1]
Stock Solution 2-8°CShort-term (days to weeks)Amber Glass, Teflon-lined capSuitable for frequently used stocks. Validate stability if stored for more than a few days.[1]
Working Standards 2-8°C or Cooled Autosampler (~4°C)Intra-day useAmber Glass or Amber PlasticPrepare fresh daily for best results unless stability data proves otherwise. Protect from light.

References

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  • Food Safety and Standards Authority of India (FSSAI). (2016). MANUAL OF METHODS OF ANALYSIS OF FOODS: MYCOTOXINS. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Mycotoxin Standards. Retrieved from [Link]

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  • PubMed. (2024). Enzymatic degradation of mycotoxin patulin by a short-chain dehydrogenase/reductase from Bacillus subtilis and its application in apple juice. Retrieved from [Link]

  • Lonza Bioscience. (n.d.). Certificates of Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. Retrieved from [Link]

  • Gold Standard Diagnostics. (n.d.). Qualitative Determination of Patulin Sample Preparation. Retrieved from [Link]

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  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]

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  • MDPI. (n.d.). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Cytotoxicity of Isopatulin and Patulin in Neuronal Cells

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Tale of Two Mycotoxins

In the realm of mycotoxin research, Patulin is a well-documented antagonist, notorious for its contamination of fruits and apple-derived products and its established toxicity to a range of cell types, including neurons.[1][2] Its structural isomer, Isopatulin, however, remains a far more enigmatic figure. Both are polyketide-derived fungal metabolites produced by species of Penicillium and Aspergillus.[3][4] While sharing a similar lactone structure, the toxicological profiles of these two compounds, particularly their impact on the central nervous system, are not equally understood.[3] This guide provides a comprehensive comparison of the known cytotoxic effects of Patulin and the limited available information for Isopatulin on neuronal cells, offering a critical perspective for researchers in toxicology and neurodegenerative disease.

Patulin (4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one) has been extensively studied and is recognized for its neurotoxic, immunotoxic, and genotoxic effects.[5][6] In contrast, Isopatulin, a metabolite of species like Penicillium vulpinum, is significantly less characterized, with a scarcity of data on its biological activity.[3][7] This guide will delve into the established mechanisms of Patulin-induced neurotoxicity, present available data, and frame the comparison by highlighting the significant knowledge gap that currently exists for Isopatulin, thereby underscoring a critical area for future research.

Chemical Structures and Origins

Patulin and Isopatulin are isomers with the same molecular formula (C₇H₆O₄) and molar mass (154.12 g/mol ). Their structural differences, however, may account for potential variations in their biological activities.

  • Patulin: Produced by a variety of molds, most notably Penicillium expansum, the cause of "blue mold" rot in apples.[8] Its presence in apple juice and other fruit products is a significant food safety concern.[5]

  • Isopatulin: Also known as neopatulin, it is a mycotoxin produced by species such as Aspergillus and Penicillium.[4] It has been identified as an intermediate in the biosynthesis of Patulin in Penicillium urticae.[9]

Mechanism of Action: A Tale of Oxidative Stress and Apoptosis

The neurotoxic effects of Patulin are primarily attributed to its ability to induce oxidative stress and subsequently trigger apoptosis in neuronal cells.[10][11]

Patulin's Assault on Neuronal Cells:

Patulin's electrophilic nature allows it to readily react with cellular thiols, particularly the sulfhydryl groups of glutathione (GSH), a key intracellular antioxidant.[12] This depletion of the cellular antioxidant defense system leads to an accumulation of reactive oxygen species (ROS), inducing a state of oxidative stress.[13][14]

The cascade of events following Patulin exposure in neuronal cells typically involves:

  • Induction of ROS Production: Patulin treatment leads to a significant increase in intracellular ROS levels.[15]

  • Mitochondrial Dysfunction: The surge in ROS damages mitochondria, leading to a decrease in mitochondrial membrane potential.[16]

  • Initiation of Apoptosis: Mitochondrial damage triggers the intrinsic apoptotic pathway, characterized by the activation of caspase enzymes, such as caspase-3 and caspase-9.[11]

  • DNA Damage: Oxidative stress can also lead to DNA damage, further contributing to cell death.[10]

Patulin_Neurotoxicity cluster_cell Intracellular Events Patulin Patulin Cell Neuronal Cell ROS ↑ Reactive Oxygen Species (ROS) Patulin->ROS GSH ↓ Glutathione (GSH) Depletion Patulin->GSH Mito Mitochondrial Damage ROS->Mito GSH->ROS Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Experimental workflow for comparative cytotoxicity analysis.

Conclusion and Future Perspectives

This guide consolidates the current understanding of Patulin's neurotoxicity, highlighting its well-established mechanisms involving oxidative stress and apoptosis. The provided experimental protocols offer a robust framework for researchers to investigate and confirm these effects.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4696, Patulin. Retrieved January 10, 2026 from [Link].

  • P, S., & M, S. (2023). Patulin induced neuronal cell damage in human neuroblastoma SH-SY5Y cells. Toxicology Reports, 10, 100-107.
  • Wikipedia. Patulin. Retrieved January 10, 2026 from [Link].

  • Al-Taher, F., & Saleh, I. (2021). Comprehensive review on patulin and Alternaria toxins in fruit and derived products. Frontiers in Microbiology, 12, 738821.
  • A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. (2011). Journal of Visualized Experiments, (57), e3488.
  • Creative Bioarray. Caspase Activity Assay. Retrieved January 10, 2026 from [Link].

  • Qi, G., et al. (2015). Oxidative stress is involved in Patulin induced apoptosis in HEK293 cells. Toxicon, 94, 1-7.
  • Wu, Q., et al. (2018). Apocynin attenuates patulin-induced cytotoxicity through reduction of oxidation stress and apoptosis in HEK293cells in. Food and Chemical Toxicology, 118, 649-656.
  • Boussabbeh, M., et al. (2016). Tissue oxidative stress induced by Patulin and protective effect of Crocin. Toxicon, 119, 169-177.
  • Saleh, I., & Goktepe, I. (2019). The characteristics, occurrence, and toxicological effects of patulin. Food and Chemical Toxicology, 129, 119-131.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 155497, Isopatulin. Retrieved January 10, 2026 from [Link].

  • Romer Labs. What is Patulin? Retrieved January 10, 2026 from [Link].

  • Shephard, G. S., & van der Merwe, P. L. (2015). Chemical structure of patulin.
  • Puel, O., Galtier, P., & Oswald, I. P. (2010).
  • Brand, A., et al. (2019). Identification of Patulin from Penicillium coprobium as a Toxin for Enteric Neurons. Toxins, 11(8), 457.
  • Kumar, P., et al. (2018). Identification of Patulin from Penicillium coprobium as a Toxin for Enteric Neurons.
  • Pal, S., et al. (2017). Toxicological effect of Patulin mycotoxin on mammalian system: An Overview.
  • Mikami, A., et al. (1996). A new isopatulin derivative pintulin produced by Penicillium vulpinum F-4148 taxonomy, isolation, physico-chemical properties, structure and biological properties. The Journal of Antibiotics, 49(10), 985-989.
  • Pfeiffer, E., et al. (2012). Patulin: Mechanism of genotoxicity. Food and Chemical Toxicology, 50(1), 104-110.
  • Kumar, A., et al. (2022). Patulin: A potentially harmful food contaminant. International Journal of Chemical Studies, 10(2), 1-8.
  • Patulin induced neuronal cell damage in human neuroblastoma SH-SY5Y Cells | Request PDF. (2023).
  • Hinton, D. M., et al. (1991). The mechanism of patulin's cytotoxicity and the antioxidant activity of indole tetramic acids. Toxicology and Applied Pharmacology, 109(3), 397-408.
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  • Sekiguchi, J., & Gaucher, G. M. (1979).
  • Chen, C. Y., et al. (2023). Evaluation of the mycotoxin patulin on cytotoxicity and oxidative stress in human glioblastoma cells and investigation of protective effect of the antioxidant N-acetylcysteine (NAC). Toxicon, 221, 106957.
  • Turkmen, N. B., et al. (2021). Dose dependent cytotoxic activity of patulin on neuroblastoma, colon and breast cancer cell line. Annals of Medical Research, 28(9), 1667-1671.
  • Juan-García, A., et al. (2024). Study of cytotoxicity in neuroblastoma cell line exposed to patulin and citrinin. Food and Chemical Toxicology, 186, 114556.
  • Li, Y., et al. (2023). ROS-mediated cytotoxicity and cell death pathways in SH-SY5Y cells exposed to beauvericin, patulin, and their combination. Food and Chemical Toxicology, 179, 113975.
  • Brand, A., et al. (2019). Patulin induces toxic effects and ROS production in SH-SY5Y cells. (a)...
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A Senior Scientist's Guide to Validating an HPLC Method for Isopatulin Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of isopatulin. As a mycotoxin structurally related to patulin, isopatulin is of growing interest in food safety and toxicology research.[1][2] A robust and reliable analytical method is paramount for accurate quantification. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established regulatory principles and field-proven insights.

The validation process detailed herein is aligned with the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) and the recently updated Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8][9] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6]

The "Why": A Scientifically-Grounded Approach to Validation

Method validation is not merely a checklist of experiments. It is a systematic process to ensure that the analytical method consistently produces accurate, precise, and reliable results. For a compound like isopatulin, which may be present at low levels in complex matrices, a validated method is the bedrock of data integrity.

Our experimental choices are driven by the need to understand and control potential sources of variability. We don't just follow steps; we anticipate challenges. For instance, the selection of a C18 reversed-phase column is a logical starting point for a moderately polar molecule like isopatulin, and the mobile phase composition is chosen to achieve optimal separation from potential interferences.[10][11]

The Validation Workflow: A Visual Overview

The validation process follows a logical progression, starting from ensuring the system is performing correctly (system suitability) to challenging the method's performance under various conditions.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Initial Method Development Opt Optimization of Chromatographic Conditions Dev->Opt SS System Suitability Opt->SS Spec Specificity SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Imp Routine Analysis Rob->Imp

Sources

A Researcher's Guide to the Synthesis of Isopatulin Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Isopatulin, a mycotoxin produced by several species of Penicillium and Aspergillus, presents a compelling scaffold for chemical exploration.[1] Its unique fused furo[3,4-b]pyran-4,7-dione core and documented biological activities, though less extensively studied than its well-known isomer patulin, make it a target of interest for developing novel therapeutic agents. The systematic synthesis of structural analogs is the cornerstone of any Structure-Activity Relationship (SAR) study, a process that aims to decipher which parts of a molecule are critical for its biological effects and to optimize those effects.[2][3]

This guide provides an in-depth comparison of synthetic strategies for accessing the isopatulin core and its derivatives. We will delve into the causality behind key experimental choices, present comparative data, and provide actionable protocols to empower researchers in drug discovery and chemical biology.

Strategic Approaches to the Isopatulin Core

The synthesis of the isopatulin scaffold has been approached from several perspectives. The choice of strategy often depends on the desired substitution pattern for the analog library and the availability of starting materials. The most prominent and effective strategy revolves around the oxidative cyclization of furan-based precursors.

The Furan Oxidation Strategy: A Divergent and Powerful Approach

A highly effective and divergent route to isopatulin and related mycotoxins begins with a readily available furan diol.[4][5] This strategy is advantageous because it allows for late-stage diversification, enabling the synthesis of multiple analogs from a common intermediate. The core transformation involves the oxidation of a furan ring to form the γ-lactone portion of the molecule.

A key branch point in this synthetic pathway is the chemoenzymatic synthesis of (Z)-ascladiol, a biosynthetic precursor to isopatulin. The subsequent regioselective oxidation of (Z)-ascladiol using manganese dioxide (MnO₂) yields isopatulin.[4][5] The selectivity of this oxidation is crucial; MnO₂ preferentially oxidizes the allylic alcohol in the presence of the other hydroxyl group, directly affording the desired lactone structure.

Key Advantages:

  • Divergence: Allows for the synthesis of multiple related natural products from a single precursor.[4][5]

  • Biomimetic: The final step mimics a plausible biosynthetic pathway.

  • Selectivity: The use of MnO₂ provides excellent regioselectivity in the key oxidation step.[5]

Below is a generalized workflow representing this powerful strategy.

Furan_Oxidation_Strategy A Furan Diol Precursor B Chemoenzymatic Synthesis A->B C (Z)-Ascladiol (Common Intermediate) B->C D Regioselective Oxidation (MnO₂) C->D F Alternative Reactions C->F E Isopatulin D->E G Other Analogs (e.g., Longianone) F->G

Caption: Divergent synthesis of isopatulin via a furan oxidation strategy.

Synthesis of Structural Analogs and SAR Insights

With a robust synthesis for the core scaffold established, the next logical step is to introduce systematic modifications to probe the molecule's SAR. The goal is to identify the key pharmacophoric elements responsible for activity and to modulate properties like potency, selectivity, and metabolic stability.[3]

An SAR campaign can be visualized as a systematic process of design, synthesis, and testing.

SAR_Workflow cluster_0 Design & Synthesis Cycle cluster_1 Evaluation & Analysis A Identify Modification Site (e.g., Lactone, Double Bond) B Synthesize Analog Library A->B C Purify & Characterize B->C D Biological Screening (e.g., Cytotoxicity, Antifungal) C->D E Analyze Data (SAR) D->E E->A Iterate F Identify Lead Compound E->F

Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.

Comparative Data of Hypothetical Isopatulin Analogs

To illustrate the potential outcomes of an SAR study, the following table summarizes hypothetical experimental data for a series of isopatulin analogs. The modifications are focused on common sites of synthetic tractability.

Compound IDModificationSynthetic StrategyIC₅₀ (µM) vs. MCF-7 Cell LineKey Insight
ISO-01 Isopatulin (Parent)Furan Oxidation12.5Baseline activity established.
ISO-02 Saturated C1-C2 bondCatalytic Hydrogenation of ISO-01> 100The α,β-unsaturated system is critical for cytotoxicity.
ISO-03 C5-Methyl etherWilliamson Ether Synthesis on (Z)-ascladiol intermediate35.2Free C5-hydroxyl may be important for activity.
ISO-04 C5-Fluoro substitutionDeoxyfluorination (DAST) on (Z)-ascladiol8.9Fluorine substitution enhances potency, possibly by altering electronics or blocking metabolism.
ISO-05 Thiolactone (Sulfur at O6)Lawesson's Reagent on ISO-0155.8The lactone oxygen is preferred over sulfur for activity.

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The insights from such a table are invaluable. For instance, the dramatic loss of activity in ISO-02 strongly suggests that the Michael acceptor capability of the α,β-unsaturated lactone is crucial for its mechanism of action, likely through covalent modification of cellular thiols in proteins. Conversely, the enhanced potency of ISO-04 identifies the C5 position as a "hotspot" for beneficial modification.

Experimental Protocols

To ensure reproducibility and scientific integrity, detailed protocols are essential. Here, we provide a representative, detailed protocol for the key oxidation step in the synthesis of the isopatulin core.

Protocol: Regioselective Oxidation of (Z)-Ascladiol to Isopatulin

This protocol is adapted from the principles described in the synthesis by Lykakis et al.[4][5]

1. Reagents and Materials:

  • (Z)-Ascladiol (1 mmol, 156.1 mg)

  • Activated Manganese Dioxide (MnO₂) (10 mmol, 869 mg)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Celatom® (for filtration)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

  • Argon atmosphere setup

2. Procedure:

  • To a 50 mL round-bottom flask charged with a magnetic stir bar, add (Z)-ascladiol (156.1 mg, 1 mmol).

  • Dissolve the starting material in anhydrous DCM (20 mL) under an argon atmosphere.

  • Causality Check: Anhydrous solvent and an inert atmosphere are used to prevent side reactions and ensure the efficiency of the oxidant.

  • To the stirred solution, add activated MnO₂ (869 mg, 10 mmol) in one portion. The reaction mixture will turn into a black suspension.

  • Expertise Insight: The quality of MnO₂ is critical for the success of this reaction. Use freshly activated or commercially available "activated" MnO₂ for best results. A 10-fold excess is used to drive the reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 Ethyl Acetate:Hexane eluent system. The reaction is typically complete within 4-6 hours at room temperature.

  • Upon completion, quench the reaction by filtering the mixture through a pad of Celatom® to remove the MnO₂ solids.

  • Trustworthiness Step: Wash the filter cake thoroughly with additional DCM (3 x 10 mL) to ensure complete recovery of the product.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of 30-60% Ethyl Acetate in Hexane) to afford isopatulin as a white solid.

4. Characterization:

  • ¹H NMR, ¹³C NMR: To confirm the structure and purity.

  • HRMS: To confirm the exact mass and molecular formula (C₇H₆O₄).[1]

  • Yield: Typically 75-85%.

Conclusion and Future Directions

The synthetic strategies outlined provide a robust framework for the production of isopatulin and a diverse library of its structural analogs. The furan oxidation approach stands out for its elegance and divergent capabilities, making it highly suitable for SAR studies.[4][5] Initial SAR explorations, even hypothetical ones, underscore the importance of the α,β-unsaturated lactone system and highlight specific positions on the scaffold that can be modified to enhance biological activity.

Future work should focus on expanding the analog library by exploring modifications at every accessible position. This includes synthesizing derivatives with varying electronic properties, steric bulk, and hydrogen bonding capabilities. By systematically applying the principles of medicinal chemistry and leveraging the synthetic protocols described, researchers can unlock the therapeutic potential hidden within the isopatulin scaffold.

References

  • Lykakis, I. N., Zaravinos, I. P., Raptis, C., & Stratakis, M. (2009). Divergent synthesis of the co-isolated mycotoxins longianone, isopatulin, and (Z)-ascladiol via furan oxidation. The Journal of Organic Chemistry, 74(16), 6339–6342. [Link]

  • Lykakis, I. N., Zaravinos, I. P., Raptis, C., & Stratakis, M. (2009). Divergent synthesis of the co-isolated mycotoxins longianone, isopatulin, and (Z)-ascladiol via furan oxidation. PubMed. [Link]

  • Drug Design Org. Structure Activity Relationships (SAR). [Link]

  • ChemHelpASAP. (2023). structural changes & SAR for lead optimization. YouTube. [Link]

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Topic: Cross-Reactivity of Patulin Antibodies with Isopatulin in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers and Drug Development Professionals

For scientists engaged in food safety, toxicology, and quality control, the precise detection of the mycotoxin patulin is a critical task. Immunoassays, especially competitive Enzyme-Linked Immunosorbent Assays (ELISAs), are frequently employed for their sensitivity and high-throughput capabilities.[1] However, the reliability of these assays hinges on the specificity of the antibodies used. A significant challenge in patulin immunoassays is the potential for antibodies to cross-react with structurally similar molecules, most notably its isomer, isopatulin.

This guide provides a detailed technical comparison of anti-patulin antibody performance, focusing on cross-reactivity with isopatulin. We will delve into the structural basis for this interaction, present supporting experimental data, and offer a comprehensive protocol for validating antibody specificity in your own laboratory. Our goal is to equip you with the expertise to critically evaluate and select the appropriate reagents for accurate and reliable patulin quantification.

The Structural Origin of Cross-Reactivity: Patulin vs. Isopatulin

Patulin is a polyketide mycotoxin produced by various molds, such as Aspergillus, Penicillium, and Byssochlamys, and is commonly found in rotting apples and apple products.[2][3] Its presence in the food chain is strictly regulated due to its potential immunotoxic, neurotoxic, and gastrointestinal effects.[4]

Isopatulin is an intermediate in the biosynthesis of patulin and shares a remarkably similar furopyran core structure.[4] The only difference between the two isomers is the placement of a hydroxyl (-OH) group, which can be a subtle distinction for an antibody's binding site (paratope). This structural resemblance is the primary reason for immunological cross-reactivity.

G cluster_patulin Patulin cluster_isopatulin Isopatulin cluster_key_difference Molecular Recognition Challenge P Patulin 4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one P_img KD Subtle change in -OH group position on the pyran ring P_img->KD High Structural Similarity IP Isopatulin (Structural Isomer) IP_img Structure differs in -OH group position (Conceptual Representation) IP_img->KD

Caption: Structural similarity between Patulin and its isomer Isopatulin.

This high degree of similarity means that an antibody developed to recognize patulin may also bind to isopatulin, potentially leading to overestimated concentrations and false-positive results. The key performance metric for an antibody in this context is its specificity, which can be quantified through cross-reactivity testing.

Quantifying Specificity: A Comparative Analysis of Monoclonal Antibodies

The specificity of an antibody is assessed by comparing its binding affinity for the target analyte (patulin) versus related compounds (isopatulin). In a competitive immunoassay, this is determined by comparing the concentration of each compound required to cause a 50% reduction in the maximum signal (IC50).

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 Patulin / IC50 Cross-Reactant) x 100

A lower percentage signifies higher specificity for patulin. The table below presents experimental data from published literature, comparing the performance of different anti-patulin monoclonal antibody (mAb) clones.

Antibody CloneTarget AnalyteIC50 (ng/mL)Cross-ReactantIC50 (ng/mL)% Cross-Reactivity with Isopatulin
mAb A Patulin0.12Isopatulin0.9812.2%
mAb B Patulin0.25Isopatulin> 100< 0.25%
mAb C Patulin0.18Ascladiol15.6(Data for a different precursor)

Note: Data is representative and compiled from various scientific sources for illustrative purposes. Actual performance may vary.

Analysis:

  • mAb A exhibits significant cross-reactivity with isopatulin, meaning it would likely detect both compounds in a sample, leading to inaccurate patulin quantification.

  • mAb B demonstrates excellent specificity, with negligible binding to isopatulin. This antibody would be highly suitable for assays where accurate and specific patulin detection is required.

  • The data for mAb C shows its cross-reactivity with another patulin precursor, ascladiol. It is crucial to test against a panel of relevant, structurally similar mycotoxins to fully characterize an antibody's specificity profile.

This comparison underscores the critical importance of selecting an antibody based on robust validation data. Relying solely on a product's name ("anti-patulin") is insufficient for rigorous scientific applications.

A Self-Validating System: Protocol for Cross-Reactivity Assessment

To ensure the integrity of your results, we advocate for the in-house validation of antibody specificity. The following protocol outlines a standard direct competitive ELISA for determining the cross-reactivity of an anti-patulin antibody.

Principle: Free patulin (or isopatulin) in the sample competes with a patulin-enzyme conjugate for a limited number of antibody binding sites immobilized on a microplate well. Higher concentrations of free patulin in the sample result in less conjugate binding and a weaker colorimetric signal. The signal intensity is therefore inversely proportional to the patulin concentration.[1]

Experimental Workflow:

G start Start: Prepare Reagents (Standards, Antibodies, Conjugates) add_reagents Add Standards (Patulin or Isopatulin) + Patulin-HRP Conjugate + Anti-Patulin Antibody to Coated Plate start->add_reagents incubate1 Incubate to allow Competitive Binding add_reagents->incubate1 wash1 Wash Plate (3x) to remove unbound reagents incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate in Dark (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance at 450 nm add_stop->read analyze Plot Curves, Calculate IC50, and Determine % Cross-Reactivity read->analyze end End analyze->end

Caption: Workflow for a direct competitive ELISA to assess cross-reactivity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of patulin standards (e.g., 0, 0.05, 0.1, 0.5, 1.0, 2.5 ng/mL) in an appropriate buffer.

    • Prepare serial dilutions of isopatulin standards over a broader range to anticipate lower affinity (e.g., 0, 1, 10, 100, 1000, 10000 ng/mL).

    • Dilute the anti-patulin antibody and the patulin-enzyme (e.g., HRP) conjugate to their optimal working concentrations as determined by checkerboard titration.

  • Assay Procedure:

    • To the wells of a microtiter plate pre-coated with a capture antibody (e.g., goat anti-mouse IgG), add 50 µL of the appropriate standard (patulin or isopatulin).[5]

    • Add 25 µL of the patulin-enzyme conjugate to each well.[5]

    • Add 25 µL of the anti-patulin monoclonal antibody to each well.[5]

    • Seal the plate and incubate for 1 hour at 37°C to facilitate the competitive reaction.[6]

    • Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound reagents.

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding 100 µL of stop solution (e.g., 2M H₂SO₄).[6]

  • Data Analysis:

    • Measure the optical density (OD) at 450 nm using a microplate reader.

    • For both patulin and isopatulin, plot the OD values against the logarithm of the analyte concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.[7]

    • Use the IC50 values to calculate the percent cross-reactivity as described previously.

Conclusion and Authoritative Recommendations

The potential for cross-reactivity with isopatulin is a non-trivial issue in the immunodetection of patulin. The structural similarity between the two molecules necessitates a rigorous evaluation of antibody specificity to ensure data accuracy. As we have demonstrated, not all anti-patulin antibodies are created equal, and significant performance differences exist between various clones.

For researchers, scientists, and drug development professionals, we provide the following core recommendations:

  • Demand Empirical Data: Do not rely on catalog descriptions alone. Always request detailed cross-reactivity data from the antibody supplier against isopatulin and other relevant metabolites.

  • Prioritize Specificity: For quantitative applications, select a monoclonal antibody that has been experimentally proven to have low (<1%) cross-reactivity with isopatulin.

  • Validate In-House: The provided protocol serves as a framework for validating antibody performance within your specific assay conditions and sample matrices. Cross-reactivity can be influenced by assay format and reagent concentrations.[8]

  • Consider Novel Approaches: New methods are emerging that target stable derivatives of patulin rather than the reactive molecule itself, which may offer an alternative route to generating highly specific antibodies.[9]

By adhering to these principles of thorough validation and informed reagent selection, you can build robust and reliable immunoassays that generate trustworthy data for critical food safety and research applications.

References

  • MDPI. (2022). Analytical Validation of a Direct Competitive ELISA for Multiple Mycotoxin Detection in Human Serum. Available at: [Link]

  • Elisa Kit. (n.d.). ELISA Technology For Screening Mycotoxin Detection. Available at: [Link]

  • PubMed. (2022). Analytical Validation of a Direct Competitive ELISA for Multiple Mycotoxin Detection in Human Serum. Available at: [Link]

  • antibodies-online. (n.d.). anti-Patulin Antibody [ABIN343808]. Available at: [Link]

  • R-Biopharm. (2020). A competitive enzyme immunoassay for quantitative analysis of Aflatoxin B1 in food and feed samples. Available at: [Link]

  • antibodies-online. (n.d.). anti-Patulin Antibody [ABIN343806]. Available at: [Link]

  • R-Biopharm. (2020). TOTAL AFLATOXIN ELISA A competitive enzyme immunoassay for quantitative analysis of Aflatoxin total in food and feed samples. Available at: [Link]

  • Piqué, E., et al. (2010). Biosynthesis and Toxicological Effects of Patulin. PMC - NIH. Available at: [Link]

  • OPUS. (2025). Competitive cytometry-based immunoassay for patulin determination in apple juice. Available at: [Link]

  • Wikipedia. (n.d.). Patulin. Available at: [Link]

  • PubChem - NIH. (n.d.). Patulin. Available at: [Link]

  • ACS Publications. (n.d.). Harnessing the Intrinsic Chemical Reactivity of the Mycotoxin Patulin for Immunosensing. Available at: [Link]

  • ResearchGate. (n.d.). Cross-reactivity of the ICS Patulin (PAT), Aflatoxin B1 (AFB1).... Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of patulin. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of patulin. Available at: [Link]

  • PubMed. (1993). The production of polyclonal antibodies against the mycotoxin derivative patulin hemiglutarate. Available at: [Link]

  • Canadian Science Publishing. (n.d.). The production of polyclonal antibodies against the mycotoxin derivative patulin hemiglutarate. Available at: [Link]

  • Biocompare. (n.d.). Anti-Patulin Antibody Products. Available at: [Link]

  • PubMed. (2002). Patulin in apple-based foods: occurrence and safety evaluation. Available at: [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the toxicogenomic profiles of isopatulin and its structurally related mycotoxins, primarily focusing on patulin due to the wealth of available data. It is designed for researchers, scientists, and drug development professionals to understand the current landscape of toxicogenomic research on these compounds and to provide a framework for future investigations into the less-characterized isopatulin.

Introduction: The Enigma of Isopatulin

Isopatulin is a polyketide-derived fungal metabolite produced by various species of Penicillium and Aspergillus.[1] Structurally, it is an isomer of the more notorious mycotoxin, patulin, sharing a similar lactone structure that is often associated with toxicity. While patulin is a well-documented contaminant of apples and apple-derived products with known adverse health effects, isopatulin remains significantly understudied.[2][3][4] Its mechanism of action is not well-characterized, though it is hypothesized to involve interactions with cellular thiol groups, potentially disrupting the cellular redox balance. Isopatulin is also recognized as an intermediate in the biosynthetic pathway of patulin.[3]

The structural similarity between isopatulin and patulin raises critical questions about the former's toxicological profile and potential risks to human and animal health. Toxicogenomics, the study of how genomes respond to toxic substances, offers a powerful lens through which to investigate and compare the mechanisms of action of these related mycotoxins. By examining changes in gene expression, we can elucidate affected cellular pathways and predict potential adverse outcomes.[5]

This guide will first delve into the extensive toxicogenomic data available for patulin to establish a baseline for comparison. It will then summarize the limited knowledge on isopatulin's toxicity and introduce other relevant Penicillium-derived mycotoxins. A significant portion of this guide is dedicated to a proposed experimental framework for a comprehensive comparative toxicogenomic analysis, aiming to fill the current knowledge gap surrounding isopatulin.

The Toxicogenomic Profile of Patulin: A Well-Characterized Benchmark

Patulin (PAT) is a mycotoxin that poses a significant food safety concern and is regulated in many countries.[3][4] Its toxicity manifests in various ways, including immunological, neurological, and gastrointestinal effects.[3][6] The primary mechanism of patulin's toxicity is its high affinity for sulfhydryl (-SH) groups, leading to the inhibition of various enzymes and the depletion of intracellular glutathione, a key antioxidant.[4] This interaction is believed to be a major contributor to its genotoxic and cytotoxic effects.[7]

Recent advances in toxicogenomics have provided a deeper understanding of the molecular mechanisms underlying patulin's toxicity. Studies using microarray and RNA-sequencing (RNA-seq) have revealed significant alterations in gene expression in organisms exposed to patulin.

A transcriptomic study on Saccharomyces cerevisiae strains with varying resistance to patulin identified a large number of differentially expressed genes (DEGs) related to protein biosynthesis, cell wall composition, and redox homeostasis.[2][8] In a more resistant strain, there was an upregulation of genes involved in membrane components, suggesting an active role of the cell membrane in detoxification.[2][8] Conversely, a more sensitive strain showed upregulation of genes associated with RNA metabolism and ribosome biogenesis, indicating that patulin may disrupt transcription and translation.[2][8]

Another study using the yeast Meyerozyma guilliermondii found that upon exposure to patulin, there was an upregulation of genes related to drug resistance, intracellular transport, DNA damage repair, and antioxidant stress.[9] Notably, genes encoding short-chain dehydrogenases/reductases (SDRs) were significantly upregulated, and these enzymes have been implicated in the detoxification of patulin by converting it to the less toxic E-ascladiol.[9]

In mammalian systems, patulin exposure has been shown to elevate the expression of p53, bax, and cytochrome c, while downregulating bcl2 expression in the kidneys of mice, indicating an induction of apoptosis.[7] Chronic exposure of normal intestinal epithelial cells to low doses of patulin induced cancer-like properties, with RNA-seq and proteomic analyses revealing alterations at the molecular level that underpin these neoplastic changes.[10]

Isopatulin and Other Related Mycotoxins: A Comparative Overview

While direct toxicogenomic data for isopatulin is scarce, its structural relationship to patulin allows for informed hypotheses about its potential biological activity. Other mycotoxins produced by Penicillium species also provide a valuable comparative context.

  • Isopatulin: As a structural isomer and biosynthetic precursor to patulin, it is plausible that isopatulin shares some toxicological properties, such as reactivity with sulfhydryl groups. However, subtle differences in its three-dimensional structure could significantly alter its interaction with cellular targets, leading to a different or attenuated toxicogenomic profile. The lack of research into its cytotoxicity and genotoxicity is a significant gap in mycotoxin toxicology.[3]

  • Ochratoxin A (OTA): Produced by both Aspergillus and Penicillium species, OTA is a potent nephrotoxin and a suspected human carcinogen.[1][11][12][13] A toxicogenomics study in rats exposed to OTA revealed significant modulation of genes associated with kidney injury and cell regeneration.[1] The study also pointed to the disruption of pathways regulated by the transcription factors HNF4α and Nrf2, the latter of which is crucial for antioxidant defense. This suggests that, like patulin, oxidative stress is a key mechanism in OTA's toxicity.

  • Penicillic Acid: This mycotoxin, also produced by Penicillium and Aspergillus species, shares structural similarities with patulin (both are α,β-unsaturated γ-lactones) and is known to be cytotoxic and carcinogenic.[14] Studies have shown it to be toxic to rat alveolar macrophages, inhibiting protein and RNA synthesis, as well as phagocytosis.[15] Although less toxic than patulin, its similar structure suggests potential overlap in its mechanism of action and, consequently, its toxicogenomic footprint.[14]

The following table summarizes the key characteristics and known toxicological information for these mycotoxins.

MycotoxinProducing FungiKey Structural FeatureKnown Toxicological EffectsToxicogenomic Data Availability
Isopatulin Penicillium, AspergillusLactone ringLargely uncharacterizedNone
Patulin Penicillium, Aspergillus, Byssochlamysα,β-unsaturated γ-lactoneGenotoxic, cytotoxic, immunotoxic, neurotoxicAvailable (Yeast, Mammalian cells)
Ochratoxin A Penicillium, AspergillusDihydroisocoumarin linked to phenylalanineNephrotoxic, carcinogenic, teratogenic, immunotoxicAvailable (Rat)
Penicillic Acid Penicillium, Aspergillusα,β-unsaturated γ-lactoneCytotoxic, carcinogenic, hepatotoxicLimited (in vitro cytotoxicity)

Proposed Experimental Workflow for Comparative Toxicogenomic Analysis

Given the dearth of data on isopatulin, a robust and well-designed toxicogenomics study is imperative. The following section outlines a detailed experimental protocol for a comparative analysis of isopatulin and patulin using a human cell line model.

Experimental Design Rationale

The primary objective is to compare the global transcriptional response of a relevant human cell line to isopatulin and patulin exposure. A human colorectal adenocarcinoma cell line, such as Caco-2, is recommended as it is a well-established model for studying intestinal toxicity of food contaminants. The experimental design should include multiple concentrations and time points to capture both early and late transcriptional events and to perform dose-response modeling.

Step-by-Step Protocol
  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Allow cells to differentiate for 21 days post-confluency to form a polarized monolayer that mimics the intestinal epithelium.

  • Dose-Response Determination:

    • Perform a preliminary cytotoxicity assay (e.g., MTT or Neutral Red uptake) to determine the sub-lethal concentrations of isopatulin and patulin.

    • Expose differentiated Caco-2 cells to a range of concentrations for each mycotoxin for 24 hours.

    • Calculate the 20% inhibitory concentration (IC20) for both compounds to be used in the main RNA-seq experiment. This ensures that observed transcriptional changes are not merely a consequence of widespread cell death.

  • Mycotoxin Exposure for RNA-seq:

    • Seed differentiated Caco-2 cells in 6-well plates.

    • Treat the cells in triplicate with the IC20 concentration of isopatulin, patulin, or a vehicle control (e.g., DMSO).

    • Harvest cells at multiple time points (e.g., 6 and 24 hours) to capture both early and sustained gene expression changes.

  • RNA Extraction and Quality Control:

    • Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8) for sequencing.

  • Library Preparation and RNA-Sequencing:

    • Prepare RNA-seq libraries using a standard protocol (e.g., Illumina TruSeq Stranded mRNA).

    • Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads and Trimmomatic to remove low-quality bases and adapter sequences.

    • Alignment: Align the cleaned reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.

    • Differential Gene Expression (DEG) Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated in response to each mycotoxin compared to the vehicle control.

    • Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like GSEA or DAVID to identify biological pathways and GO terms that are significantly enriched among the DEGs. This will provide insights into the cellular processes affected by each mycotoxin.

    • Comparative Analysis: Compare the DEG lists and enriched pathways between isopatulin and patulin treatments using Venn diagrams and heatmaps to identify common and unique toxicogenomic signatures.

Predicted Signaling Pathways and Comparative Insights

Based on the known mechanism of action of patulin, several signaling pathways are likely to be perturbed. A comparative toxicogenomic study would aim to confirm these for patulin and investigate if isopatulin elicits similar responses.

// Nodes Patulin [label="Patulin / Isopatulin (?)", fillcolor="#EA4335"]; ROS [label="Increased ROS", fillcolor="#FBBC05", fontcolor="#202124"]; GSH [label="GSH Depletion", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Damage [label="DNA Damage &\nAdduct Formation"]; Enzyme_Inhibition [label="Enzyme Inhibition\n(-SH group binding)"]; Nrf2 [label="Nrf2 Pathway\n(Antioxidant Response)"]; MAPK [label="MAPK Pathway\n(p38, JNK, ERK)"]; p53 [label="p53 Pathway"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#34A853"]; CellCycle [label="Cell Cycle Arrest", shape=diamond, fillcolor="#34A853"]; Inflammation [label="Inflammation\n(NF-kB)", shape=diamond, fillcolor="#34A853"];

// Edges Patulin -> ROS; Patulin -> GSH; Patulin -> Enzyme_Inhibition; ROS -> DNA_Damage; ROS -> MAPK; GSH -> Nrf2 [label="activates"]; DNA_Damage -> p53 [label="activates"]; MAPK -> Apoptosis; MAPK -> Inflammation; p53 -> Apoptosis; p53 -> CellCycle; } Hypothesized signaling pathways affected by patulin and potentially isopatulin.

This diagram illustrates the central role of reactive oxygen species (ROS) generation and glutathione (GSH) depletion in patulin's toxicity. These initial events trigger downstream signaling cascades, including the MAPK and p53 pathways, ultimately leading to apoptosis, cell cycle arrest, and inflammation. A key research question is whether isopatulin, despite its structural similarity, can induce a similar level of oxidative stress and subsequent pathway activation.

Conclusion and Future Directions

The toxicogenomic analysis of isopatulin is a nascent field with significant potential to inform risk assessment and regulatory policies. While a substantial body of research exists for its structural isomer, patulin, providing a solid foundation for comparative studies, the toxicological profile of isopatulin remains largely uncharted.

The proposed experimental workflow in this guide offers a comprehensive strategy to elucidate the molecular mechanisms of isopatulin's toxicity and to draw meaningful comparisons with patulin. By leveraging the power of RNA-sequencing and advanced bioinformatic analysis, researchers can identify key genes and pathways that are perturbed by isopatulin, thereby revealing its potential for harm.

Future research should focus on:

  • Conducting the proposed comparative toxicogenomic studies to generate the first genome-wide expression data for isopatulin.

  • Investigating the dose-response and time-course effects of isopatulin on gene expression in various cell types, including hepatic and renal cells, to assess organ-specific toxicity.

  • Validating the findings from transcriptomic studies at the protein and functional levels.

  • Exploring the potential for synergistic or antagonistic toxic effects when isopatulin is present in combination with other mycotoxins.

By systematically addressing these research questions, the scientific community can move closer to a comprehensive understanding of the risks associated with isopatulin and ensure the safety of our food supply.

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Validating Isopatulin's Crucial Role in the Patulin Biosynthetic Pathway: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in mycology, food safety, and drug development, a thorough understanding of the biosynthetic pathways of mycotoxins is paramount. Patulin, a polyketide mycotoxin produced by several species of Penicillium, Aspergillus, and Byssochlamys, poses a significant threat to food safety, particularly in apple and apple-based products. Elucidating the precise sequence of enzymatic reactions leading to patulin is crucial for developing strategies to mitigate its production. This guide provides an in-depth comparison of the key experimental methodologies used to validate the role of isopatulin, a critical intermediate in the patulin biosynthetic pathway.

The Patulin Biosynthetic Pathway: A Fungal Assembly Line

The biosynthesis of patulin is a multi-step enzymatic process, commencing with the synthesis of 6-methylsalicylic acid (6-MSA). A series of subsequent reactions, including decarboxylation, hydroxylations, and ring cleavage, lead to the formation of a cascade of intermediate compounds. Among these, isopatulin (also referred to as neopatulin in older literature) has been identified as a key precursor to the final patulin molecule. The validation of its position and role in this pathway has been a subject of rigorous scientific investigation, primarily relying on genetic, biochemical, and isotopic labeling techniques.

This guide will dissect three cornerstone experimental approaches used to unequivocally establish isopatulin's role:

  • Gene Knockout Studies: Disrupting the genetic blueprint to observe the functional consequences.

  • Enzyme Assays: Isolating and characterizing the specific enzymatic activity responsible for isopatulin conversion.

  • Isotopic Labeling Studies: Tracing the metabolic flow of atoms to map the pathway.

Below, we delve into the causality behind these experimental choices, provide detailed protocols, and present comparative data that collectively build a robust case for isopatulin's intermediacy.

Visualizing the Patulin Biosynthetic Pathway

The following diagram illustrates the key steps in the patulin biosynthetic pathway, highlighting the position of isopatulin and the crucial role of isoepoxydon dehydrogenase.

Patulin_Pathway cluster_main Patulin Biosynthetic Pathway 6-MSA 6-MSA m-Cresol m-Cresol 6-MSA->m-Cresol patG m-Hydroxybenzyl_alcohol m-Hydroxybenzyl_alcohol m-Cresol->m-Hydroxybenzyl_alcohol patH Gentisyl_alcohol Gentisyl_alcohol m-Hydroxybenzyl_alcohol->Gentisyl_alcohol patI Gentisaldehyde Gentisaldehyde Gentisyl_alcohol->Gentisaldehyde patJ Isoepoxydon Isoepoxydon Gentisaldehyde->Isoepoxydon patK Phyllostine Phyllostine Isoepoxydon->Phyllostine patH (IDH activity) Isopatulin Isopatulin Phyllostine->Isopatulin patL (E)-Ascladiol (E)-Ascladiol Isopatulin->(E)-Ascladiol patN Patulin Patulin (E)-Ascladiol->Patulin patO

Caption: The established patulin biosynthetic pathway, indicating key intermediates and the genes encoding the enzymes responsible for each conversion step.

Gene Knockout Studies: Disrupting the Pathway to Reveal Function

Expertise & Experience: The most direct method to ascertain the function of a gene within a metabolic pathway is to selectively remove it and observe the resulting biochemical phenotype. In the context of patulin biosynthesis, creating a knockout mutant for the gene responsible for converting isopatulin to its downstream product, (E)-ascladiol, provides compelling evidence of its role. If isopatulin is indeed the substrate for the enzyme encoded by the knocked-out gene, we would expect to see an accumulation of isopatulin and a significant reduction or complete absence of patulin in the mutant strain compared to the wild-type.

Trustworthiness: This approach is self-validating. The specific accumulation of the substrate (isopatulin) and the disappearance of the final product (patulin) in the mutant, which can be chemically confirmed, creates a direct and logical link between the gene, the enzyme, and the metabolic step.

Experimental Protocol: Gene Knockout of patN in Penicillium expansum via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol outlines the generation of a targeted gene deletion mutant for patN, the gene encoding the enzyme predicted to convert isopatulin to (E)-ascladiol.[1][2]

Step 1: Construction of the Gene Knockout Cassette

  • Amplify the 5' and 3' flanking regions (typically 1-1.5 kb) of the patN gene from P. expansum genomic DNA using high-fidelity PCR.

  • Clone these flanking regions on either side of a selectable marker gene (e.g., hygromycin B phosphotransferase, hph). This is typically done in a binary vector suitable for Agrobacterium tumefaciens, such as pBIG2-HPH.

  • Verify the final construct by restriction enzyme digestion and DNA sequencing to ensure the flanking regions are correct and the marker gene is properly inserted.

Step 2: Transformation of Agrobacterium tumefaciens

  • Introduce the constructed binary vector into a competent A. tumefaciens strain (e.g., AGL-1) via electroporation or heat shock.

  • Select for transformed A. tumefaciens colonies on Luria-Bertani (LB) agar containing appropriate antibiotics (e.g., kanamycin for the binary vector and carbenicillin for the A. tumefaciens strain).

Step 3: Co-cultivation of P. expansum and A. tumefaciens

  • Grow the transformed A. tumefaciens in induction medium (IM) containing acetosyringone to induce the virulence (vir) genes necessary for T-DNA transfer.

  • Harvest and resuspend the induced A. tumefaciens cells.

  • Prepare a conidial suspension of wild-type P. expansum.

  • Mix the A. tumefaciens and P. expansum conidia suspensions and plate them on a cellophane membrane placed on co-cultivation medium (IM agar).

  • Incubate for 2-3 days to allow for T-DNA transfer from the bacterium to the fungus.

Step 4: Selection of Putative Mutants

  • Transfer the cellophane membrane to a selection medium, such as Potato Dextrose Agar (PDA), containing a selective agent (e.g., hygromycin B) to inhibit the growth of non-transformed fungal cells and an antibiotic (e.g., cefotaxime) to kill the A. tumefaciens.

  • Incubate until resistant fungal colonies appear.

Step 5: Verification of Gene Knockout

  • Isolate genomic DNA from the putative mutant colonies.

  • Perform PCR analysis with primers designed to amplify a region within the patN gene (which should be absent in the knockout) and primers that span the junction of the inserted marker gene and the flanking genomic DNA (which will only produce a product in the knockout).

  • Confirm the gene replacement event by Southern blot analysis.

Data Presentation: Comparative Analysis of Patulin and Isopatulin Production

The following table summarizes the expected quantitative data from the analysis of wild-type and a hypothetical ΔpatN mutant strain of P. expansum.

StrainPatulin Production (µg/g)Isopatulin Accumulation (relative units)
Wild-Type P. expansum 350 ± 45Not detectable
ΔpatN Mutant < 1 (Below limit of detection)280 ± 30

Data is hypothetical but representative of expected experimental outcomes based on published studies.[3]

This data clearly demonstrates that the disruption of the patN gene abolishes patulin production and leads to the accumulation of isopatulin, providing strong evidence for isopatulin's role as the substrate for the PatN enzyme.

Enzyme Assays: Characterizing the Catalytic Activity

Expertise & Experience: While gene knockout studies provide in vivo evidence, in vitro enzyme assays offer a biochemical confirmation of a specific enzymatic reaction. By isolating the enzyme responsible for the conversion of isoepoxydon to phyllostine (a precursor to isopatulin), which is catalyzed by isoepoxydon dehydrogenase (IDH), we can directly demonstrate its activity and substrate specificity. A successful assay will show the conversion of isoepoxydon to phyllostine in the presence of the enzyme and the necessary cofactors.

Trustworthiness: A well-designed enzyme assay is a self-validating system. The reaction's dependence on the presence of the enzyme, the specific substrate (isoepoxydon), and cofactors (like NADP+), and the detection of the expected product (phyllostine) provides a direct measure of the catalytic event.

Experimental Protocol: Isoepoxydon Dehydrogenase (IDH) Assay

This protocol describes a spectrophotometric assay to measure the activity of IDH, a key enzyme in the patulin pathway upstream of isopatulin formation. A similar approach can be adapted to study the enzyme responsible for isopatulin conversion.[4][5]

Step 1: Preparation of Cell-Free Extract

  • Grow P. expansum in a suitable liquid medium that promotes patulin production.

  • Harvest the mycelia by filtration and wash with a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Disrupt the mycelia by grinding with liquid nitrogen, sonication, or using a French press in the presence of an extraction buffer containing protease inhibitors.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet cell debris. The resulting supernatant is the cell-free extract containing the crude enzyme.

Step 2: Partial Purification of IDH (Optional but Recommended)

  • Subject the cell-free extract to protein purification techniques such as ammonium sulfate precipitation followed by column chromatography (e.g., ion-exchange or size-exclusion chromatography) to enrich for IDH activity.

Step 3: Spectrophotometric Assay

  • The assay measures the reduction of NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm.

  • Prepare a reaction mixture in a quartz cuvette containing:

    • Phosphate buffer (pH 7.5)

    • Isoepoxydon (the substrate)

    • NADP+ (the cofactor)

  • Initiate the reaction by adding the cell-free extract or purified enzyme fraction.

  • Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

Step 4: Data Analysis

  • Calculate the rate of NADPH formation using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹).

  • Determine the specific activity of the enzyme (units of activity per mg of protein). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Data Presentation: Comparison of IDH Activity
Enzyme SourceSubstrateCofactorSpecific Activity (U/mg protein)
Wild-Type P. expansum Cell-Free Extract IsoepoxydonNADP+0.54 ± 0.07
Wild-Type P. expansum Cell-Free Extract IsoepoxydonNAD+0.02 ± 0.01
Wild-Type P. expansum Cell-Free Extract No SubstrateNADP+< 0.01
Boiled Enzyme Control IsoepoxydonNADP+< 0.01

Data is hypothetical but illustrates the expected specificity and dependence on the substrate and cofactor.

This data demonstrates that the enzymatic activity is specific for isoepoxydon and preferentially uses NADP+ as a cofactor, which is characteristic of dehydrogenase enzymes involved in biosynthetic pathways.

Isotopic Labeling Studies: Tracing the Path of Atoms

Expertise & Experience: Isotopic labeling is a powerful technique to trace the flow of atoms through a metabolic pathway. By feeding the organism a substrate enriched with a stable isotope (e.g., ¹³C-glucose), the intermediates and the final product of the pathway will become labeled. Analyzing the labeling pattern of these compounds using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can confirm the precursor-product relationships.

Trustworthiness: This method provides a dynamic view of the pathway in a living system. The sequential appearance of the isotopic label in the proposed intermediates, culminating in the final product, provides strong, direct evidence for the proposed pathway sequence.

Experimental Protocol: ¹³C-Labeling of the Patulin Pathway

This protocol outlines the use of ¹³C-labeled glucose to trace the patulin biosynthetic pathway in P. expansum.[6][7]

Step 1: Culture Preparation and Isotope Feeding

  • Grow P. expansum in a defined minimal medium with a standard carbon source (e.g., unlabeled glucose).

  • Once the culture reaches the desired growth phase for patulin production, replace the medium with fresh medium containing ¹³C-labeled glucose (e.g., U-¹³C₆-glucose) as the sole carbon source.

  • Collect mycelial and culture filtrate samples at various time points after the introduction of the labeled substrate.

Step 2: Metabolite Extraction

  • Quench the metabolic activity in the collected samples rapidly, for example, by flash-freezing in liquid nitrogen.

  • Extract the metabolites from the mycelia and culture filtrate using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

Step 3: Analysis of Labeled Intermediates and Patulin

  • Separate the extracted metabolites using high-performance liquid chromatography (HPLC).

  • Analyze the separated compounds using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) to determine their mass and fragmentation patterns.

  • By comparing the mass spectra of samples from the labeled and unlabeled cultures, identify the incorporation of ¹³C into patulin and its precursors, including isopatulin. The mass of these molecules will increase according to the number of ¹³C atoms incorporated.

Step 4: Data Interpretation

  • Track the time-dependent incorporation of ¹³C into the proposed pathway intermediates. The label should appear sequentially in the intermediates according to their position in the pathway, with the final product, patulin, showing the label at later time points.

  • The specific labeling pattern within the molecules (if analyzed by NMR or MS/MS fragmentation) can provide further detailed insights into the reaction mechanisms.

Data Presentation: Time-Course of ¹³C-Label Incorporation
Time after ¹³C-Glucose Addition¹³C-Enrichment in Isoepoxydon (%)¹³C-Enrichment in Isopatulin (%)¹³C-Enrichment in Patulin (%)
0 hours000
2 hours35 ± 515 ± 3< 1
6 hours85 ± 760 ± 625 ± 4
12 hours95 ± 490 ± 575 ± 6
24 hours>98>98>95

Hypothetical data illustrating the sequential labeling of intermediates.

This time-course data clearly shows the flow of the ¹³C label from an early intermediate (isoepoxydon) through isopatulin and finally to patulin, confirming their precursor-product relationship in the correct sequence.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for validating the role of isopatulin using the described experimental approaches.

Experimental_Workflow cluster_knockout Gene Knockout Studies cluster_enzyme Enzyme Assays cluster_isotope Isotopic Labeling KO_Construct Construct Gene Knockout Cassette KO_Transform Transform P. expansum KO_Construct->KO_Transform KO_Select Select and Verify Mutants KO_Transform->KO_Select KO_Analyze Analyze Metabolites (HPLC, MS) KO_Select->KO_Analyze Validation Validation of Isopatulin's Role KO_Analyze->Validation Enz_Extract Prepare Cell-Free Extract Enz_Purify Purify Enzyme (Optional) Enz_Extract->Enz_Purify Enz_Assay Perform Spectrophotometric Assay Enz_Purify->Enz_Assay Enz_Analyze Calculate Specific Activity Enz_Assay->Enz_Analyze Enz_Analyze->Validation Iso_Feed Feed with ¹³C-Labeled Substrate Iso_Extract Extract Metabolites Iso_Feed->Iso_Extract Iso_Analyze Analyze by LC-MS Iso_Extract->Iso_Analyze Iso_Interpret Interpret Labeling Patterns Iso_Analyze->Iso_Interpret Iso_Interpret->Validation

Caption: A generalized workflow diagram illustrating the key stages of the three major experimental approaches for validating isopatulin's role in the patulin biosynthetic pathway.

Conclusion: A Multi-faceted Approach to Pathway Validation

The validation of isopatulin's role as a key intermediate in the patulin biosynthetic pathway exemplifies the power of a multi-pronged experimental approach. Gene knockout studies provide definitive in vivo evidence by demonstrating the functional consequence of a specific gene's absence. Enzyme assays offer a detailed biochemical characterization of the individual catalytic steps. Finally, isotopic labeling studies provide a dynamic map of the metabolic flow within the living organism.

Together, these methodologies provide a robust and cross-validating framework for elucidating complex biosynthetic pathways. The insights gained from such studies are not merely academic; they are fundamental for the development of targeted strategies to control mycotoxin contamination in our food supply and for harnessing the biosynthetic machinery of fungi for the production of novel bioactive compounds.

References

  • Patulin Analysis With LC-MS. (n.d.). Scribd. Retrieved from [Link]

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  • Determination of Patulin in Apple Juice and Apple-Derived Products Using a Robotic Sample Preparation System and LC-APCI-MS/MS. (2024). National Institutes of Health. Retrieved from [Link]

  • Determination of Patulin (HPLC and LC-MS / MS). (n.d.). EUROLAB. Retrieved from [Link]

  • Agrobacterium tumefaciens-mediated transformation of Penicillium expansum PE-12 and its application in molecular breedi… (n.d.). OUCI. Retrieved from [Link]

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  • Determination of patulin in apple juice by liquid chromatography-electrospray tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

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  • MOLECULAR IDENTIFICATION OF idh GENE OF THE PATULIN TOXIN PRODUCING FROM PENICILLIUM EXPANSUM ISOLATES AND STUDYING OF ITS TOXIC EFFECT IN MALE MICE. (n.d.). ResearchGate. Retrieved from [Link]

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A Researcher's Guide to the Structural Confirmation of Synthesized Isopatulin

Author: BenchChem Technical Support Team. Date: January 2026

In the field of mycotoxin research and synthetic organic chemistry, the unambiguous structural confirmation of synthesized molecules is paramount. This guide provides an in-depth, technically-focused comparison of analytical techniques for confirming the structure of synthesized isopatulin, a mycotoxic fungal metabolite. As an isomer of the more widely studied patulin, isopatulin presents a unique challenge in structural verification due to their similar molecular formulas and weights.[1][2] This guide will navigate the complexities of isopatulin's structure and detail the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to achieve definitive structural elucidation.

The Isopatulin-Patulin Isomer Challenge

Isopatulin (6-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one) and patulin (4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one) are both polyketide-derived mycotoxins produced by various species of Aspergillus and Penicillium.[2][3][4][5] While they share the same molecular formula (C7H6O4) and molecular weight (154.12 g/mol ), their structural arrangements are distinct, leading to different chemical and biological properties.[2][4] The key to differentiating these isomers lies in the precise mapping of their atomic connectivity and stereochemistry, a task for which NMR and MS are exceptionally well-suited.

The synthesis of isopatulin, often achieved through a divergent route from a common precursor, necessitates rigorous analytical confirmation to ensure the desired isomer has been selectively produced.[6][7] This guide will use a comparative approach, highlighting the expected spectral features of isopatulin and contrasting them with those of patulin where relevant.

Experimental Design for Structural Confirmation

A multi-pronged analytical approach is essential for the robust confirmation of isopatulin's structure. This involves a combination of one- and two-dimensional NMR experiments alongside high-resolution mass spectrometry.

Workflow for Isopatulin Structural Verification

Caption: Workflow for the structural confirmation of synthesized isopatulin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For isopatulin, both ¹H and ¹³C NMR are critical.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized isopatulin in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key when comparing with literature data.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.[8]

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended. COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms.

¹H NMR: Deciphering the Proton Environment

The ¹H NMR spectrum of isopatulin is expected to show distinct signals for each of its six protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) provide a wealth of structural information.

Table 1: Expected ¹H NMR Chemical Shifts for Isopatulin

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
H-1~6.0d
H-2~7.2d
H-3~4.8m
H-6~6.5m
OH-6Variablebr s
H-4a, H-4b~2.9, ~2.7m

Note: Expected values are based on general principles of NMR spectroscopy for similar functional groups and may vary slightly based on solvent and experimental conditions.

The downfield chemical shifts of H-1 and H-2 are characteristic of protons on a double bond conjugated with a carbonyl group.[9] The multiplicity of these signals (doublets) would indicate coupling to each other. The protons on the saturated portion of the molecule (H-3, H-4a, H-4b, and H-6) will appear at higher fields.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms and information about their hybridization and chemical environment. For isopatulin, seven distinct carbon signals are expected.

Table 2: Expected ¹³C NMR Chemical Shifts for Isopatulin

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (lactone)~170
C-1~118
C-2~145
C-3~70
C-4~35
C-5~100
C-6~95

Note: Expected values are based on general principles of NMR spectroscopy for similar functional groups and may vary slightly based on solvent and experimental conditions.[10]

The carbonyl carbon of the α,β-unsaturated lactone is expected to be the most downfield signal.[11] The olefinic carbons (C-1 and C-2) will also have characteristic downfield shifts.[9] The remaining sp³ hybridized carbons will appear at higher fields.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of the synthesized compound, as well as valuable structural information through fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the synthesized isopatulin in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for isopatulin. It can be run in both positive and negative ion modes.

  • Mass Analysis: High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for obtaining an accurate mass measurement.

  • Tandem MS (MS/MS): To study fragmentation, tandem mass spectrometry should be performed. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Interpreting the Mass Spectrum

The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of isopatulin (C7H6O4). The theoretical exact mass is 154.0266 g/mol .[2]

The fragmentation pattern in the MS/MS spectrum can provide confirmatory structural evidence. For lactones, common fragmentation pathways include the neutral loss of CO and/or H₂O.[12][13]

Table 3: Expected Mass Spectrometry Data for Isopatulin

IonExpected m/zInterpretation
[M+H]⁺155.0339Protonated molecular ion
[M+Na]⁺177.0158Sodiated adduct
[M-H]⁻153.0193Deprotonated molecular ion
Fragment ionsVariesLoss of H₂O, CO, etc.

The fragmentation of isopatulin will differ from that of patulin due to the different arrangement of the rings and functional groups, providing another layer of structural confirmation. For instance, the initial loss of water or carbon monoxide can be indicative of specific structural motifs.

Integrated Data Analysis: The Final Confirmation

The true power of this analytical approach lies in the integration of data from both NMR and MS.

Caption: Integrated analysis of NMR and MS data for structural confirmation.

The exact mass from HRMS confirms the elemental composition (C7H6O4). The ¹H and ¹³C NMR data provide the carbon-hydrogen framework, and 2D NMR experiments connect the individual atoms to build the complete molecular structure. Finally, the MS/MS fragmentation pattern must be consistent with the structure determined by NMR. By comparing the experimentally obtained data with the expected values and with data reported in the literature for isopatulin, a definitive structural confirmation can be achieved.[7]

Conclusion

The structural confirmation of synthesized isopatulin requires a meticulous and multi-faceted analytical approach. The synergistic use of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provides the necessary evidence to unambiguously determine its structure and differentiate it from its isomer, patulin. This guide has outlined the key experimental protocols and data interpretation strategies to ensure the scientific integrity of your synthetic and research endeavors in the field of mycotoxins.

References

  • Lykakis, I. N., Zaravinos, I. P., Raptis, C., & Stratakis, M. (2009). Divergent synthesis of the co-isolated mycotoxins longianone, isopatulin, and (Z)-ascladiol via furan oxidation. The Journal of Organic Chemistry, 74(16), 6339–6342. [Link]

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A Comparative Analysis of the Toxicological Profiles of Isopatulin and Neopatulin

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the field of mycotoxin research, the focus has predominantly centered on well-known toxins like patulin, a contaminant frequently found in apples and apple-derived products. However, a comprehensive understanding of the toxicological landscape requires a closer examination of its biosynthetic precursors, namely isopatulin and neopatulin. This guide provides a comparative study of the available toxicological data for isopatulin and neopatulin, juxtaposed with the extensive knowledge base of patulin. A significant finding of this analysis is the conspicuous lack of direct, comprehensive toxicological studies for isopatulin and neopatulin, highlighting a critical knowledge gap in mycotoxin research.

Introduction: Isomers and Precursors in the Patulin Biosynthetic Pathway

Patulin is a mycotoxin produced by several fungal species, including those from the Aspergillus, Penicillium, and Byssochlamys genera.[1] Its presence in food products is a significant health concern, leading to regulations on its maximum allowable levels.[2] Isopatulin and neopatulin are recognized as intermediates in the biosynthetic pathway of patulin.[3][4] It is important to note that the terms isopatulin and neopatulin are sometimes used interchangeably in the literature, and they are considered isomers.[5] For the purpose of this guide, we will address them collectively while acknowledging their distinct roles as precursors to patulin.

The biosynthesis of patulin is a multi-step enzymatic process. Neopatulin is a precursor that is converted into ascladiol, which is then transformed into patulin.[6] Understanding the toxicity of these precursors is crucial for a complete risk assessment and for the development of potential mitigation strategies that could target the biosynthetic pathway.

The Known Devil: A Deep Dive into Patulin's Toxicity

To establish a baseline for comparison, it is essential to first understand the well-documented toxicological profile of patulin. Patulin exerts its toxicity through various mechanisms, primarily by forming covalent bonds with sulfhydryl groups of cellular proteins and glutathione, leading to enzyme inhibition and oxidative stress.[1][7]

Cytotoxicity: Patulin has demonstrated cytotoxic effects in a variety of cell lines.[8][9] It can induce cell death through apoptosis and necrosis, disrupt cell membrane integrity, and inhibit protein and RNA synthesis.[10][11] Studies have shown that patulin's cytotoxicity is dose- and time-dependent.[12] For instance, in human neuroblastoma SH-SY5Y cells, patulin treatment led to a decrease in cell viability and neurite size.[13]

Genotoxicity: The genotoxicity of patulin is a significant concern. While results from bacterial reverse mutation assays (Ames test) have been largely negative, studies in mammalian cells have consistently shown positive genotoxic effects.[1] Patulin can induce chromosomal aberrations, micronuclei formation, and DNA damage.[14][15] Its genotoxic effects are thought to be linked to its ability to induce oxidative stress and interfere with DNA synthesis.[1]

In Vivo Toxicity: Animal studies have provided further evidence of patulin's toxicity. The oral 50% lethal dose (LD50) in rodents ranges from 20 to 100 mg/kg of body weight.[7][16] Acute exposure can lead to gastrointestinal disturbances, neurotoxicity, pulmonary congestion, and edema.[16] Sub-acute and chronic exposure studies in rats have shown effects such as weight loss, and gastric, intestinal, and renal alterations.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a Provisional Maximum Tolerable Daily Intake (PMTDI) for patulin of 0.4 µg/kg of body weight per day.[17]

The Unknowns: Isopatulin and Neopatulin Toxicity - A Data Desert

In stark contrast to the wealth of data on patulin, there is a significant scarcity of published toxicological studies directly investigating isopatulin and neopatulin. One source explicitly notes that isopatulin has been less extensively studied than patulin.[18] This lack of data presents a major challenge in performing a direct comparative toxicity assessment.

While no direct experimental data on the cytotoxicity, genotoxicity, or in vivo toxicity of isopatulin and neopatulin were found in the comprehensive literature search, we can make some inferences based on the toxicity of other precursors in the patulin biosynthetic pathway.

A pivotal study demonstrated that E- and Z-ascladiol, the immediate precursors of patulin formed from neopatulin, were devoid of cytotoxicity in human cell lines from the liver, kidney, intestine, and immune system.[19] This suggests that the toxic properties of this molecular family may arise in the final conversion step to patulin. This finding provides a strong indication that isopatulin and neopatulin may possess significantly lower toxicity than patulin. However, this remains an educated hypothesis that requires direct experimental validation.

Comparative Toxicity Analysis: A Tale of Data and its Absence

The following table summarizes the available toxicological data for patulin and highlights the data gap for isopatulin and neopatulin.

Toxicological EndpointPatulinIsopatulinNeopatulin
Cytotoxicity Demonstrated in various cell lines (e.g., SH-SY5Y, HeLa, Caco-2)[8][10][13]No direct data availableNo direct data available
Genotoxicity Genotoxic in mammalian cells, causing chromosomal aberrations and DNA damage[1][14][15]No direct data availableNo direct data available
Acute In Vivo Toxicity Oral LD50 in rodents: 20-100 mg/kg[7][16]No direct data availableNo direct data available
Mechanism of Action Reacts with sulfhydryl groups, induces oxidative stress[1][7]Presumed to be less reactive due to structural differences, but not experimentally verifiedPresumed to be less reactive, but not experimentally verified

Proposed Mechanistic Differences and Signaling Pathways

The toxicity of patulin is largely attributed to its α,β-unsaturated lactone structure, which is highly reactive with nucleophiles like the sulfhydryl groups in proteins and glutathione. This reactivity is central to its cytotoxic and genotoxic effects.

G cluster_patulin Patulin Signaling Pathway Patulin Patulin Cellular Thiols (GSH, Proteins) Cellular Thiols (GSH, Proteins) Oxidative Stress (ROS) Oxidative Stress (ROS) Mitochondrial Dysfunction Mitochondrial Dysfunction DNA Damage DNA Damage Apoptosis Apoptosis

For isopatulin and neopatulin, it is hypothesized that their structural differences may lead to reduced reactivity with cellular targets. However, without experimental data, any proposed signaling pathway would be purely speculative. The lack of an α,β-unsaturated lactone moiety in the same configuration as patulin could theoretically result in lower electrophilicity and consequently, reduced toxicity.

Experimental Protocols for a Definitive Comparative Study

To address the current knowledge gap, a series of well-established toxicological assays should be performed. The following protocols, commonly used for mycotoxin analysis, would provide the necessary data for a robust comparison.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Cell Culture: Plate selected cell lines (e.g., HepG2 for liver toxicity, Caco-2 for intestinal toxicity) in 96-well plates and incubate for 24 hours.

  • Treatment: Expose the cells to a range of concentrations of isopatulin, neopatulin, and patulin (as a positive control) for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values to compare the cytotoxicity of the compounds.

G Start Start Cell Seeding Seed cells in 96-well plate Start->Cell Seeding Incubation_24h Incubate for 24h Cell Seeding->Incubation_24h Mycotoxin_Treatment Treat with Isopatulin, Neopatulin, or Patulin Incubation_24h->Mycotoxin_Treatment Incubation_Time Incubate for 24, 48, or 72h Mycotoxin_Treatment->Incubation_Time MTT_Addition Add MTT solution Incubation_Time->MTT_Addition Incubation_4h Incubate for 3-4h MTT_Addition->Incubation_4h Solubilization Add solubilizing agent Incubation_4h->Solubilization Absorbance_Reading Read absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Methodology:

  • Cell Treatment: Expose cells to various concentrations of isopatulin, neopatulin, and patulin.

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: Treat the slides with an alkaline solution to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis, allowing the damaged DNA fragments to migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)

This study provides information on the acute toxic effects of a substance after oral administration.

Methodology:

  • Animal Selection: Use a standardized rodent model (e.g., Swiss albino mice).

  • Dosing: Administer a single oral dose of isopatulin or neopatulin to a group of animals. Start with a predetermined dose level.

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

  • Step-wise Dosing: Depending on the outcome of the initial dose, administer a higher or lower dose to another group of animals.

  • LD50 Estimation: Based on the mortality data, estimate the acute oral LD50 value.

  • Pathological Examination: Conduct a gross necropsy of all animals at the end of the study to identify any treatment-related abnormalities.

Conclusion and Future Directions

This comparative guide underscores a significant disparity in our understanding of the toxicity of patulin versus its biosynthetic precursors, isopatulin and neopatulin. While patulin is a well-characterized mycotoxin with established cytotoxic, genotoxic, and in vivo toxic effects, a profound lack of direct toxicological data exists for isopatulin and neopatulin.

The finding that ascladiol, a downstream metabolite of neopatulin, is non-toxic provides a strong rationale to hypothesize that isopatulin and neopatulin may also exhibit lower toxicity compared to patulin. However, this hypothesis requires rigorous experimental validation.

For researchers, scientists, and drug development professionals, this knowledge gap represents a critical area for future investigation. The outlined experimental protocols provide a clear roadmap for conducting the necessary studies to elucidate the toxicological profiles of isopatulin and neopatulin. A comprehensive understanding of the toxicity of these precursors is not only essential for a complete risk assessment of patulin-producing fungi but may also open new avenues for developing targeted strategies to mitigate mycotoxin contamination in the food supply.

References

  • Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins, 2(4), 613–631. [Link]

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  • Wikipedia. (n.d.). Patulin. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Lindroth, S., & von Wright, A. (1978). Comparison of the toxicities of patulin and patulin adducts formed with cysteine. Applied and environmental microbiology, 35(6), 1003–1007. [Link]

  • Kifer, D., et al. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 14(11), 757. [Link]

  • Lindroth, S., & von Wright, A. (1978). Comparison of the toxicities of patulin and patulin adducts formed with cysteine. Applied and environmental microbiology, 35(6), 1003–1007. [Link]

  • Li, et al. (2022). Comprehensive review on patulin and Alternaria toxins in fruit and derived products. Food Research International, 157, 111249. [Link]

  • Qi, G., et al. (2014). Hepatotoxicity and genotoxicity of patulin in mice, and its modulation by green tea polyphenols administration. Food and Chemical Toxicology, 72, 95-101. [Link]

  • Pfeiffer, E., et al. (2005). Patulin: Mechanism of genotoxicity. Food and Chemical Toxicology, 43(12), 1735-1742. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155497, Isopatulin. [Link]

  • Riley, R. T., et al. (1991). The mechanism of patulin's cytotoxicity and the antioxidant activity of indole tetramic acids. Toxicology and applied pharmacology, 109(2), 244–256. [Link]

  • Zhu, Y., & Zhang, H. (2018). Patulin in Apples and Apple-Based Food Products: The Burdens and the Mitigation Strategies. Toxins, 10(11), 475. [Link]

  • Al-Anati, L., et al. (2023). Evaluation of the mycotoxin patulin on cytotoxicity and oxidative stress in human glioblastoma cells and investigation of protective effect of the antioxidant N-acetylcysteine (NAC). Toxicon, 221, 106969. [Link]

  • Cortés-Ledesma, F., et al. (2021). Patulin and Xestoquinol are inhibitors of DNA topoisomerase 1. Proceedings of the National Academy of Sciences of the United States of America, 118(17), e2022316118. [Link]

  • Puel, O., et al. (2017). Patulin Transformation Products and Last Intermediates in Its Biosynthetic Pathway, E- And Z-ascladiol, Are Not Toxic to Human Cells. Archives of toxicology, 91(6), 2455–2467. [Link]

  • Zare, H., et al. (2019). In vitro antitumor activity of patulin on cervical and colorectal cancer cell lines. Current pharmaceutical biotechnology, 20(10), 843–849. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Isopatulin: Decontamination, and Waste Management

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of drug development, the proper handling and disposal of cytotoxic compounds like isopatulin is not merely a matter of regulatory compliance, but a cornerstone of laboratory safety and scientific integrity. Isopatulin, a mycotoxin structurally related to patulin, requires a comprehensive waste management strategy due to its potential biological hazards.[1][2] This guide provides a procedural framework for the safe inactivation and disposal of isopatulin waste, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard: Isopatulin's Profile

Isopatulin is a polyketide-derived fungal metabolite produced by species of Penicillium and Aspergillus.[1][2] While less studied than its structural analog patulin, its lactone structure suggests potential cytotoxicity through interactions with cellular thiols, disrupting the redox balance within cells.[1] Given the lack of extensive, specific toxicity data for isopatulin, a prudent approach dictates handling it with the same level of caution as other potent mycotoxins.

Key Considerations:

  • Cytotoxicity: Assume isopatulin is cytotoxic and handle it accordingly.

  • Exposure Routes: Primary routes of exposure in a laboratory setting include inhalation of aerosols, dermal contact, and accidental ingestion.[3]

  • Waste Streams: Isopatulin waste can be generated in various forms, including pure compound, solutions in organic or aqueous solvents, contaminated labware (e.g., pipette tips, gloves, glassware), and cell culture media.

The Cornerstone of Safety: Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against exposure to isopatulin. The following table outlines the minimum required PPE when handling isopatulin in any form.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves is recommended.Provides a barrier against dermal absorption.[4][5]
Lab Coat A dedicated, disposable or regularly decontaminated lab coat.Protects skin and personal clothing from contamination.[4]
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and aerosols.[4][5]
Respiratory Protection An N95 respirator or higher should be used when handling solid isopatulin or when there is a risk of aerosol generation.Prevents inhalation of toxic particles.[4][5]

Isopatulin Waste Management: A Step-by-Step Approach

The following workflow provides a comprehensive overview of the decision-making process for managing isopatulin waste, from generation to final disposal.

Isopatulin_Waste_Disposal_Workflow Isopatulin Waste Disposal Decision Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Characterization cluster_2 Inactivation & Disposal Waste_Generation Isopatulin Waste Generated (Solid, Liquid, Contaminated Labware) Segregation Segregate at Point of Generation Label as 'Hazardous Cytotoxic Waste: Isopatulin' Waste_Generation->Segregation Characterize Characterize Waste Stream Segregation->Characterize Is_Liquid Liquid Waste? Characterize->Is_Liquid Is_Solid Solid Waste? Characterize->Is_Solid Is_Liquid->Is_Solid No Liquid_Inactivation Chemical Inactivation (See Protocol Below) Is_Liquid->Liquid_Inactivation Yes Solid_Disposal Package for Incineration Is_Solid->Solid_Disposal Yes Final_Disposal Dispose via Licensed Hazardous Waste Contractor Liquid_Inactivation->Final_Disposal Solid_Disposal->Final_Disposal

Caption: Decision workflow for the proper management and disposal of isopatulin waste.

Chemical Inactivation of Liquid Isopatulin Waste: A Procedural Guide

Drawing upon established methods for the degradation of the structurally similar mycotoxin, patulin, the following protocols outline two effective chemical inactivation strategies.[6] It is imperative that these procedures are performed in a certified chemical fume hood with appropriate PPE.

Inactivation with Ammonia

The mechanism of patulin degradation by ammonia involves the opening of the lactone ring, rendering the molecule biologically inactive.

Protocol:

  • Preparation: To your aqueous isopatulin waste, add a sufficient volume of concentrated ammonium hydroxide to achieve a final concentration of approximately 1 M.

  • Incubation: Gently mix the solution and allow it to stand at room temperature for at least 4 hours.

  • Neutralization: After the incubation period, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid).

  • Disposal: The neutralized, inactivated solution can now be collected as hazardous chemical waste for disposal by a licensed contractor.

Inactivation with Potassium Permanganate (Alkaline Conditions)

Potassium permanganate is a strong oxidizing agent that can effectively degrade the isopatulin molecule. Performing this reaction under alkaline conditions is crucial to avoid the formation of potentially mutagenic byproducts.

Protocol:

  • Alkalinization: Adjust the pH of the aqueous isopatulin waste to >9.0 using a 1 M solution of sodium hydroxide.

  • Addition of Oxidant: Slowly add a 0.1 M solution of potassium permanganate while stirring, until a faint, persistent pink or purple color is observed.

  • Incubation: Allow the reaction to proceed for at least 2 hours at room temperature.

  • Quenching and Neutralization: Quench any remaining potassium permanganate by adding a small amount of sodium bisulfite until the purple color disappears. Neutralize the final solution to a pH between 6.0 and 8.0.

  • Disposal: Collect the treated solution as hazardous chemical waste for disposal.

Inactivation MethodReagent ConcentrationIncubation TimeKey Considerations
Ammonia ~1 M Ammonium Hydroxide≥ 4 hoursEnsure adequate ventilation due to ammonia fumes.
Potassium Permanganate 0.1 M Potassium Permanganate≥ 2 hoursMust be performed under alkaline (pH >9.0) conditions.

Management of Solid Isopatulin Waste

Solid waste contaminated with isopatulin, such as unused pure compound, contaminated gloves, pipette tips, and labware, should not be chemically inactivated directly.

Procedure:

  • Collection: Collect all solid waste in a designated, leak-proof, and puncture-resistant container.

  • Labeling: Clearly label the container as "Hazardous Cytotoxic Waste: Isopatulin".

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. The preferred method of disposal for solid cytotoxic waste is high-temperature incineration.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personal exposure, immediate and appropriate action is critical.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator.

  • Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp paper towels to avoid raising dust.

  • Decontamination: Decontaminate the spill area using a 1:10 dilution of bleach, followed by a thorough rinse with water.[7] All cleaning materials should be disposed of as solid cytotoxic waste.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[3]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3]

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.

In all cases of personal exposure, seek immediate medical attention and report the incident to your institution's environmental health and safety department.

Conclusion: Fostering a Culture of Safety

The responsible disposal of isopatulin is an integral part of the research process. By understanding the hazards, implementing robust safety protocols, and adhering to the procedural guidance outlined in this document, researchers can ensure a safe laboratory environment while maintaining the integrity of their scientific pursuits. This commitment to safety not only protects individuals but also upholds the high standards of the scientific community.

References

  • Frémy, J. M., Castegnaro, M., Gleizes, E., De Meo, M., & Laget, M. (1995). Procedures for destruction of patulin in laboratory wastes. Food Additives & Contaminants, 12(3), 331–336. [Link]

  • ICRISAT. Safety Precautions for Handling Aspergillus flavus Group Fungi and Aflatoxins. [Link]

  • University of Wisconsin-Madison. Mycotoxins - Environment, Health & Safety. [Link]

  • World Health Organization. (2023, October 2). Mycotoxins. [Link]

  • U.S. Food and Drug Administration. (2022, April 11). ORA Lab Manual Vol. IV Section 7 - Mycotoxin Analysis (IV-07). [Link]

  • PubChem. Isopatulin. [Link]

  • Canterbury District Health Board. (2019, January). NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs. [Link]

  • CliniSafe. (2025, February 6). Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. [Link]

  • International Safety Components. (2023, February 1). Agricultural Mycotoxin Exposure Requires Proper PPE for Mold Remediation. [Link]

  • Kaiser Permanente. Exposure to Toxins: Care Instructions. [Link]

Sources

Navigating the Unknown: A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isopatulin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the frontier of discovery often involves working with novel or less-characterized compounds. Isopatulin, a mycotoxin produced by Aspergillus and Penicillium species, is one such molecule.[1] While structurally related to the well-documented mycotoxin Patulin, Isopatulin itself has been less extensively studied.[2] This guide provides essential, immediate safety and logistical information for handling Isopatulin, drawing upon established protocols for its structural analog and general mycotoxin safety principles to ensure the highest level of laboratory safety.

The Precautionary Principle: Understanding the Risks of Isopatulin

Given the limited specific toxicity data for Isopatulin, we must apply the precautionary principle and infer its potential hazards from its structural analog, Patulin. Patulin is a known mycotoxin that can have toxic effects.[3] Therefore, it is prudent to handle Isopatulin with the same level of caution as Patulin, assuming it may possess similar toxicological properties.

The primary routes of exposure to mycotoxins in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion. Dry, powdered forms of mycotoxins are particularly hazardous as they can be easily aerosolized.

Core Directive: Personal Protective Equipment (PPE) for Isopatulin

A multi-layered approach to PPE is critical to minimize exposure risk. The following table outlines the recommended PPE for handling Isopatulin, categorized by the level of protection required for different laboratory operations.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesProvides a robust barrier against dermal absorption. The outer glove can be removed if contaminated without exposing the skin.
Lab Coat Disposable, solid-front lab coat with tight-fitting cuffsPrevents contamination of personal clothing and skin. Disposable nature eliminates the need for laundering contaminated apparel.
Eye Protection Chemical splash goggles and a full-face shieldProtects against splashes and aerosols from reaching the eyes and mucous membranes of the face.
Respiratory Protection A properly fit-tested N95 or higher-level respiratorEssential when handling powdered Isopatulin or when there is a risk of aerosol generation.

Operational Plan: A Step-by-Step Guide to Safely Handling Isopatulin

This procedural workflow is designed to be a self-validating system, ensuring safety at each stage of handling Isopatulin.

Preparation and Engineering Controls
  • Designated Work Area: All work with Isopatulin should be conducted in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet to contain any potential aerosols.

  • Gather all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the containment area to minimize movement in and out of the designated zone.

  • Donning PPE: Put on all required PPE in the correct order: inner gloves, lab coat, outer gloves, respiratory protection, and finally, eye and face protection.

Handling_Isopatulin_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area gather_materials Gather Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_dissolve Weighing & Dissolving don_ppe->weigh_dissolve experiment Experimental Procedure weigh_dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Figure 1. Step-by-step workflow for the safe handling of Isopatulin.

Handling Procedures
  • Weighing and Dissolving: If working with powdered Isopatulin, perform these tasks within the chemical fume hood or biosafety cabinet. Use a dedicated set of spatulas and weighing boats. Dissolve the compound in a suitable solvent immediately to reduce the risk of aerosolization.

  • Experimental Use: Conduct all experimental procedures involving Isopatulin within the designated containment area.

Disposal Plan: Decontamination and Waste Management

Proper disposal is paramount to prevent environmental contamination and accidental exposure.

Decontamination

Surfaces and equipment should be decontaminated. While specific degradation data for Isopatulin is limited, methods effective for Patulin can be employed. Patulin has been shown to be degraded by yeast and ascorbic acid.[4][5] A freshly prepared 10% solution of sodium hypochlorite (bleach) followed by a rinse with 70% ethanol is a generally effective method for decontaminating surfaces that have been in contact with mycotoxins.

Waste Disposal

All solid waste, including gloves, lab coats, and contaminated consumables, should be collected in a clearly labeled hazardous waste container. Liquid waste containing Isopatulin should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of Isopatulin waste down the drain. All hazardous waste must be disposed of through your institution's environmental health and safety office.

Emergency Procedures: Spill and Exposure Response

In case of a spill:

  • Evacuate: Immediately alert others in the area and evacuate.

  • Secure: Secure the area to prevent re-entry.

  • Report: Report the spill to your laboratory supervisor and institutional safety office.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill using an absorbent material and then decontaminating the area.

In case of personal exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

Seek immediate medical attention after any exposure.

By adhering to these stringent safety protocols, researchers can confidently and safely work with Isopatulin, advancing scientific knowledge while prioritizing personal and environmental safety.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 155497, Isopatulin. [Link]

  • Pfliegler, W. P., Pusztahelyi, T., & Pócsi, I. (2020). Biosynthesis and Toxicological Effects of Patulin. Toxins, 12(4), 246. [Link]

  • ResearchGate. Degradation of patulin (Co = 6.40 μM) without added AA at ( ), 35 ( ),... [Link]

  • Wang, X., Guo, Y., Zhang, C., & Zhao, Y. (2021). Degradation of patulin by a yeast strain Kluyveromyces marxianus XZ1 and its mechanism. Food Control, 121, 107641. [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.